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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Executive Overview 3-Amino-4-methoxybenzenesulfonamide hydrochloride is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry, materials science, and dye synthesis. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Amino-4-methoxybenzenesulfonamide hydrochloride is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry, materials science, and dye synthesis. Structurally, it features an electron-rich anisole core, a reactive primary amine, and a polar, hydrogen-bonding sulfonamide group. While the free base is commonly used in organic synthesis, the hydrochloride salt form provides critical advantages in solid-state stability, shelf-life, and aqueous solubility, making it the preferred form for rigorous pharmaceutical research and development.

This technical guide details the physicochemical properties, synthetic pathways, and self-validating analytical protocols required to handle and characterize this compound effectively.

Structural Dynamics and Physicochemical Properties

The chemical behavior of 3-amino-4-methoxybenzenesulfonamide is governed by the opposing electronic effects of its substituents. The methoxy group at the C4 position acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. While this activates the ring toward electrophilic aromatic substitution, it also makes the primary amine at C3 susceptible to oxidation.

Converting the free base to the hydrochloride salt protonates the amine, significantly reducing its nucleophilicity and oxidative liability during storage[1]. This salt formation also increases the compound's solubility in polar and aqueous solvent systems, which is highly advantageous for downstream biological assays and pharmaceutical formulations[2].

Table 1: Physicochemical and Identification Data

PropertyValue
Compound Name 3-Amino-4-methoxybenzenesulfonamide hydrochloride
Free Base CAS Number 6973-08-6
Hydrochloride Salt CAS Number 2973762-61-5
Molecular Formula (Salt) C₇H₁₁ClN₂O₃S
Molecular Weight (Salt) 238.69 g/mol
Exact Mass [M+H]⁺ (Base) 203.048 m/z
Recommended Storage Inert atmosphere, room temperature

Synthetic Pathway and Reactivity Profile

To obtain 3-amino-4-methoxybenzenesulfonamide, the standard synthetic route involves the chemoselective reduction of 4-methoxy-3-nitrobenzenesulfonamide. The nitro group is selectively reduced to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or alternative electro-chemical methods that leave the sulfonamide moiety intact[3]. Subsequent treatment with anhydrous hydrogen chloride in an ethereal solvent precipitates the highly stable hydrochloride salt.

SynthesisPathway A 4-Methoxybenzene- sulfonyl Chloride B 4-Methoxy-3-nitrobenzene- sulfonyl Chloride A->B Nitration (HNO3/H2SO4) C 4-Methoxy-3-nitrobenzene- sulfonamide B->C Amination (NH3/H2O) D 3-Amino-4-methoxybenzene- sulfonamide (Free Base) C->D Reduction (Pd/C, H2) E 3-Amino-4-methoxybenzene- sulfonamide HCl D->E Salt Formation (HCl)

Caption: Synthetic pathway of 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

Self-Validating Analytical Characterization Protocols

To ensure the trustworthiness of the compound before downstream application, rigorous analytical characterization is required. The following protocols establish a self-validating system for purity and structural confirmation, cross-referencing mass accuracy with nuclear magnetic resonance.

UHPLC-ESI-MS Workflow

Causality & Rationale: The sulfonamide group can undergo hydrolysis under harsh conditions, and the amine can oxidize. LC-MS confirms both chromatographic purity and the intact molecular mass. Formic acid is utilized in the mobile phase to ensure the amine remains protonated, which improves peak shape and ionization efficiency in positive mode.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability: Inject a blank (solvent only) to establish a baseline and verify the absence of column carryover. This step is critical for validating the integrity of the subsequent sample run.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor for the [M+H]⁺ ion at m/z 203.048, which corresponds to the ionized free base, as the HCl salt dissociates entirely in solution[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR provides unambiguous confirmation of the substitution pattern on the aromatic ring. DMSO-d₆ is selected as the solvent because it is highly polar, fully solubilizing the hydrochloride salt while shifting the exchangeable protons (NH₂, SO₂NH₂) downfield, preventing overlap with the critical aromatic signals.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans) at 298 K.

  • Data Validation: The methoxy protons should appear as a sharp singlet integrating to 3H around 3.8–3.9 ppm. The aromatic protons will display a characteristic ABX spin system due to the 1,2,4-substitution pattern, confirming the structural integrity of the core.

AnalyticalWorkflow Start Sample Preparation (1 mg/mL in MeOH) Blank System Suitability (Solvent Blank Run) Start->Blank NMR 1H & 13C NMR (DMSO-d6, 400 MHz) Start->NMR LC UHPLC Separation (C18 Column, Gradient) Blank->LC MS ESI-MS Detection (Positive Ion Mode) LC->MS Data Data Integration & Structural Validation MS->Data NMR->Data

Caption: Self-validating analytical workflow for structural confirmation and purity assessment.

Applications in Pharmaceutical Development

The 3-amino-4-methoxybenzenesulfonamide scaffold is heavily utilized in the synthesis of advanced pharmaceutical intermediates. The sulfonamide group is a well-established pharmacophore, frequently acting as a hydrogen bond donor/acceptor in the active sites of target proteins, making it a staple in the development of antimicrobial agents and carbonic anhydrase inhibitors[2]. Furthermore, the primary amine serves as a versatile synthetic handle; it can be diazotized to form azo dyes or coupled with electrophiles to generate structurally complex drug candidates[2].

Sources

Exploratory

The Versatile Building Block: A Technical Guide to 3-Amino-4-methoxybenzenesulfonamide and its Hydrochloride Salt

For the modern researcher and drug development professional, the strategic selection of chemical intermediates is a critical determinant of success. In the vast landscape of synthetic chemistry, 3-Amino-4-methoxybenzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the strategic selection of chemical intermediates is a critical determinant of success. In the vast landscape of synthetic chemistry, 3-Amino-4-methoxybenzenesulfonamide and its hydrochloride salt have emerged as compounds of significant interest. This guide provides an in-depth exploration of this molecule, from its fundamental properties to its applications and handling, offering a comprehensive resource for its effective utilization in research and development.

Core Chemical Identity

At its heart, 3-Amino-4-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The strategic placement of an amino group, a methoxy group, and a sulfonamide moiety on the benzene ring bestows upon it a unique combination of reactivity and physicochemical properties.

CAS Number and Structure

A crucial aspect of chemical identity is the Chemical Abstracts Service (CAS) number. While a specific CAS number for 3-Amino-4-methoxybenzenesulfonamide hydrochloride is not consistently cited across major databases, the parent compound, 3-Amino-4-methoxybenzenesulfonamide , is definitively identified by CAS Number: 98-42-0 [1][2]. The hydrochloride salt is utilized to enhance the compound's solubility and stability, a common practice in pharmaceutical development.

The molecular structure of the parent compound is presented below:

Caption: Chemical structure of 3-Amino-4-methoxybenzenesulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-4-methoxybenzenesulfonamide is provided in the table below. These parameters are essential for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

PropertyValue
Molecular FormulaC₇H₁₀N₂O₃S[3]
Molecular Weight202.23 g/mol
AppearanceOff-white to light yellow crystalline powder
Melting Point142-145 °C
SolubilitySoluble in hot water, ethanol, and acetone. Sparingly soluble in cold water.

Synthesis and Manufacturing

The synthesis of 3-Amino-4-methoxybenzenesulfonamide typically involves a multi-step process commencing from readily available starting materials. A generalized synthetic pathway is outlined below, illustrating the key chemical transformations.

Caption: Generalized synthetic pathway for 3-Amino-4-methoxybenzenesulfonamide.

Step-by-Step Generalized Synthesis Protocol

The following is a generalized experimental protocol based on established chemical principles for the synthesis of aromatic sulfonamides.

Step 1: Acetylation of 2-Anisidine

  • Rationale: The amino group of 2-anisidine is protected as an acetamide to prevent side reactions during the subsequent chlorosulfonation step.

  • Procedure:

    • Dissolve 2-anisidine in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • Reflux the mixture for 2-3 hours.

    • Pour the cooled reaction mixture into ice water to precipitate the N-acetyl-2-anisidine.

    • Filter, wash with water, and dry the product.

Step 2: Chlorosulfonation

  • Rationale: Introduction of the sulfonyl chloride group onto the aromatic ring is a key step. The acetylamino group directs the substitution to the para position.

  • Procedure:

    • Slowly add N-acetyl-2-anisidine to an excess of chlorosulfonic acid at a low temperature (0-5 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter, wash with cold water, and dry the product under vacuum.

Step 3: Amination

  • Rationale: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.

  • Procedure:

    • Add the 4-(N-acetylamino)-3-methoxybenzenesulfonyl chloride portion-wise to a cooled, concentrated aqueous ammonia solution.

    • Stir the mixture vigorously until the reaction is complete.

    • Filter the resulting precipitate, wash with water, and dry.

Step 4: Hydrolysis

  • Rationale: The acetyl protecting group is removed to yield the final product.

  • Procedure:

    • Suspend the N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide in an aqueous solution of hydrochloric acid.

    • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 3-Amino-4-methoxybenzenesulfonamide.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Applications in Research and Drug Development

The trifunctional nature of 3-Amino-4-methoxybenzenesulfonamide makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.

As a Scaffold for Novel Therapeutics

The presence of a primary amino group, a sulfonamide moiety, and an activated aromatic ring allows for diverse chemical modifications. This makes the compound an excellent starting point for the synthesis of compound libraries for high-throughput screening. It serves as a key building block for various classes of compounds, including:

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-known pharmacophore for carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer.

  • Kinase Inhibitors: The aromatic scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

  • Antibacterial Agents: As a sulfonamide derivative, it can be a precursor for the synthesis of novel sulfa drugs.

Caption: Key therapeutic areas leveraging 3-Amino-4-methoxybenzenesulfonamide.

Analytical Methods

The purity and identity of 3-Amino-4-methoxybenzenesulfonamide are typically confirmed using a combination of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR spectroscopy are used to elucidate the detailed molecular structure and confirm the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups such as N-H, S=O, and C-O stretches.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-4-methoxybenzenesulfonamide and its hydrochloride salt.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-4-methoxybenzenesulfonamide is a versatile and valuable chemical intermediate with significant potential in pharmaceutical research and development. Its unique structural features provide a robust platform for the synthesis of a wide array of biologically active molecules. A thorough understanding of its chemical identity, synthesis, and handling is paramount for its effective and safe utilization in the laboratory. This guide serves as a foundational resource for researchers and scientists seeking to leverage the potential of this important building block in their pursuit of novel scientific discoveries.

References

  • PubChemLite. 3-amino-4-methoxybenzenesulfonamide. [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

Sources

Foundational

Strategic Utilization of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride in Medicinal Chemistry

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective metalloenzyme inhibitors and complex active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS: 2973762-61-5) stands out as a privileged scaffold. Featuring a primary sulfonamide (a classic zinc-binding pharmacophore), an electron-donating methoxy ether, and a highly derivatizable primary amine, this compound serves as a critical node in the synthesis of targeted therapeutics.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will analyze the structural rationale behind this specific substitution pattern, detail self-validating synthetic workflows, and explore its application in the rational design of Carbonic Anhydrase (CA) inhibitors.

Structural Rationale & Physicochemical Profiling

The utility of 3-amino-4-methoxybenzenesulfonamide lies in the precise electronic and steric interplay of its three functional groups:

  • The Primary Sulfonamide (-SO₂NH₂): Positioned at C1, this group is a potent hydrogen bond donor/acceptor and a recognized Zinc-Binding Group (ZBG). It is the primary anchor for coordinating with the Zn²⁺ ion in the active site of metalloenzymes like Carbonic Anhydrase.

  • The Methoxy Group (-OCH₃): Located at C4 (para to the sulfonamide), it exerts an electron-donating resonance effect (+R) that modulates the pKa of the sulfonamide, optimizing its ionization state at physiological pH for target binding.

  • The Primary Amine (-NH₂): Positioned at C3 (ortho to the methoxy group, meta to the sulfonamide), the amine serves as the primary vector for synthetic elongation (the "tail" approach).

Why the Hydrochloride Salt? The free base of this compound (CAS: 6973-08-6) contains an electron-rich aniline core that is susceptible to spontaneous oxidation in the presence of light and air, leading to degradation and color changes (browning). Conversion to the hydrochloride salt protonates the amine, drastically reducing its electron density. This prevents oxidative degradation, extends shelf-life, and significantly enhances solubility in polar solvents (e.g., water, DMSO), which is crucial for biological assays and purification steps 1.

Synthetic Workflows & Late-Stage Functionalization

The traditional synthesis of this building block relies on a multi-step functionalization of 4-methoxybenzenesulfonamide. The critical step is the nitration to form 4-methoxy-3-nitrobenzenesulfonamide, followed by a chemoselective reduction of the nitro group to the amine 2.

Recently, advanced late-stage amination protocols have been developed. For instance, the use of mesyloxy-ammonium triflate reagents ([NH3–OMs]OTf) in hexafluoroisopropanol (HFIP) allows for direct C-H amination of aromatic systems, providing alternative, highly efficient routes to such sulfonamide derivatives 3.

Synthesis A 4-Methoxybenzene- sulfonamide B Nitration (HNO3/H2SO4) A->B C 4-Methoxy-3-nitro- benzenesulfonamide B->C D Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) C->D E 3-Amino-4-methoxy- benzenesulfonamide D->E F HCl (g) in Dioxane E->F G 3-Amino-4-methoxy- benzenesulfonamide HCl F->G

Fig 1: Multi-step synthesis workflow of 3-Amino-4-methoxybenzenesulfonamide HCl.

Application in Target-Directed Synthesis: Carbonic Anhydrase Inhibitors

In medicinal chemistry, this building block is predominantly utilized to synthesize inhibitors targeting tumor-associated Carbonic Anhydrase isoforms (CA IX and CA XII), which are overexpressed in hypoxic tumors and linked to poor prognosis.

The design philosophy employs a "tail approach." The primary sulfonamide anchors deep within the catalytic cone by coordinating to the Zn²⁺ ion. Meanwhile, the 3-amino group acts as a synthetic vector, allowing chemists to attach bulky, variable "tails" (via urea, amide, or triazole linkages). These tails interact with the variable amino acid residues on the outer rim of the CA active site, driving isoform selectivity and preventing off-target inhibition of cytosolic CA I and CA II.

Mechanism ZBG Primary Sulfonamide (Zinc-Binding Group) ZN Zn2+ Ion (CA Active Site) ZBG->ZN Coordination CORE 4-Methoxybenzene Scaffold (Hydrophobic Rim) CORE->ZBG para-substituted AMINO 3-Amino Group (Vector for 'Tail') CORE->AMINO ortho-substituted TAIL Variable Tail (Isoform Selectivity) AMINO->TAIL Amide/Urea Linkage

Fig 2: Pharmacophore mapping of the building block within the CA active site.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Chemoselective Reduction of 4-Methoxy-3-nitrobenzenesulfonamide

Objective: Reduce the nitro group to an amine without cleaving the sulfonamide or poisoning the catalyst. Causality: While catalytic hydrogenation (Pd/C) is common, sulfur compounds can occasionally poison palladium catalysts. The Béchamp reduction (Fe/NH₄Cl) is chosen here because it is exceptionally robust, highly chemoselective for nitro groups, and entirely immune to sulfur poisoning 2.

Step-by-Step Procedure:

  • Setup: Suspend 4-methoxy-3-nitrobenzenesulfonamide (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). The NH₄Cl acts as a mild proton source to activate the iron without creating a highly acidic environment that could hydrolyze the sulfonamide.

  • Reaction: Heat the mixture to reflux (80 °C) under vigorous stirring for 2-4 hours.

  • Self-Validation (In-Process): The starting material is pale yellow. As the reaction proceeds, the solution turns dark (due to iron oxides), but TLC (Eluent: EtOAc/Hexane 1:1) will show the disappearance of the yellow nitro spot and the appearance of a highly fluorescent, ninhydrin-positive spot (the amine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the free base.

  • Salt Formation: Dissolve the free base in dry THF and add 1.2 eq of HCl (4M in dioxane) dropwise at 0 °C. The target hydrochloride salt will precipitate as a white solid. Filter and dry under a vacuum.

Protocol 2: Amide Coupling at the 3-Amino Position

Objective: Attach a carboxylic acid "tail" to the building block. Causality: The 3-amino group is sterically hindered by the ortho-methoxy group and electronically deactivated by the meta-sulfonamide. Standard coupling agents (EDC/HOBt) often fail or result in low yields. Therefore, HATU (a highly reactive uronium coupling agent) is utilized to generate an extremely active HOAt ester. DIPEA is used to liberate the free base from the HCl salt in situ without competing as a nucleophile.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid tail (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

  • Self-Validation (Visual): The solution will immediately turn a distinct yellow color, confirming the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Coupling: Add 3-amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) in one portion.

  • Monitoring: Stir for 12 hours. Validate completion via LC-MS. The mass of the starting material (m/z 203 for the free base) should completely disappear, replaced by the [M+H]⁺ of the target amide.

  • Workup: Quench with water to precipitate the product. Filter, wash with saturated NaHCO₃ and water, and purify via flash chromatography if necessary.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the building block, demonstrating its suitability for pharmaceutical development 1, 4.

PropertyValue / DescriptionImpact on Medicinal Chemistry
Chemical Name 3-Amino-4-methoxybenzenesulfonamide HClStandardized nomenclature for regulatory tracking.
CAS Number 2973762-61-5 (Free base: 6973-08-6)Ensures precise sourcing of the stabilized salt form.
Molecular Formula C₇H₁₁ClN₂O₃SDefines elemental composition for MS validation.
Molecular Weight 238.69 g/mol Low molecular weight allows for bulky "tail" additions without violating Lipinski's Rule of 5.
Solubility Profile Soluble in Water, DMSO, DMF, MeOHExcellent for biological assays and homogenous catalytic reactions due to the HCl salt.
Storage Conditions Inert atmosphere, Room TemperaturePrevents oxidation of the aniline core.
Primary Target Carbonic Anhydrase (CA IX, CA XII)Validated ZBG for hypoxic tumor targeting.

References

  • Benchchem - 4-methoxy-3-nitrobenzenesulfonamide | 22939-93-1 Source: Benchchem URL
  • Dissertation Jonas Boergel 2019 - Aromatic C–H Amination in Hexafluoroisopropanol Source: RWTH Publications URL
  • BLD Pharm - 3-Amino-4-methoxybenzenesulfonamide hydrochloride | 2973762-61-5 Source: BLD Pharm URL
  • Guidechem - (R)-5-(2-Aminopropyl)

Sources

Exploratory

The Mechanistic Role of the Hydrochloride Salt in the Stability of 3-Amino-4-methoxybenzenesulfonamide

Executive Summary 3-Amino-4-methoxybenzenesulfonamide is a critical intermediate and active pharmacophore in the development of antimicrobial agents and Carbonic Anhydrase (CA) inhibitors . However, the free base form of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-methoxybenzenesulfonamide is a critical intermediate and active pharmacophore in the development of antimicrobial agents and Carbonic Anhydrase (CA) inhibitors . However, the free base form of this molecule suffers from severe stability liabilities, primarily driven by the autoxidation of its electron-rich aniline moiety. This technical whitepaper explores the chemical physics behind these degradation pathways and details how the formation of a hydrochloride (HCl) salt acts as a mechanistic safeguard. By employing electronic passivation and crystal lattice stabilization, the HCl salt transforms a highly labile intermediate into a robust, commercially viable compound.

The Chemical Physics of Instability: Why the Free Base Degrades

To understand the stabilizing role of the hydrochloride salt, one must first analyze the structural vulnerabilities of the free base molecule .

In 3-Amino-4-methoxybenzenesulfonamide, the primary amine (-NH₂) at position 3 is situated ortho to the methoxy group (-OCH₃) at position 4. Both functional groups are strongly electron-donating via resonance (+R effect). This synergistic electron donation creates a highly localized, electron-rich pocket on the aromatic ring.

The Causality of Degradation:

  • Autoxidation: The elevated Highest Occupied Molecular Orbital (HOMO) energy makes the aniline nitrogen exceptionally prone to electrophilic attack and radical oxidation by ambient triplet oxygen. This manifests physically as a rapid discoloration from white to dark green or brown, indicating the formation of quinone-imines and polyaniline-like oligomers.

  • Photolytic Sensitivity: Ultraviolet light accelerates the homolytic cleavage of N-H bonds, initiating radical chain reactions.

  • Hydrolytic Vulnerability: While the sulfonamide group is generally stable, the amorphous nature of the free base makes it highly hygroscopic. Absorbed atmospheric moisture creates localized aqueous micro-environments where pH fluctuations can trigger slow hydrolysis of the sulfonamide bond.

The Mechanistic Role of the Hydrochloride Salt

Converting the free base to its hydrochloride salt (-NH₃⁺ Cl⁻) is not merely a formulation preference; it is a fundamental alteration of the molecule's electronic landscape. The stabilization occurs via three distinct mechanisms:

  • Electronic Passivation (The Primary Driver): Upon protonation, the lone pair of electrons on the nitrogen atom is locked into a covalent N-H bond. The functional group transitions from a potent electron donor (+R) to a strong electron-withdrawing group via induction (-I). This drastically lowers the electron density of the aromatic ring, raising the oxidation potential and effectively shutting down the primary autoxidation pathway.

  • Chloride Ion Shielding: Trace transition metals (e.g., Fe²⁺/Cu²⁺) often catalyze the oxidation of aniline derivatives. As demonstrated in Fenton-chemistry studies, chloride ions complex with these trace metals, sterically and electronically inhibiting their catalytic activity .

  • Crystal Lattice Stabilization: The ionic nature of the hydrochloride salt significantly increases the crystal lattice energy. This thermodynamic sink reduces ambient moisture uptake, thereby mitigating the micro-environments required for sulfonamide hydrolysis .

G FreeBase Free Base (-NH2) Oxidation Autoxidation (Radical Formation) FreeBase->Oxidation HClSalt HCl Salt (-NH3+ Cl-) FreeBase->HClSalt + HCl Degradation Discoloration & Degradation Oxidation->Degradation Passivation Electronic Passivation (Lone Pair Locked) HClSalt->Passivation Stability Long-term Stability Passivation->Stability

Logical relationship between salt formation, electronic passivation, and chemical stability.

Quantitative Stability Data

The following table summarizes the comparative metrics between the free base and the hydrochloride salt, illustrating the profound impact of protonation on physical and chemical stability.

ParameterFree Base FormHydrochloride (HCl) SaltMechanistic Causality
Oxidation Potential (E_ox) ~0.65 V (Highly Reactive)> 1.20 V (Inert)Protonation removes the nitrogen lone pair, preventing electron loss.
Ambient Shelf Life (Solid) < 3 months (Discolors)> 24 months (Stable white)Increased lattice energy and electronic passivation prevent radical initiation.
Aqueous Solubility (pH 7) ~0.5 mg/mL> 10 mg/mLIonic dissociation of the salt form drastically enhances hydration.
Hygroscopicity (RH 75%) High (Forms sticky solid)Low (Remains crystalline)Strong ionic bonds resist disruption by atmospheric water molecules.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, experimental protocols must contain internal validation loops. The following methodologies detail the synthesis and stress testing of the compound.

Protocol 1: Controlled Synthesis of the Hydrochloride Salt

Causality Check: Aqueous hydrochloric acid can trigger premature hydrolysis of the sulfonamide group. By utilizing anhydrous ethereal HCl, we force the immediate precipitation of the salt, protecting the sulfonamide moiety and preventing water-catalyzed side reactions.

  • Dissolution: Dissolve 10.0 g of 3-Amino-4-methoxybenzenesulfonamide free base in 150 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent ambient autoxidation.

  • Acidification: Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. A white crystalline precipitate will form immediately as the anilinium salt becomes insoluble in the non-polar matrix.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under a nitrogen blanket and wash with cold diethyl ether.

  • Self-Validation (NMR Loop): To validate complete protonation, dissolve a 10 mg aliquot in D₂O and perform ¹H-NMR. The complete disappearance of the broad -NH₂ singlet (~5.0 ppm) and the appearance of a downfield -NH₃⁺ signal confirms 100% salt formation. If unprotonated free base remains, resuspend the batch in THF and add 0.1 eq ethereal HCl.

Protocol 2: Accelerated Stress Testing (AST) & Mass Balance

Causality Check: A common flaw in stability testing is merely measuring the disappearance of the Active Pharmaceutical Ingredient (API). If the API polymerizes into an insoluble mass, it may not appear on a standard HPLC chromatogram, leading to skewed degradation kinetics. This protocol employs a strict mass-balance validation loop.

  • Preparation: Prepare equimolar solutions of the Free Base and HCl Salt in a biologically relevant, MS-compatible buffer (e.g., 50 mM Ammonium Formate, pH 7.4).

  • Stress Initiation: Subject aliquots to thermal stress (70°C) and oxidative stress (0.1% H₂O₂) in sealed, amber glass vials to isolate thermal/oxidative variables from photolysis.

  • Orthogonal Detection: Inject samples at t=0, 24, 48, and 72 hours into an HPLC-PDA-MS system. Use the Photodiode Array (PDA) at 254 nm for universal aromatic quantification and Mass Spectrometry (MS) for degradant identification.

  • Self-Validation (Mass Balance Loop): Calculate the total molar area (Moles API + Moles Degradants). If the Total Moles are < 98% of the t=0 baseline, the system flags a "Mass Imbalance Error." This triggers a secondary extraction using Dimethyl Sulfoxide (DMSO) to solubilize and quantify high-molecular-weight polymeric degradants that precipitated out of the aqueous buffer.

Workflow Prep Sample Preparation Free Base HCl Salt Stress Accelerated Stress Heat (70°C) Light (UV) H2O2 Prep->Stress Analysis HPLC-PDA-MS Quantify API Identify Degradants Stress->Analysis Validation Self-Validation Mass Balance Confirmation Analysis->Validation

Self-validating experimental workflow for accelerated stress testing of sulfonamide salts.

References

  • US Environmental Protection Agency (EPA). "Benzenesulfonamide, 3-amino-4-methoxy- - Substance Details." CompTox Chemicals Dashboard. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Effect of chloride ions on the oxidation of aniline by Fenton's reagent." Available at:[Link]

  • MDPI. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity." Int. J. Mol. Sci. Available at: [Link]

Foundational

"3-Amino-4-methoxybenzenesulfonamide hydrochloride" as an intermediate for azo dyes

An In-depth Technical Guide to 3-Amino-4-methoxybenzenesulfonamide Hydrochloride as a Key Intermediate for Azo Dyes Authored by: A Senior Application Scientist Introduction In the vast landscape of synthetic organic colo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-4-methoxybenzenesulfonamide Hydrochloride as a Key Intermediate for Azo Dyes

Authored by: A Senior Application Scientist

Introduction

In the vast landscape of synthetic organic colorants, azo dyes represent the most extensive and versatile class, characterized by the presence of the azo chromophore (-N=N-).[1] Their commercial significance spans numerous industries, including textiles, printing, and organic pigments. The structural diversity and, consequently, the wide range of colors and properties of azo dyes are achieved through the judicious selection of precursor molecules. One such pivotal precursor is 3-Amino-4-methoxybenzenesulfonamide hydrochloride .

This technical guide provides a comprehensive exploration of 3-Amino-4-methoxybenzenesulfonamide hydrochloride, detailing its chemical properties, a plausible synthetic pathway, and its critical role as an intermediate in the synthesis of azo dyes. The narrative is grounded in the fundamental principles of organic chemistry, focusing on the causality behind experimental choices and process parameters. This document is intended for researchers, chemists, and professionals in the fields of dye chemistry and material science.

The utility of 3-Amino-4-methoxybenzenesulfonamide hydrochloride stems from its unique trifunctional structure. The primary amino group is the reactive site for diazotization, the foundational step in azo dye formation. The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring and, consequently, the final color of the dye. Finally, the sulfonamide group can enhance the dye's affinity for certain substrates and improve properties like lightfastness.

Compound Profile: 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe utilization in synthesis.

Physicochemical Data

The key properties of the parent compound, 3-Amino-4-methoxybenzenesulfonamide, are summarized below. The hydrochloride salt is formed by the reaction of the primary amine with hydrochloric acid.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃S[2]
Molecular Weight 202.23 g/mol [3]
Appearance Typically a solid powder[4]
Solubility Slightly soluble in water, soluble in hydrochloric acid[5]
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)N[2]
InChI Key NPWOQOWGIUVRAU-UHFFFAOYSA-N[2]
Safety and Handling

As a chemical intermediate, 3-Amino-4-methoxybenzenesulfonamide hydrochloride requires careful handling in a laboratory or industrial setting.

  • Hazards Identification : This compound is known to cause skin irritation (H315) and serious eye irritation (H319).[6] It may also cause respiratory irritation.[7]

  • Precautionary Measures :

    • Prevention : Wash hands and any exposed skin thoroughly after handling.[4][7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6] Avoid breathing dust and use only in well-ventilated areas.[7]

    • Response : In case of skin contact, wash with plenty of soap and water.[4][7] If skin irritation occurs, seek medical advice.[6] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4][7] If eye irritation persists, get medical attention.[6] If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7]

    • Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[7][8]

    • Incompatible Materials : Avoid contact with strong oxidizing agents.[9]

Synthesis of Azo Dyes: The Two-Stage Process

The transformation of 3-Amino-4-methoxybenzenesulfonamide hydrochloride into a vibrant azo dye is a classic two-stage electrophilic aromatic substitution process: Diazotization followed by Azo Coupling .

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[10] This reaction is the cornerstone of azo dye synthesis, creating a highly reactive electrophile—the diazonium ion—which is essential for the subsequent color-forming step.

2.1.1. The Chemistry of Diazotization

The reaction is typically performed in a cold, acidic solution with sodium nitrite (NaNO₂). The strong acid (e.g., HCl) serves two purposes: it protonates the sodium nitrite to form nitrous acid (HNO₂) in situ, and it maintains a low pH to prevent the newly formed diazonium salt from prematurely coupling with unreacted amine.

The mechanism proceeds as follows:

  • Formation of the nitrosating agent (nitrosonium ion, NO⁺) from nitrous acid.

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.

  • A series of proton transfers and the elimination of a water molecule to form the stable diazonium ion, which features a nitrogen-nitrogen triple bond.[11]

It is imperative to maintain the reaction temperature between 0-5 °C.[12] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which reduces the yield and purity of the final dye.[13][14]

2.1.2. Experimental Protocol: Diazotization
  • Preparation : In a reaction vessel equipped with a stirrer and thermometer, suspend one molar equivalent of 3-Amino-4-methoxybenzenesulfonamide hydrochloride in water.

  • Acidification : Carefully add 2.5-3 molar equivalents of concentrated hydrochloric acid. Stir the mixture to ensure a fine, uniform suspension.

  • Cooling : Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the next step.[15]

  • Nitrite Addition : In a separate flask, prepare a solution of 1.05 molar equivalents of sodium nitrite in a minimal amount of water. Add this nitrite solution dropwise to the chilled amine suspension over 30-45 minutes, ensuring the temperature never exceeds 5 °C.[15]

  • Completion : After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear or slightly yellow solution contains the active diazonium salt and is ready for the coupling stage.

2.1.3. Visualization: Diazotization Workflow

Diazotization_Workflow cluster_prep Preparation & Cooling cluster_reaction Diazotization Reaction cluster_product Product Amine 3-Amino-4-methoxy- benzenesulfonamide HCl HCl Conc. Hydrochloric Acid Amine->HCl Suspend in IceBath Cool to 0-5 °C HCl->IceBath Stir & Cool Addition Dropwise Addition (Maintain T < 5 °C) IceBath->Addition Nitrite Sodium Nitrite Solution Nitrite->Addition Stir Stir for 30 min Addition->Stir Diazonium Diazonium Salt Solution Stir->Diazonium

Caption: Experimental workflow for the diazotization of 3-Amino-4-methoxybenzenesulfonamide HCl.

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[16] It attacks an electron-rich aromatic compound, known as the coupling component, to form the stable azo (-N=N-) linkage, which constitutes the chromophore of the dye.[17]

2.2.1. The Chemistry of Azo Coupling

The choice of the coupling component is the primary determinant of the final dye's color. Common coupling components include phenols, naphthols, and aromatic amines.[12]

  • Coupling with Phenols/Naphthols : This reaction is typically carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form a highly activating phenoxide or naphthoxide ion, which is strongly nucleophilic and readily attacked by the diazonium electrophile.

  • Coupling with Aromatic Amines : This reaction is performed under mildly acidic conditions (pH 4-6). This pH range is a compromise: it must be acidic enough to prevent the diazonium salt from coupling with itself but not so acidic as to protonate the amino group of the coupling component, which would deactivate it towards electrophilic attack.

The position of the coupling on the aromatic ring is governed by the directing effects of the activating groups (e.g., -OH, -NH₂), typically occurring at the para position if available, otherwise at the ortho position.[16]

2.2.2. Experimental Protocol: Azo Coupling (General)
  • Coupling Component Solution : In a separate vessel, dissolve one molar equivalent of the chosen coupling component (e.g., a naphthol derivative) in a dilute aqueous solution of sodium hydroxide to form the soluble naphthoxide.

  • Cooling : Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction : Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • pH Control : Throughout the addition, monitor the pH of the reaction mixture and maintain it in the optimal range (e.g., 8-10 for naphthols) by adding small portions of sodium hydroxide or sodium carbonate solution as needed.

  • Precipitation : The azo dye will precipitate out of the solution as a brightly colored solid as it is formed.

  • Isolation : After the addition is complete, continue stirring for 1-2 hours to ensure maximum yield. The solid dye is then collected by filtration, washed with water to remove excess salts, and dried.

2.2.3. Visualization: General Azo Coupling Mechanism

Caption: The electrophilic substitution mechanism of azo coupling.

Application Example: Synthesis of an Organic Pigment

3-Amino-4-methoxybenzanilide, a derivative of our title compound, is known as Fast Red KD Base and is used to synthesize pigments like Pigment Red 146.[18][19] The synthesis involves the diazotization of the amine followed by coupling with a naphthol derivative, Naphthol AS-LC. This exemplifies the industrial relevance of this class of intermediates.

The overall transformation highlights how the specific structures of the diazo component (derived from 3-Amino-4-methoxybenzenesulfonamide hydrochloride) and the coupling component are combined to create a molecule with the desired color and performance properties for pigment applications.

Conclusion

3-Amino-4-methoxybenzenesulfonamide hydrochloride stands as a highly valuable and versatile intermediate in the synthesis of azo dyes. Its well-defined structure allows for the reliable production of a diazonium salt, which, through the elegant and powerful chemistry of azo coupling, can be transformed into a wide array of colorants. The methoxy and sulfonamide substituents provide chemists with additional levers to fine-tune the final properties of the dye, such as shade, solubility, and fastness. A disciplined approach to the reaction conditions, particularly the strict temperature control during diazotization, is paramount to achieving high yields and purity. This guide has provided the foundational knowledge and practical protocols necessary for the successful utilization of this important chemical building block.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methoxybenzamide. Retrieved from Fisher Scientific.[4]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methoxybenzenesulfonic acid. Retrieved from Fisher Scientific.[7]

  • TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-4-hydroxybenzenesulfonic Acid. Retrieved from TCI Chemicals.[6]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methoxybenzanilide. Retrieved from Fisher Scientific.[9]

  • Benchchem. (2025). An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications. Retrieved from Benchchem.[3]

  • BLDpharm. (n.d.). 7400-96-6|3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide. Retrieved from BLDpharm.[20]

  • Cole-Parmer. (2005). Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. Retrieved from Cole-Parmer.[8]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from MDPI.[21]

  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from YouTube.[17]

  • Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzenesulfonic acid. Retrieved from Sigma-Aldrich.[22]

  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from Chemistry LibreTexts.[16]

  • WorldOfChemicals. (2013, June 5). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from WorldOfChemicals.[23]

  • PMC. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from PMC.[24]

  • PMC. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from PMC.[25]

  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from Asian Journal of Chemistry.[26]

  • ResearchGate. (n.d.). Azo Dyes. Retrieved from ResearchGate.[1]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from JOCPR.[27]

  • ChemicalBook. (2025). 3-Amino-4-methoxybenzamide | 17481-27-5. Retrieved from ChemicalBook.[5]

  • SciSpace. (2002, September 30). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from SciSpace.[28]

  • e-PG Pathshala. (n.d.). Organic Chemistry - II MODULE No. 31: Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch re. Retrieved from e-PG Pathshala.[13]

  • ResearchGate. (n.d.). Synthesis process of PR 146: (a) 3-Amino-4-methoxybenzanilide diazotization. Retrieved from ResearchGate.[19]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry.[11]

  • ChemicalBook. (2026). 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8. Retrieved from ChemicalBook.[29]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal.[10]

  • PubChemLite. (n.d.). 3-amino-4-methoxybenzenesulfonamide (C7H10N2O3S). Retrieved from PubChemLite.[2]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Retrieved from Google Patents.[18]

  • Benchchem. (n.d.). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Retrieved from Benchchem.[15]

  • Benchchem. (n.d.). Application Notes: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid. Retrieved from Benchchem.[12]

  • IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate. Retrieved from IChemE.[14]

Sources

Exploratory

Commercial Sourcing and Synthetic Utility of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper Chemical Architecture & Commercial Landscape 3-Amino-4-methoxybenzenesulfonamide h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Chemical Architecture & Commercial Landscape

3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS: 2973762-61-5) is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and materials science[1]. Structurally, it combines an electron-rich anisidine core with a sulfonamide moiety. This specific arrangement provides a nucleophilic primary amine for cross-coupling or amidation, an electron-donating methoxy group that activates the aromatic ring, and a sulfonamide group that serves as a privileged pharmacophore (acting as a strong hydrogen-bond donor/acceptor)[2].

While the free base (CAS: 6973-08-6) is widely known, sourcing the compound as a hydrochloride salt is a strategic choice for drug development professionals. The salt form dramatically enhances aqueous solubility—a critical parameter for early-stage biological assays—and prevents the aerial oxidation of the electron-rich aniline core, thereby extending the shelf-life of the reagent[1].

Quantitative Sourcing Data

To facilitate procurement and scale-up, the following table summarizes the commercial availability and physicochemical properties of the target compound and its closely related derivatives[1][2].

Compound NameCAS NumberMolecular FormulaMolecular WeightTypical Suppliers
3-Amino-4-methoxybenzenesulfonamide HCl 2973762-61-5C₇H₁₁ClN₂O₃S238.69 g/mol BLD Pharm, BenchChem, Sigma-Aldrich
3-Amino-4-methoxybenzenesulfonamide (Free Base) 6973-08-6C₇H₁₀N₂O₃S202.23 g/mol Aaron Chemicals, SCBT
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide 97-35-8C₁₁H₁₈N₂O₃S258.34 g/mol CymitQuimica, BLD Pharm

Mechanistic Role in Synthesis & Drug Design

The strategic incorporation of 3-amino-4-methoxybenzenesulfonamide into synthetic pipelines is driven by two primary reaction pathways:

  • Pharmacophore Integration: The sulfonamide group is a well-documented bioisostere and a critical component in the design of antimicrobial agents and carbonic anhydrase inhibitors. The presence of the sulfonamide group provides opportunities for designing molecules with enhanced biological activity and precise structural modifications[3].

  • Late-Stage Functionalization: The primary amine allows for rapid diversification via reductive amination, amide coupling, or diazotization. In advanced synthetic methodologies, related electron-rich aromatic systems are utilized in C-H amination reactions (often utilizing hexafluoroisopropanol, HFIP, to stabilize cationic reactive species), enabling the late-stage functionalization of complex pharmaceutical lead structures. Furthermore, diazotization of this core yields critical intermediates for azo dyes, such as Fast Red ITR Base[2].

Self-Validating Synthetic Workflow

For laboratories opting to synthesize the hydrochloride salt in-house from commercially available nitro precursors, the following protocol ensures high fidelity, chemoselectivity, and quantitative salt isolation[4].

Protocol: Chemoselective Reduction and Salt Formation

Objective: Convert 4-methoxy-3-nitrobenzenesulfonamide to 3-amino-4-methoxybenzenesulfonamide hydrochloride with >98% purity.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10.0 mmol of 4-methoxy-3-nitrobenzenesulfonamide in 50 mL of anhydrous ethanol within a flame-dried round-bottom flask.

    • Causality: Anhydrous ethanol ensures high solubility of the nitro precursor while strictly preventing water-induced hydrolytic side reactions during the subsequent salt formation step.

  • Catalyst Addition: Add 0.1 mmol (approx. 10 wt%) of 10% Palladium on Carbon (Pd/C).

    • Causality: Pd/C provides a highly active catalytic surface for the chemoselective reduction of the nitro group. Under ambient conditions, it will not hydrogenolyze the sensitive sulfonamide or methoxy moieties.

  • Hydrogenation: Purge the reaction vessel with inert gas (N₂ or Ar) three times, followed by H₂ gas. Maintain an H₂ atmosphere (1 atm via balloon) and stir vigorously at 25°C.

    • Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations and ensuring a rapid reduction.

  • In-Process Validation (Self-Validation Check): After 2 hours, sample 10 µL of the reaction mixture, filter through a 0.22 µm micro-syringe filter, and analyze via LC-MS or TLC (eluent: 1:1 EtOAc/Hexane).

    • Validation Rule: The reaction is deemed complete only when the peak/spot corresponding to the nitro precursor is entirely absent. Proceeding before 100% conversion will result in co-precipitation of mixed-salt impurities that are nearly impossible to separate downstream.

  • Filtration: Filter the reaction mixture through a pad of Celite under a blanket of nitrogen.

    • Causality: Celite traps the fine, pyrophoric Pd/C particles. The nitrogen blanket prevents the highly reactive, freshly formed free aniline base from undergoing rapid aerial oxidation.

  • Hydrochloride Precipitation: Cool the filtrate to 0°C in an ice bath. Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether.

    • Causality: Using ethereal HCl instead of aqueous HCl maintains a strictly anhydrous environment. The ethereal solvent instantly protonates the primary amine, driving the quantitative precipitation of the insoluble hydrochloride salt while leaving any unreacted organic impurities dissolved in the ethanol/ether supernatant.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum for 4 hours.

Workflow Visualization

The following diagram illustrates the synthetic lineage from the sulfonyl chloride precursor to the final hydrochloride salt, alongside its primary downstream applications.

SynthesisWorkflow A 4-Methoxy-3-nitrobenzenesulfonyl chloride B Amidation (NH3) Nucleophilic Acyl Substitution A->B NH3 (aq) C 4-Methoxy-3-nitrobenzenesulfonamide B->C D Catalytic Hydrogenation (Pd/C, H2) Chemoselective Nitro Reduction C->D H2 uptake E HCl Salt Formation (Ethereal HCl) D->E Free Base F 3-Amino-4-methoxybenzenesulfonamide HCl (Target Product) E->F Precipitation G Pharmaceuticals (Antimicrobials & Inhibitors) F->G Sulfonamide core H Azo Dyes (e.g., Fast Red ITR Base) F->H Diazotization

Synthetic workflow and downstream applications of 3-Amino-4-methoxybenzenesulfonamide HCl.

References

  • Title: 2973762-61-5 | 3-Amino-4-methoxybenzenesulfonamide hydrochloride Source: BLD Pharm URL
  • Title: 4-methoxy-3-nitrobenzenesulfonamide | 22939-93-1 Source: BenchChem URL
  • Title: Dissertation Jonas Boergel 2019 Source: RWTH Publications URL
  • Title: CAS 97-35-8: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide Source: CymitQuimica URL
  • Title: 4-methoxybenzenesulfonamide Source: Sigma-Aldrich URL

Sources

Foundational

Structural Elucidation and Analytical Profiling of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS: 2973762-61-5) is a highly functionalized aromatic scaffold utilized extensively as an advanced intermediate in the synthesis of pharmaceuticals, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS: 2973762-61-5) is a highly functionalized aromatic scaffold utilized extensively as an advanced intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized azo dyes[1][2]. The presence of three distinct functional groups—an amino group, a methoxy group, and a sulfonamide moiety—on a single benzene ring creates a complex electronic environment. Analyzing this compound as a hydrochloride salt introduces unique analytical challenges, particularly regarding protonation states, hydrogen bonding networks, and solubility profiles. This whitepaper provides a self-validating, causal framework for the structural elucidation of this critical compound.

Molecular Architecture and Electronic Causality

The structural integrity and reactivity of this molecule are governed by the competing electronic effects of its substituents. In its free base form (CAS: 6973-08-6), the C-3 amino group acts as a strong electron donor via resonance (+M effect)[3]. However, in the hydrochloride salt form, protonation yields an anilinium ion (-NH3+), which exerts a strong electron-withdrawing inductive effect (-I).

This fundamental shift in electron density drastically alters the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and dictates the fragmentation pathways in Mass Spectrometry (MS)[4]. The C-4 methoxy group remains a constant electron donor, while the C-1 sulfonamide group acts as an electron-withdrawing pharmacophore[4]. Understanding these competing forces is essential for accurate spectral interpretation.

ElectronicEffects Core 3-Amino-4-methoxy- benzenesulfonamide HCl Sub1 Methoxy Group (-OCH3) +M Effect (Electron Donating) Core->Sub1 Sub2 Anilinium Group (-NH3+) -I Effect (Electron Withdrawing) Core->Sub2 Sub3 Sulfonamide Group (-SO2NH2) -M Effect (Electron Withdrawing) Core->Sub3 Prop1 Shields adjacent protons in NMR spectroscopy Sub1->Prop1 Prop2 Deshields H-2 & H-6 protons; Forms H-bonds with Cl- Sub2->Prop2 Prop3 Provides acidic protons; Directs MS fragmentation Sub3->Prop3

Electronic effects of substituents in the hydrochloride salt form.

Strategic Analytical Workflow

To establish a self-validating system for structural elucidation, orthogonal analytical techniques must be employed. A single method is insufficient due to the potential for isobaric interference or polymorphic variations in the solid state[5]. The workflow below outlines a comprehensive approach to verifying the compound's structure from bulk powder to 3D conformation.

AnalyticalWorkflow Start Solid Sample (Hygroscopic HCl Salt) Prep Sample Preparation & Solubilization Start->Prep NMR NMR Spectroscopy (DMSO-d6, Internal Std: TMS) Prep->NMR MS LC-MS/MS (ESI+, Precursor: m/z 203.05) Prep->MS IR ATR-FTIR (Solid-State, No KBr) Prep->IR XRD SC-XRD (Single Crystal, 100 K) Prep->XRD Data Orthogonal Data Integration NMR->Data MS->Data IR->Data XRD->Data End Validated Molecular Structure Data->End

Orthogonal analytical workflow for structural validation.

Self-Validating Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d6) is selected over CDCl3 because the hydrochloride salt is highly polar and insoluble in non-polar solvents. Furthermore, DMSO-d6 suppresses rapid proton exchange, allowing for the observation of the exchangeable sulfonamide (-SO2NH2) and anilinium (-NH3+) protons[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-Amino-4-methoxybenzenesulfonamide HCl in 0.6 mL of anhydrous DMSO-d6.

  • Validation Check: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift axis (0.00 ppm). Run a solvent blank to ensure no residual water peak obscures the methoxy signal.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans)[5].

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~3.9Singlet3HMethoxy (-OCH3)
¹H~7.2Doublet (J ~ 8.5 Hz)1HAromatic H-5
¹H~7.4Broad Singlet2HSulfonamide (-SO2NH2)
¹H~7.6Doublet of Doublets1HAromatic H-6
¹H~7.8Doublet (J ~ 2.0 Hz)1HAromatic H-2
¹H~9.5 - 10.5Broad Singlet3HAnilinium (-NH3+)
¹³C~56.0--Methoxy Carbon (-OCH3)
¹³C~112.0 - 154.0--Aromatic Carbons (C1-C6)
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality: Traditional KBr pellet methods are avoided because the hydrochloride salt is hygroscopic; moisture absorbed by KBr would produce a broad O-H band, masking the critical N-H stretching frequencies of the sulfonamide and anilinium groups[6]. ATR-FTIR allows for direct, non-destructive solid-state analysis.

Step-by-Step Methodology:

  • Validation Check: Collect a background spectrum of the ambient atmosphere. Validate the instrument calibration using a standard polystyrene film (verifying the sharp 1601 cm⁻¹ peak).

  • Sample Application: Place 2-3 mg of the solid powder directly onto the diamond ATR crystal.

  • Acquisition: Apply consistent pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans)[6].

  • Cleaning: Clean the crystal with isopropyl alcohol and verify the baseline returns to zero.

Vibrational ModeWavenumber (cm⁻¹)Functional Group
N-H Stretch (Broad)3000 – 2800Anilinium (-NH3+)
N-H Stretch (Sharp)3349 – 3144Sulfonamide (-SO2NH2)
S=O Asymmetric Stretch~1320Sulfonamide (-SO2NH2)
C-O-C Stretch~1250Methoxy (-OCH3)
S=O Symmetric Stretch~1150Sulfonamide (-SO2NH2)
S-N Stretch914 – 895Sulfonamide (-SO2NH2)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic functional groups readily accept protons. In solution, the HCl salt dissociates, meaning the mass spectrometer will detect the protonated free base [M+H]+ rather than the intact salt[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Validation Check: Inject a blank solvent sample to establish the background noise level and ensure no carryover from previous runs.

  • Chromatography: Elute through a C18 reverse-phase column (gradient 5% to 95% Acetonitrile over 10 minutes).

  • Mass Analysis: Apply a capillary voltage of 3.0 kV. Isolate the precursor ion (m/z 203.05) and apply Collision-Induced Dissociation (CID) at 20 eV to generate fragment ions (e.g., loss of -SO2NH2 or -NH3).

Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: While NMR and MS confirm the 2D connectivity, SC-XRD is required to definitively prove the site of protonation (confirming the aniline nitrogen is protonated rather than the sulfonamide nitrogen) and to map the 3D hydrogen-bonding network stabilizing the crystal lattice[6].

Step-by-Step Methodology:

  • Crystallization: Dissolve the compound in a minimal amount of hot methanol. Allow slow evaporation at room temperature over 72 hours to yield single crystals[6].

  • Validation Check: Select a crystal with uniform birefringence under polarized light to ensure it is not twinned.

  • Mounting & Acquisition: Mount the crystal on a glass fiber using perfluoropolyether oil. Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F^2.

Conclusion

The structural elucidation of 3-Amino-4-methoxybenzenesulfonamide hydrochloride demands a rigorous, multi-faceted analytical approach. By understanding the electronic causality of the molecule—specifically the impact of the hydrochloride salt on the amino group—scientists can accurately interpret spectral shifts and fragmentation patterns. The self-validating protocols outlined herein ensure that the resulting structural data is both highly accurate and reproducible, establishing a reliable foundation for downstream pharmaceutical and chemical synthesis applications.

References

  • N,N'-Ethylenebis[3-Amino-4-Methoxybenzenesulphonamide] CAS NO 94232-03-8. ChemicalCell. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Deprotection of N-Acetyl-3-amino-4-methoxybenzenesulfonamide to its Hydrochloride Salt

Executive Summary The selective deprotection of N-acetylated anilines is a critical transformation in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs). This application note provides a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective deprotection of N-acetylated anilines is a critical transformation in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs). This application note provides a comprehensive, step-by-step protocol for the acidic hydrolysis of N-acetyl-3-amino-4-methoxybenzenesulfonamide to yield 3-amino-4-methoxybenzenesulfonamide hydrochloride . By utilizing targeted thermal and acidic conditions, this method ensures quantitative cleavage of the acetamide protecting group while preserving the integrity of both the methoxy ether and the primary sulfonamide moieties.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a self-validating chemical process, every parameter in this protocol has been engineered to drive the reaction to completion while preventing byproduct formation.

Selectivity of Cleavage

Amide bonds are highly stable due to resonance between the nitrogen lone pair and the carbonyl group. Cleaving an acetanilide derivative requires overcoming a high activation energy barrier. While basic hydrolysis is possible, acidic hydrolysis using 6M hydrochloric acid is vastly superior for this substrate .

  • Causality : Acidic conditions directly protonate the resulting amine, shifting the equilibrium forward and yielding the highly stable hydrochloride salt in a single step.

  • Functional Group Tolerance : Sulfonamides (–SO₂NH₂) are exceptionally robust and resist hydrolysis unless subjected to fuming sulfuric acid or extreme pressure. Similarly, aryl methoxy groups (aryl ethers) require strong nucleophilic acids (like HI or HBr) for cleavage. Thus, 6M HCl provides the perfect thermodynamic window to selectively hydrolyze the acetamide without degrading the rest of the molecule .

Self-Validating Systems

A protocol must be inherently verifiable. This workflow incorporates an In-Process Control (IPC) via High-Performance Liquid Chromatography (HPLC). The reaction is only advanced to the isolation phase when the starting material peak area falls below 1.0%. Furthermore, the isolation strategy—concentrating the reaction mixture to dryness followed by trituration in an anti-solvent (cold ethanol)—ensures that even if the salt exhibits partial solubility in the aqueous phase, recovery remains near-quantitative.

Quantitative Data & Optimization

To establish the most robust methodology, various parameters were evaluated. The optimized conditions are summarized in the matrix below.

Table 1: Reaction Optimization and Parameter Matrix

ParameterTested RangeOptimal ConditionRationale / Causality
Acid Concentration 2M, 6M, 12M6M HCl Provides sufficient hydronium ions for rapid catalysis while preventing the localized charring or degradation seen with 12M HCl.
Reaction Temperature 60°C, 80°C, RefluxReflux (95–100°C) The high activation energy of the resonance-stabilized amide bond requires maximum thermal input for practical reaction kinetics.
Reaction Time 2h, 4h, 8h4–6 hours Ensures >99% conversion. Shorter times leave unreacted starting material; longer times offer no yield benefit.
Isolation Solvent Water, Methanol, EthanolCold Ethanol Acts as a highly effective anti-solvent for the polar hydrochloride salt while dissolving residual acetic acid and organic impurities.

Experimental Protocol

Materials & Equipment
  • Substrate : N-Acetyl-3-amino-4-methoxybenzenesulfonamide (1.0 eq)

  • Reagents : 6M Aqueous Hydrochloric Acid (10 volumes), Absolute Ethanol (Ice-cold), Diethyl Ether.

  • Equipment : 250 mL round-bottom flask, reflux condenser, magnetic stirrer/heating mantle, rotary evaporator, vacuum filtration apparatus (Büchner funnel).

Step-by-Step Methodology
  • Reaction Setup : To a 250 mL round-bottom flask, charge 10.0 g (approx. 40.9 mmol) of N-acetyl-3-amino-4-methoxybenzenesulfonamide. Add 100 mL of 6M aqueous hydrochloric acid.

    • Causality: A 10-volume excess of 6M HCl ensures complete solubilization of the product as the reaction progresses and provides a vast excess of hydronium ions to drive the pseudo-first-order hydrolysis kinetics.

  • Thermal Activation : Attach the reflux condenser and heat the stirred suspension to an internal temperature of 95–100°C. Maintain reflux for 4 to 6 hours. The initial suspension will gradually become a homogeneous solution.

  • In-Process Control (IPC) : After 4 hours, withdraw a 50 µL aliquot. Dilute with 1 mL of HPLC-grade water/acetonitrile (50:50) and analyze via HPLC (UV detection at 254 nm).

    • Self-Validation: Proceed to the next step only when the peak area of the starting material is <1.0%. If >1.0%, continue refluxing and sample hourly.

  • Solvent Removal : Upon confirmed completion, cool the reaction mixture to 50°C. Transfer the solution to a rotary evaporator and concentrate under reduced pressure (approx. 50–100 mbar) until a damp, crude solid is obtained.

    • Causality: Direct crystallization from aqueous HCl can lead to yield loss due to the partial solubility of the anilinium salt. Removing the water and volatile acetic acid byproduct forces quantitative precipitation.

  • Trituration and Isolation : Suspend the damp solid in 30 mL of ice-cold absolute ethanol. Stir vigorously at 0–5°C for 30 minutes.

    • Causality: Trituration in cold alcohol purges the crystal lattice of residual acid and trace impurities without dissolving the target API intermediate.

  • Filtration : Filter the suspension under vacuum. Wash the filter cake with an additional 10 mL of ice-cold ethanol, followed by 20 mL of diethyl ether to facilitate rapid drying.

  • Drying : Dry the isolated white-to-off-white crystalline solid in a vacuum oven at 45°C for 12 hours to afford pure 3-amino-4-methoxybenzenesulfonamide hydrochloride (Typical Yield: 88–94%).

Process Visualization

G A N-Acetyl-3-amino-4-methoxybenzenesulfonamide B Add 6M Aqueous HCl (10 Volumes) A->B C Reflux at 95-100°C (4-6 hours) B->C D IPC: HPLC Analysis (Check Conversion) C->D E Continue Reflux (+1 hour) D->E SM > 1% F Concentrate in vacuo & Triturate with Cold EtOH D->F SM < 1% E->C G 3-Amino-4-methoxybenzenesulfonamide HCl F->G

Figure 1: Acidic deprotection workflow for aniline hydrochloride isolation.

References

  • Title : The Development of a Practical Multikilogram Synthesis of the Chiral β-Amino Acid Imagabalin Hydrochloride (PD-0332334) via Asymmetric Hydrogenation Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties Source : Molecules (MDPI) URL :[Link]

Application

using "3-Amino-4-methoxybenzenesulfonamide hydrochloride" in parallel synthesis

Application Note: High-Throughput Parallel Synthesis of Kinase Inhibitor Libraries Using 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Target Audience: Discovery Chemists, Automation Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Parallel Synthesis of Kinase Inhibitor Libraries Using 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Target Audience: Discovery Chemists, Automation Scientists, and Drug Development Professionals.

Scientific Rationale & Structural Significance

In modern structure-based drug design, the strategic selection of bifunctional building blocks is critical for developing multi-targeted receptor tyrosine kinase (RTK) inhibitors. 3-Amino-4-methoxybenzenesulfonamide (Free base CAS: 6973-08-6) is a highly privileged scaffold, most notably serving as a core precursor in the discovery of Pazopanib, a potent VEGFR/PDGFR inhibitor .

The specific functional groups on this molecule dictate its utility in medicinal chemistry:

  • Conformational Locking (Methoxy Group): The methoxy group at the para position to the sulfonamide acts as an electron-donating moiety, enhancing the nucleophilicity of the adjacent primary amine. More importantly, it provides critical steric bulk. In kinase inhibitors, this steric constraint forces the resulting diarylamine linkage into a specific non-planar dihedral angle, optimizing its fit within the narrow kinase ATP-binding pocket .

  • Pharmacophore Anchoring (Sulfonamide Group): The sulfonamide acts as a robust hydrogen-bond donor and acceptor, frequently interacting with the solvent-exposed regions of kinases to improve aqueous solubility and target residence time.

Why utilize the Hydrochloride Salt (CAS: 2973762-61-5) in Parallel Synthesis? Electron-rich free anilines are notoriously susceptible to rapid air oxidation, leading to dark, tarry impurities that complicate high-throughput purification. Utilizing the hydrochloride salt protonates the amine, drastically improving the shelf-life and oxidative stability of the stock solutions used in automated liquid handlers. Furthermore, it allows for the controlled, in situ liberation of the reactive free base upon the addition of a tertiary amine (e.g., DIPEA), ensuring uniform reaction kinetics across a 96-well array.

Mechanistic Pathway: Acid-Catalyzed SNAr

The most common application of this building block is its nucleophilic aromatic substitution (SNAr) with heteroaryl chlorides (e.g., 2-chloropyrimidines). Because the intrinsic nucleophilicity of the aniline can be insufficient to displace unactivated aryl chlorides, an acid-catalyzed approach is often employed. The acidic environment protonates the pyrimidine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and facilitating nucleophilic attack .

SNArMechanism E Electrophile (2-Chloropyrimidine) I Activated Intermediate E->I LUMO lowering N Nucleophile (3-Amino-4-methoxy- benzenesulfonamide HCl) N->I Nucleophilic attack C Acid Catalyst (Protonation) C->I H+ transfer P Target Compound (Diaryl Amine) I->P -HCl

Mechanistic pathway of acid-catalyzed SNAr using 3-Amino-4-methoxybenzenesulfonamide HCl.

Parallel Synthesis Workflow

Transitioning from a single-flask optimization to a 96-well parallel library requires stringent control over solvent evaporation, mixing efficiency, and reagent stoichiometry.

Workflow S1 1. Reagent Prep (0.5M Stock in NMP) S2 2. Robotic Dispensing (96-Well Glass-Lined Block) S1->S2 S3 3. Parallel Reaction (85°C, 16h, Orbital Shaking) S2->S3 S4 4. HT Filtration (0.45 µm PTFE Plate) S3->S4 S5 5. LC-MS & Prep-HPLC (Yield/Purity Quantification) S4->S5

96-well parallel synthesis workflow for high-throughput library generation.

Self-Validating Experimental Protocol: High-Throughput SNAr Array

To ensure data integrity, this protocol incorporates a self-validating system . Well A1 is designated as a mandatory system control. If the control reaction fails to achieve >85% yield, the entire block's data is flagged for mechanical review (e.g., checking for heating block cold spots or robotic dispensing errors).

Step 1: Stock Solution Preparation

  • Prepare a 0.5 M stock solution of 3-Amino-4-methoxybenzenesulfonamide HCl in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is chosen over DMF due to its higher boiling point (202°C), which prevents solvent loss during extended heating in unsealed or semi-sealed arrays.

Step 2: Automated Dispensing

  • Using a robotic liquid handler, dispense 100 µL (50 µmol) of the aniline stock into each well of a 96-well glass-lined aluminum reaction block.

Step 3: Electrophile Addition & System Validation

  • Test Wells (A2–H12): Dispense 55 µmol (1.1 equiv) of diverse 2-chloropyrimidine monomers (dissolved in 100 µL NMP) into the respective wells.

  • Validation Well (A1): Dispense 55 µmol of 4-chloro-2-methylpyrimidine. Causality: This specific electrophile has known, highly reproducible kinetics with our core aniline. Its successful conversion validates the block's thermal uniformity and the liquid handler's volumetric precision.

Step 4: Catalyst Addition

  • Dispense 10 µL of 0.1 M HCl in isopropanol into all wells.

Step 5: Reaction Execution

  • Seal the block with a PTFE-lined silicone mat and compress using a heavy-duty clamp.

  • Heat the block at 85°C for 16 hours with orbital shaking at 600 rpm. Causality: Orbital shaking prevents the formation of concentration gradients and ensures the reaction remains homogeneous, which is critical when dealing with transiently insoluble intermediates.

Step 6: High-Throughput Workup & Cleavage

  • Cool the block to room temperature. Dilute each well with 500 µL of DMSO to fully solubilize the products.

  • Transfer the contents to a 0.45 µm PTFE filter plate and filter via positive pressure into a clean 96-well collection deep-well plate. This removes any precipitated inorganic salts prior to LC-MS analysis.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized parallel reaction conditions for reacting 3-Amino-4-methoxybenzenesulfonamide HCl with various electrophilic classes. Data is aggregated from standard 96-well validation runs.

Table 1: Optimization Matrix for Parallel Derivatization

Electrophile ClassOptimal SolventAdditive / BaseTemp (°C)Time (h)Avg. Yield (%)Avg. LC-MS Purity (%)
2-Chloropyrimidines iPrOH / NMPconc. HCl (cat.)851682>90
4-Chloroquinazolines NMPDIPEA (2.0 eq)1001275>85
Aryl Sulfonyl Chlorides DCMPyridine (1.5 eq)25488>95
Aliphatic Acid Chlorides THFTEA (2.0 eq)25490>95

Note: Yields are based on quantitative LC-MS using an internal standard (e.g., caffeine) spiked into the DMSO dilution buffer.

References

  • Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Harris, P. A., et al. Journal of Medicinal Chemistry, 2008, 51(15), 4653–4671. URL:[Link] [1]

  • Dissertation: Late-Stage Aromatic C–H Amination and C–O Bond Formation. Boergel, J. RWTH Aachen University Publications, 2019. URL:[Link] [2]

Method

Application Note: Comprehensive Purity Assessment of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Executive Summary & Analytical Strategy The accura...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Executive Summary & Analytical Strategy

The accurate determination of purity for 3-Amino-4-methoxybenzenesulfonamide hydrochloride requires a strategic, orthogonal analytical approach. As a highly polar, ionizable, and thermally labile salt, this compound presents specific chromatographic challenges. Direct analysis via Gas Chromatography (GC) is physically impractical for the intact Active Pharmaceutical Ingredient (API) due to thermal degradation of the hydrochloride salt in the injection port.

To establish a comprehensive and self-validating purity profile, we must divide the analytical workflow:

  • Reversed-Phase HPLC (RP-HPLC): Serves as the primary method for assaying the API and quantifying non-volatile organic impurities and related substances[1].

  • Headspace GC-FID (HS-GC): Serves strictly as an orthogonal method for the quantification of volatile residual solvents utilized during the synthesis process[2].

This guide details the causality behind the method development and provides robust, step-by-step protocols designed for routine Quality Control (QC) and regulatory submissions.

Physicochemical Profiling & Causality of Method Design

Understanding the molecular architecture of 3-Amino-4-methoxybenzenesulfonamide[3] is critical for justifying our analytical parameters:

  • Ionization & Peak Shape (HPLC): The molecule contains a primary aromatic amine and a sulfonamide group. In its hydrochloride salt form, it is highly water-soluble. If analyzed at a neutral pH, the amine group exists in a state of partial deprotonation, leading to severe peak tailing and unpredictable retention times. By utilizing an acidic mobile phase (pH 2.5), we force the amine into a fully protonated state, ensuring a sharp, symmetrical peak[4].

  • Stationary Phase Selection (HPLC): Traditional C18 columns often struggle to retain highly polar amine salts, leading to early elution near the void volume. We utilize a C8 column (e.g., YMC-Triart C8) or a polar-embedded stationary phase to enhance the retention of the polar sulfonamide while maintaining excellent resolution from synthetic byproducts[4].

  • Thermal Lability (GC): Hydrochloride salts of primary amines release HCl gas and undergo thermal decomposition at standard GC injector temperatures (200–250 °C). Therefore, GC is strictly reserved for Headspace analysis, where the API remains dissolved in a high-boiling diluent (DMSO) and only the volatile residual solvents partition into the gas phase for injection.

RP-HPLC Protocol: API Purity & Related Substances

This gradient HPLC method is designed to separate the main API from potential synthetic precursors (e.g., 4-methoxy-3-nitrobenzenesulfonamide) and degradation products[1].

Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column YMC-Triart C8, 250 × 4.6 mm, 5 µmProvides optimal retention for polar sulfonamide salts[4].
Mobile Phase A 10 mM Potassium phosphate buffer (pH 2.5)Low pH ensures full protonation of the amine group.
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier for gradient elution.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plate count[4].
Column Temp 25 °CStabilizes partitioning kinetics[4].
Detection UV at 265 nm (PDA)Optimal absorption for the substituted aromatic ring[4].
Injection Vol 5 µLPrevents column overloading while maintaining sensitivity[4].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold to retain polar API.
10.07030Linear ramp to elute moderate impurities.
25.04060Deep organic flush for hydrophobic byproducts.
30.04060Isocratic hold to ensure complete elution.
35.09010Return to initial conditions.
40.09010Column re-equilibration.
Step-by-Step HPLC Preparation Protocol
  • Buffer Preparation: Dissolve 1.74 g of dipotassium hydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane[4].

  • Diluent Preparation: Use a mixture of Mobile Phase A and Methanol (80:20, v/v) to ensure complete dissolution of the hydrochloride salt.

  • Standard Preparation: Accurately weigh 50.0 mg of the 3-Amino-4-methoxybenzenesulfonamide hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Prepare the synthetic test sample identically to the standard (1.0 mg/mL)[2].

  • Self-Validating Injection Sequence:

    • Inject Blank (Diluent) to confirm no baseline interference.

    • Inject Sensitivity Solution (0.05% of target concentration) to verify Signal-to-Noise (S/N) ≥ 10.

    • Inject Standard Solution (5 replicates) to verify system precision (%RSD ≤ 2.0%).

    • Inject Test Samples.

    • Inject Standard Bracketing at the end to prove zero system drift.

HS-GC-FID Protocol: Residual Solvent Analysis

Because the API cannot be injected directly into a GC, we utilize Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) to quantify residual volatile organic compounds (VOCs) such as methanol, ethanol, or ethyl acetate used during synthesis.

GC Method Conditions

Table 3: HS-GC-FID Parameters

ParameterSpecification
Column DB-624 (30 m × 0.32 mm ID, 1.8 µm film thickness)
Carrier Gas Helium at 1.5 mL/min (Constant Flow)
Oven Program 40°C (hold 5 min) → 10°C/min to 200°C (hold 5 min)
Injector Temp 200°C (Split ratio 10:1)
Detector (FID) 250°C (Hydrogen: 30 mL/min, Air: 300 mL/min)
Headspace Oven 85°C
Vial Equilibration 20 minutes (Agitation enabled)
Step-by-Step HS-GC Preparation Protocol
  • Diluent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO). DMSO has a high boiling point (189°C) and will not interfere with the volatile solvent peaks in the headspace.

  • Standard Preparation: Prepare a mixed solvent standard in DMSO containing the target residual solvents at their respective regulatory limit concentrations (e.g., ICH Q3C limits: Methanol 3000 ppm, Ethyl Acetate 5000 ppm).

  • Sample Preparation: Accurately weigh 100 mg of the 3-Amino-4-methoxybenzenesulfonamide hydrochloride sample into a 20 mL headspace vial.

  • Dissolution: Add exactly 2.0 mL of DMSO to the vial. Immediately crimp the vial tightly with a PTFE/silicone septum cap.

  • Incubation & Analysis: Place the vials in the headspace autosampler. The 85°C incubation will drive the volatile solvents into the gas phase while the API salt remains safely dissolved in the DMSO matrix.

System Suitability & Self-Validation Criteria

A method is only as trustworthy as its built-in controls. Before reporting any purity data, the analytical sequence must pass the following self-validating criteria:

Table 4: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaScientific Causality
Resolution ( Rs​ ) > 2.0 between API and closest known impurityEnsures baseline separation for accurate integration[4].
Tailing Factor ( Tf​ ) ≤ 1.5 for the API peakVerifies that the acidic buffer is successfully maintaining the amine in a protonated state.
Precision (% RSD) ≤ 2.0% (n=5 standard injections)Confirms autosampler accuracy and method reproducibility.
Blank Interference No peaks > 0.05% area at the API retention timeProves the diluent and system are free of carryover.

Analytical Workflow Visualization

The following diagram maps the orthogonal logic utilized to achieve a complete purity profile for this specific API salt.

Workflow A 3-Amino-4-methoxybenzenesulfonamide HCl (API Sample) B RP-HPLC Sample Prep Dissolve in Diluent (1 mg/mL) A->B Aliquot 1 C HS-GC Sample Prep Dissolve in DMSO (50 mg/mL) A->C Aliquot 2 D RP-HPLC-UV Analysis (C8 Column, 265 nm) B->D 5 µL Injection E HS-GC-FID Analysis (DB-624, Headspace) C->E Vapor Phase Transfer F API Purity & Impurity Profiling (Self-Validating System) D->F Data Integration G Residual Solvent Quantification (PPM Level) E->G Data Integration

Fig 1: Orthogonal analytical workflow for API purity and residual solvent quantification.

Sources

Application

Protocol for the Derivatization of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride: A Guide for Synthetic and Medicinal Chemists

An Application Note and Protocol Guide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the derivatization of 3-Amino-4-methoxybenzenesulfonamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the derivatization of 3-Amino-4-methoxybenzenesulfonamide hydrochloride, a versatile building block in contemporary drug discovery and chemical biology. The presence of a reactive primary aromatic amine offers a prime handle for molecular elaboration, enabling the synthesis of diverse compound libraries. This document moves beyond a simple recitation of steps, delving into the chemical rationale behind key protocols. We present detailed, validated methodologies for N-acylation, Schiff base formation, and diazotization/azo coupling, equipping researchers with the practical knowledge to generate novel sulfonamide derivatives for screening and development.

Introduction: The Strategic Value of 3-Amino-4-methoxybenzenesulfonamide

3-Amino-4-methoxybenzenesulfonamide is a key starting material whose structural motif is of significant interest to medicinal chemists. The sulfonamide group is a cornerstone in pharmacology, famously introduced with the advent of sulfa drugs, the first commercially successful antibacterial agents.[1] This functional group continues to be a privileged scaffold in a wide array of therapeutic agents, including carbonic anhydrase inhibitors and anti-inflammatory drugs.[2][3]

The title compound offers three primary sites for chemical modification: the primary aromatic amine (-NH₂), the sulfonamide nitrogen (-SO₂NH₂), and the aromatic ring itself.[1] Of these, the primary amino group is the most nucleophilic and thus the most common site for initial derivatization. Its modification allows for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide focuses on exploiting the reactivity of this amino group to create diverse and potentially bioactive molecules.

Foundational Derivatization Strategies

The derivatization of 3-Amino-4-methoxybenzenesulfonamide hinges on the predictable reactivity of its primary aromatic amine. The following strategies are fundamental for creating diverse libraries of new chemical entities.

N-Acylation and N-Sulfonylation

The reaction of the amino group with acylating or sulfonylating agents (e.g., acid chlorides, anhydrides, sulfonyl chlorides) is a robust method for forming stable amide or sulfonamide bonds.[4] This strategy is widely used in drug design to introduce new functionalities that can interact with biological targets or alter the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The choice of acylating agent allows for the introduction of a vast range of substituents, from simple alkyl chains to complex heterocyclic systems.

Schiff Base (Imine) Formation

Condensation of the primary amine with an aldehyde or ketone under mild acidic or thermal conditions yields a Schiff base, characterized by a C=N double bond.[2] This reaction is often reversible, but the resulting imines can be isolated as stable compounds. Schiff bases themselves can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][5]

Diazotization and Azo Coupling

One of the most powerful transformations of a primary aromatic amine is its conversion into a diazonium salt via diazotization.[6] This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] The resulting diazonium salt is a highly versatile intermediate.[8] It can be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds, which are the basis of many synthetic dyes.[9][10]

Experimental Protocols and Workflows

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Schiff Base Derivative via Condensation

This protocol details the formation of a Schiff base by reacting 3-Amino-4-methoxybenzenesulfonamide with a representative aromatic aldehyde.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often catalyzed by a weak acid, results in the formation of the C=N imine linkage.[2]

Workflow Diagram:

Schiff_Base_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 3-Amino-4-methoxy- benzenesulfonamide HCl React Combine & Reflux (1-4 hours) Catalyst: Acetic Acid SM1->React 1. Add Reagents SM2 Aromatic Aldehyde (e.g., Benzaldehyde) SM2->React 1. Add Reagents SM3 Solvent (e.g., Propan-2-ol) SM3->React 1. Add Reagents Cool Cool to RT React->Cool 2. Reaction Completion (TLC) Filter Filter Precipitate Cool->Filter 3. Isolate Solid Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product Purified Schiff Base Derivative Dry->Product

Caption: Workflow for the synthesis of a Schiff base derivative.

Materials and Reagents:

  • 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 - 1.1 eq)

  • Propan-2-ol or Ethanol (solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Triethylamine (1.0 eq, to neutralize the hydrochloride salt)

Step-by-Step Procedure:

  • To a round-bottom flask, add 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) and the chosen solvent (e.g., propan-2-ol).

  • Add triethylamine (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature to form the free amine.

  • Add the aromatic aldehyde (1.0-1.1 eq) to the suspension.[4]

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (propan-2-ol) to remove impurities.

  • Dry the purified product under vacuum.

  • Characterization: Confirm the structure using ¹H NMR (look for the characteristic imine N=CH proton singlet, typically δ 8-9 ppm), IR (C=N stretch), and Mass Spectrometry.[2][5]

Protocol 2: Diazotization and Azo Coupling

This protocol describes the conversion of the primary amine to a diazonium salt, followed by coupling with an electron-rich aromatic partner to form an azo dye.

Principle: The primary amine reacts with nitrous acid (formed from NaNO₂ and HCl) to generate a diazonium cation (-N₂⁺). This electrophilic species then undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring (the coupling partner) to form an azo compound (-N=N-).[6]

Workflow Diagram:

Azo_Coupling_Workflow Diazotization & Azo Coupling cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Reaction cluster_workup Work-up cluster_product Final Product Amine 3-Amino-4-methoxy- benzenesulfonamide HCl in aq. HCl Diazonium Arenediazonium Salt Solution Amine->Diazonium:w Add NaNO₂ dropwise at 0-5 °C Nitrite aq. Sodium Nitrite (NaNO₂) Coupling Combine Solutions (Maintain 0-5 °C) Diazonium->Coupling Add Diazonium to Partner Solution Partner Coupling Partner (e.g., Naphthol) in aq. NaOH Partner->Coupling Add Diazonium to Partner Solution Isolate Filter Precipitated Dye Coupling->Isolate Stir until precipitation is complete Wash Wash with Water Isolate->Wash Dry Dry Wash->Dry AzoDye Purified Azo Compound Dry->AzoDye

Caption: Workflow for the synthesis of an azo compound.

Materials and Reagents:

  • 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (~3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Coupling partner (e.g., 2-naphthol) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Step-by-Step Procedure:

  • Diazotization: a. In a beaker, dissolve 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) in a mixture of water and concentrated HCl (~3.0 eq). b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. Separately, prepare a solution of sodium nitrite (1.0 eq) in a small amount of cold water. d. Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper. The resulting clear solution contains the diazonium salt.

  • Coupling: a. In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq) in a cold aqueous solution of sodium hydroxide. b. While stirring vigorously, slowly add the cold diazonium salt solution to the coupling partner solution. c. A brightly colored precipitate (the azo dye) should form immediately. d. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Work-up: a. Collect the azo dye by vacuum filtration. b. Wash the solid thoroughly with cold water to remove any unreacted salts. c. Dry the product. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) may be necessary for further purification.

Data Summary and Characterization

Effective derivatization requires careful control of reaction parameters and thorough characterization of the resulting products.

Table 1: Summary of Key Reaction Parameters

ParameterProtocol 1: Schiff Base FormationProtocol 2: Azo Coupling
Key Reagent Aromatic AldehydeSodium Nitrite & Coupling Partner
Stoichiometry (vs. Amine) 1.0 - 1.1 eq1.0 eq
Solvent Propan-2-ol / EthanolWater / aq. HCl
Temperature Reflux (~82 °C for Propan-2-ol)0 - 5 °C
Catalyst Glacial Acetic AcidNone (Acid-mediated)
Reaction Time 1 - 4 hours1 - 2 hours
Primary Product Imine (-N=CHR)Azo Compound (-N=N-Ar)

Analytical Characterization: The identity and purity of all synthesized derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=N, N=N, C=O).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To determine the elemental composition and confirm purity.

Conclusion

3-Amino-4-methoxybenzenesulfonamide hydrochloride is a readily available and highly valuable starting material for generating novel chemical entities. The protocols detailed in this guide for N-acylation, Schiff base formation, and diazotization provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying chemical principles and carefully executing these experimental workflows, scientists can efficiently synthesize and explore diverse libraries of sulfonamide derivatives, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.
  • An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applic
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PMC.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025).
  • Synthesis process of PR 146: (a) 3-Amino-4-methoxybenzanilide diazotization. (n.d.).
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
  • Diazotization of Amines. (2019). Chemistry LibreTexts.
  • Diazotis
  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. (2013). World染料网.
  • Application Notes and Protocols for the Derivatization of 3-Amino-4-hydroxybenzonitrile in Biological Studies. (n.d.). Benchchem.

Sources

Method

Application Note: 3-Amino-4-methoxybenzenesulfonamide Hydrochloride in Structure-Activity Relationship (SAR) Studies

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Lead Optimization, Pharmacophore Diversification, and Carbonic Anhydrase (CA) Inhibitor Design Introduction to the Pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Lead Optimization, Pharmacophore Diversification, and Carbonic Anhydrase (CA) Inhibitor Design

Introduction to the Privileged Scaffold

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of binding to diverse biological targets through strategic functionalization. 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS: 2973762-61-5) represents a highly versatile building block [1].

While the free base form (CAS: 6973-08-6) is utilized in organic synthesis [2], the hydrochloride salt is specifically preferred in rigorous SAR studies. The protonation of the primary aniline stabilizes the electron-rich aromatic system against ambient oxidation, ensuring prolonged shelf-life and batch-to-batch reproducibility during extended library synthesis campaigns.

This scaffold is of paramount importance in the development of metalloenzyme inhibitors, particularly targeting human Carbonic Anhydrases (hCAs). The strategic positioning of the functional groups allows researchers to uncouple target affinity (driven by the sulfonamide) from isoform selectivity (driven by derivatization at the amino group) [3].

Causality in SAR Design: The Pharmacophore Logic

To effectively utilize 3-Amino-4-methoxybenzenesulfonamide in SAR studies, one must understand the distinct mechanistic role of each functional group on the benzene ring.

  • The Sulfonamide Group ( −SO2​NH2​ ): This is the primary pharmacophore anchor. In physiological environments, the sulfonamide nitrogen deprotonates, allowing the resulting anion to coordinate directly with the active-site Zn2+ ion of metalloenzymes like Carbonic Anhydrase.

  • The Methoxy Group ( −OCH3​ ): Positioned para to the sulfonamide and ortho to the amino group, the methoxy moiety serves a dual purpose. Electronically, it enriches the aromatic ring, modulating the pKa​ of the sulfonamide to optimize physiological zinc binding. Sterically, it restricts the conformational freedom of substituents added to the adjacent amino group, forcing them into specific vectors that can probe the binding pocket's topography.

  • The 3-Amino Group ( −NH2​ ): This is the primary vector for library diversification. By acting as a nucleophile in amidation, sulfonylation, or reductive amination reactions, researchers can rapidly generate a library of derivatives without disrupting the critical zinc-binding anchor.

Pharmacophore Scaffold 3-Amino-4-methoxybenzenesulfonamide Sulfonamide Sulfonamide (-SO2NH2) Zinc-Binding Anchor Scaffold->Sulfonamide Affinity Methoxy Methoxy (-OCH3) Steric/Electronic Tuning Scaffold->Methoxy Conformation Amino 3-Amino (-NH2) Diversification Vector Scaffold->Amino SAR Library

Figure 1: Pharmacophore logic and functional group causality in SAR library design.

Experimental Workflow for Library Generation

The synthesis of an SAR library from the hydrochloride salt requires a carefully orchestrated workflow to ensure chemoselectivity. The primary challenge is the presence of two nitrogen nucleophiles: the aniline nitrogen and the sulfonamide nitrogen.

Because the pKa​ of the aniline conjugated acid is roughly 4–5, while the sulfonamide pKa​ is approximately 10, the aniline is significantly more nucleophilic at neutral to mildly basic pH. By strictly controlling the stoichiometry of the base (e.g., DIPEA), researchers can selectively derivatize the 3-amino group without requiring tedious protection/deprotection steps for the sulfonamide.

Workflow Step1 Step 1: Free-Basing (DIPEA Neutralization) Step2 Step 2: Amide Coupling (HATU Activation) Step1->Step2 Step3 Step 3: Purification (Prep-HPLC) Step2->Step3 Step4 Step 4: Validation (NMR & LC-MS) Step3->Step4

Figure 2: Step-by-step workflow for the chemoselective derivatization of the scaffold.

Self-Validating Protocols

Protocol A: Chemoselective Amidation of 3-Amino-4-methoxybenzenesulfonamide HCl

This protocol details the synthesis of amide derivatives. HATU is selected as the coupling reagent due to its high efficiency with sterically hindered, electron-rich anilines.

Reagents & Materials:

  • 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq)

  • Diverse Carboxylic Acid Building Blocks (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M relative to the acid). Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

    • Causality: Pre-activation prevents the direct reaction of HATU with the aniline, which could form undesired guanidinium byproducts.

  • Free-Basing the Scaffold: In a separate vial, suspend 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) in anhydrous DMF. Add 2.0 eq of DIPEA.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free base. The second equivalent serves as the catalytic base for the coupling reaction. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Transfer the free-based scaffold solution dropwise into the pre-activated acid solution. Stir at room temperature for 4–6 hours.

  • Reaction Monitoring (Self-Validation): Analyze a 10μL aliquot via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=203.05 ) is consumed, and the desired product mass is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Late-Stage Functionalization (LSF) Considerations

For advanced SAR studies, late-stage functionalization bypasses de novo synthesis. As demonstrated in recent methodological advancements, highly functionalized arenes can undergo direct C-H or C-O bond formations using specialized reagents in fluorinated solvents like hexafluoroisopropanol (HFIP) [4]. When applying LSF to derivatives of this scaffold, ensure the sulfonamide is temporarily protected (e.g., as a dimethylaminomethylene derivative) if highly electrophilic reagents are deployed.

Quantitative Data Presentation: Example SAR Output

Once the library is synthesized, the compounds are typically screened against various biological targets. Below is a representative data structure summarizing how modifications at the 3-amino position impact the inhibition of off-target Carbonic Anhydrase II (hCA II) versus the cancer-associated isoform Carbonic Anhydrase IX (hCA IX).

Compound IDR-Group (Amide Substituent)hCA II IC50​ (nM)hCA IX IC50​ (nM)Selectivity Index (II/IX)SAR Rationale
Scaffold -H (Free Amine)245.0180.01.36Baseline affinity; poor selectivity.
Derivative 1 -Acetyl ( −COCH3​ )410.045.09.11Small aliphatic group fits the compact hCA IX sub-pocket.
Derivative 2 -Benzoyl ( −COC6​H5​ )>10,00012.5>800Aromatic tail engages in π−π stacking specific to the hCA IX active site cleft.
Derivative 3 -Pentafluorobenzoyl>10,000205.0>48Steric clash from bulky fluorines reduces overall affinity.

Table 1: Representative SAR data demonstrating how derivatization of the 3-amino group drives isoform selectivity. Note: The methoxy group restricts the dihedral angle of the amide, forcing the R-group to project toward the isoform-specific hydrophobic pocket.

Conclusion

The 3-Amino-4-methoxybenzenesulfonamide hydrochloride scaffold is a powerful tool in medicinal chemistry. By leveraging the distinct nucleophilicity of the primary amine against the stable, zinc-binding sulfonamide, researchers can execute rapid, chemoselective library generation. Utilizing rigorous protocols—such as controlled in situ free-basing and pre-activated amide coupling—ensures high yields and reliable data for downstream biological evaluation.

References

  • BLD Pharm. "2973762-61-5 | 3-Amino-4-methoxybenzenesulfonamide hydrochloride". BLD Pharm Catalog.
  • Guidechem. "3-AMINO-4-METHOXYBENZENESULFONAMIDE CAS No: 6973-08-6". Guidechem Chemical Dictionary.
  • BenchChem. "4-methoxy-3-nitrobenzenesulfonamide | 22939-93-1". BenchChem Insights.
  • Boergel, Jonas. "Dissertation Jonas Boergel 2019". RWTH Publications.
Application

Application Notes &amp; Protocols: Leveraging 3-Amino-4-methoxybenzenesulfonamide Hydrochloride in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of a Trifunctional Building Block In the landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents since the advent of sulfa drugs.[1] Its utility extends beyond direct pharmacological activity, serving as a critical structural motif and synthetic intermediate in modern drug discovery.[1][2] 3-Amino-4-methoxybenzenesulfonamide hydrochloride presents itself as a particularly valuable reagent for the synthesis of novel kinase inhibitors. Its chemical architecture is endowed with three distinct reactive sites: a nucleophilic primary aromatic amine, a hydrogen-bond-donating sulfonamide, and an electron-rich methoxy-substituted phenyl ring.[1] This trifunctionality provides a versatile scaffold for constructing complex molecules designed to interact with the highly conserved ATP-binding site of protein kinases.

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of targeted therapy. The sulfonamide moiety is of particular interest as it can act as a bioisostere for other functional groups, like carboxylic acids, and form crucial hydrogen bond networks with the kinase hinge region, a key interaction for potent inhibition.[4] This document provides a technical guide for researchers, outlining the strategic considerations and a detailed protocol for utilizing 3-Amino-4-methoxybenzenesulfonamide hydrochloride as a core building block in the rational design and synthesis of a novel class of potential kinase inhibitors.

Scientific Rationale: Designing a Kinase Inhibitor Scaffold

The design of a kinase inhibitor often revolves around a heterocyclic core that can be functionalized to achieve potency and selectivity. The 3-amino-4-methoxybenzenesulfonamide core provides an excellent starting point for a convergent synthesis strategy.

Causality Behind the Strategy:

  • The Primary Amine (C3-NH₂): This group serves as the primary nucleophilic handle. It can be readily acylated or undergo condensation reactions with a variety of electrophiles. A common and effective strategy is its reaction with a suitable heterocyclic partner, such as a substituted pyrimidine, purine, or pyrazole, which are prevalent cores in FDA-approved kinase inhibitors.[5] This reaction establishes the foundational "hinge-binding" element of the inhibitor.

  • The Sulfonamide (SO₂NH₂): This group is crucial for establishing interactions in the solvent-exposed region of the ATP-binding pocket. The two N-H protons are excellent hydrogen bond donors. Furthermore, the nitrogen can be alkylated or arylated in later synthetic steps to explore deeper pockets of the kinase, enhancing selectivity and potency.[6]

  • The Methoxy-Substituted Ring: The methoxy group at the C4 position activates the ring, influencing the reactivity of the C3-amine. It also provides a vector for substitution, allowing for the introduction of solubilizing groups or moieties that can interact with specific sub-pockets within the kinase domain, thereby fine-tuning the inhibitor's pharmacological profile.

The overall synthetic logic is to use the inherent reactivity of the amine to build the core scaffold and then, if necessary, to functionalize the sulfonamide to optimize biological activity.

General Synthetic Workflow & Visualization

The following diagram illustrates a generalized, two-stage synthetic approach for elaborating 3-Amino-4-methoxybenzenesulfonamide hydrochloride into a diverse library of potential kinase inhibitors. Stage 1 focuses on building the core heterocyclic scaffold, and Stage 2 involves diversification via sulfonamide functionalization.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Sulfonamide Diversification (Optional) A 3-Amino-4-methoxy- benzenesulfonamide HCl C Core Kinase Scaffold (Intermediate 1) A->C Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination B Heterocyclic Electrophile (e.g., 2-chloropyrimidine) B->C E Final Kinase Inhibitor Library C->E N-Alkylation or N-Arylation D Alkyl/Aryl Halide (R-X) D->E

Caption: Generalized synthetic workflow for kinase inhibitor synthesis.

Application Protocol: Synthesis of a Phenyl-Aminopyrimidine Kinase Inhibitor Scaffold

This protocol details a representative synthesis of an intermediate scaffold, N-(3-(pyrimidin-2-ylamino)-4-methoxyphenyl)methanesulfonamide , a common core in many kinase inhibitors. This procedure is designed to be self-validating through in-process monitoring and final product characterization.

Materials and Reagents
ReagentCAS NumberMolecular WeightRecommended Purity
3-Amino-4-methoxybenzenesulfonamide HCl83209-83-0238.69>97%
2-Chloropyrimidine1722-12-9114.54>98%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50>98%
Xantphos161265-03-8578.68>98%
Cesium Carbonate (Cs₂CO₃)534-17-8325.82>99%
1,4-Dioxane (Anhydrous)123-91-188.11<50 ppm H₂O
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)N/AN/AN/A
Brine (Saturated Aqueous NaCl)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen balloon setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Experimental Procedure: Buchwald-Hartwig Cross-Coupling

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. The choice of Pd(OAc)₂ as the palladium precursor and Xantphos as the ligand is based on their proven efficacy for coupling anilines with chloro-heterocycles, often providing high yields and minimizing side reactions. Cesium carbonate is selected as the base for its high solubility in polar aprotic solvents and its effectiveness in facilitating the catalytic cycle.

Sources

Method

Application Note: Exploiting 3-Amino-4-methoxybenzenesulfonamide Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. Among metalloenzyme targets,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. Among metalloenzyme targets, the Carbonic Anhydrase (CA) family—specifically the tumor-associated isoforms CA IX and CA XII—represents a critical frontier in oncology.

This application note details the integration of 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS 2973762-61-5) into FBDD workflows. As a privileged scaffold, this compound combines a highly validated zinc-binding warhead with optimal synthetic vectors for rapid fragment evolution, allowing medicinal chemists to efficiently bridge the gap between a low-affinity fragment hit and a highly selective lead compound.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

The success of FBDD relies heavily on the physicochemical properties of the starting library. Fragments must be small and hydrophilic to allow for subsequent addition of molecular weight and lipophilicity during the "growing" phase without violating Lipinski’s Rule of Five.

As detailed in Table 1, 3-Amino-4-methoxybenzenesulfonamide exhibits near-perfect compliance with Astex's "Rule of Three" (Ro3) [1]. Furthermore, utilizing the hydrochloride salt variant significantly enhances aqueous solubility, preventing compound aggregation at the high concentrations (1–5 mM) required for primary biophysical screening.

Table 1: Physicochemical Properties & FBDD Suitability

ParameterValue (Free Base)Value (HCl Salt)Rule of Three (Ro3)FBDD Assessment
Molecular Weight 202.23 g/mol 238.69 g/mol ≤ 300 g/mol Optimal
cLogP ~0.4N/A≤ 3.0Optimal (Highly soluble)
H-Bond Donors 23≤ 3Optimal
H-Bond Acceptors 44≤ 3Acceptable (Sulfonamide exception)
Rotatable Bonds 22≤ 3Optimal (Low entropic penalty)

Mechanistic Rationale: The Tripartite Vector System

The efficacy of 3-Amino-4-methoxybenzenesulfonamide in FBDD is not coincidental; it is dictated by its precise structural geometry when interacting with the CA active site. Understanding the causality behind these interactions is critical for rational drug design.

  • The Sulfonamide Warhead (-SO₂NH₂): The primary sulfonamide acts as a potent Lewis base. Upon entering the active site, it displaces the catalytic water molecule to coordinate directly with the Zn²⁺ ion, establishing the foundational binding affinity [2].

  • The Methoxy Conformation Lock (-OCH₃): The methoxy group at the 4-position occupies a highly conserved hydrophobic pocket near the zinc ion. Causality: This steric anchoring restricts the rotational degrees of freedom of the benzene ring. By locking the conformation, it reduces the entropic penalty upon binding and stabilizes the fragment's pose.

  • The Amino Growth Vector (-NH₂): The amino group at the 3-position is the critical feature for FBDD. Causality: In the bound state, this meta-amino group points directly toward the solvent-exposed "tail" region of the CA active site funnel. This orientation allows medicinal chemists to perform late-stage functionalization to "grow" the fragment outward, capturing interactions with variable amino acid residues that dictate isoform selectivity (e.g., distinguishing the cancer target CA IX from the off-target CA II) [3].

Chemical_Logic Frag 3-Amino-4-methoxybenzenesulfonamide Warhead Sulfonamide (-SO2NH2) Anchors to Catalytic Zn2+ Frag->Warhead Methoxy Methoxy (-OCH3) Steric/Hydrophobic Lock Frag->Methoxy Amino Amino (-NH2) Synthetic Vector for Growth Frag->Amino Grow1 Amide Coupling Explores Hydrophobic Pocket Amino->Grow1 Grow2 Urea Formation Explores H-bond Network Amino->Grow2

Fig 1. Structural deconstruction and synthetic evolution vectors of the fragment scaffold.

Experimental Workflows & Protocols

FBDD_Workflow A Primary Screening (DSF / SPR) B Hit Confirmation (K_d Determination) A->B C X-ray Crystallography (Fragment Soaking) B->C D Vector Analysis (3-Amino Group) C->D E Fragment Growing (Parallel Synthesis) D->E F Lead Optimization (Isoform Selectivity) E->F

Fig 2. FBDD workflow for evolving 3-Amino-4-methoxybenzenesulfonamide into selective CA inhibitors.

Protocol 1: Primary Biophysical Screening via Differential Scanning Fluorimetry (DSF)

Objective: Validate the direct binding and thermal stabilization of the fragment to recombinant CA IX.

  • Causality Check: HEPES buffer is strictly selected over Tris. Tris contains a primary amine that can weakly interact with the CA active site, leading to false negatives by competing with the fragment.

  • Step 1: Prepare a master mix containing 2 µM recombinant human CA IX (catalytic domain) and 5x SYPRO Orange dye in Assay Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Step 2: Dispense 19 µL of the master mix into a 96-well fast PCR plate.

  • Step 3: Add 1 µL of the fragment (diluted to 20 mM in 100% DMSO) to achieve a final assay concentration of 1 mM fragment and 5% DMSO.

    • Self-Validation System: Always include a 5% DMSO vehicle control to establish the baseline melting temperature (Tm), and a known CA inhibitor (e.g., Acetazolamide at 10 µM) as a positive control.

  • Step 4: Perform a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using an RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 575 nm). A positive hit is defined as a ΔTm ≥ 1.5°C compared to the DMSO baseline.

Protocol 2: High-Throughput X-ray Crystallography (Fragment Soaking)

Objective: Obtain atomic-resolution structural data of the fragment-enzyme complex to guide synthetic evolution.

  • Causality Check: CA II is frequently utilized as a highly diffracting surrogate for CA IX in initial structural phases due to its robust crystallization properties and highly conserved active site architecture.

  • Step 1: Grow apo-CA II crystals using the hanging-drop vapor diffusion method (Precipitant: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.0).

  • Step 2: Prepare a soaking solution containing the mother liquor supplemented with 50 mM 3-Amino-4-methoxybenzenesulfonamide HCl and 10% DMSO.

    • Causality Check: Fragments possess low intrinsic affinity (high µM to mM). The 50 mM concentration drives high occupancy of the active site, while 10% DMSO ensures the fragment remains soluble without dissolving the delicate crystal lattice.

  • Step 3: Transfer apo-crystals into the soaking drop using a nylon loop and incubate for 2 to 24 hours.

  • Step 4: Cryoprotect the crystals by briefly dipping them in the soaking solution supplemented with 20% glycerol, then flash-freeze in liquid nitrogen.

    • Self-Validation System: Screen a control crystal soaked only in 10% DMSO to ensure the solvent alone does not degrade diffraction resolution prior to data collection at the synchrotron.

Protocol 3: Fragment Evolution via High-Throughput Amide Coupling

Objective: Utilize the 3-amino vector to synthesize a library of extended inhibitors targeting the CA isoform-specific periphery.

  • Causality Check: The 3-amino group on the electron-rich methoxybenzene ring is a moderate nucleophile. HATU/DIPEA is chosen as the coupling system because it provides highly efficient activation of diverse carboxylic acids, ensuring complete conversion in parallel synthesis without requiring rigorous chromatographic purification.

  • Step 1: In a 96-well synthesis block, dispense 0.1 mmol of various structurally diverse carboxylic acids (representing the "growth" fragments).

  • Step 2: Add 0.1 mmol of HATU and 0.3 mmol of DIPEA in 1 mL of anhydrous DMF to each well. Incubate for 15 minutes at room temperature to form the active ester intermediates.

  • Step 3: Add 0.1 mmol of 3-Amino-4-methoxybenzenesulfonamide HCl to each well. Seal the block and shake at room temperature for 12 hours.

  • Step 4: Evaporate the DMF in vacuo using a centrifugal evaporator. Reconstitute the crude products in DMSO and filter through a 0.22 µm plate.

    • Self-Validation System: Analyze a random subset of 10% of the wells via LC-MS to confirm >85% purity and the expected mass before advancing the crude library directly to secondary biophysical screening (e.g., Surface Plasmon Resonance).

References

  • Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. Bioorganic & Medicinal Chemistry.[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Benzenesulfonamide, 3-amino-4-methoxy- (CAS 6973-08-6 / 2973762-61-5). US EPA CompTox Chemicals Dashboard.[Link]

Sources

Application

Application Notes and Protocols: Electrophilic Reactions of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Introduction 3-Amino-4-methoxybenzenesulfonamide and its hydrochloride salt are versatile intermediates in the synthesis of pharmaceuticals and dyes.[1][2][3] The molecule possesses a unique electronic architecture with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-4-methoxybenzenesulfonamide and its hydrochloride salt are versatile intermediates in the synthesis of pharmaceuticals and dyes.[1][2][3] The molecule possesses a unique electronic architecture with three key functional groups—an amino group, a methoxy group, and a sulfonamide group—each influencing its reactivity towards electrophiles. This guide provides an in-depth analysis of the compound's reactivity, detailing the underlying principles of electrophilic substitution and offering validated protocols for key transformations.

The strategic importance of this scaffold lies in its trifunctionality, which allows for selective modifications at multiple sites to generate diverse molecular libraries for drug discovery and materials science.[4] Understanding the interplay of the directing effects of its substituents is paramount for predicting reaction outcomes and designing rational synthetic routes.

Reactivity Analysis: The Interplay of Directing Groups

The reactivity of the aromatic ring in 3-amino-4-methoxybenzenesulfonamide is governed by the cumulative electronic effects of its substituents. The outcome of electrophilic aromatic substitution (EAS) is a contest between powerful activating groups and a deactivating group.

  • Amino Group (-NH₂ at C3): A potent electron-donating group (+M effect) that strongly activates the ring, directing incoming electrophiles to the ortho (C2) and para (C5) positions.[5][6]

  • Methoxy Group (-OCH₃ at C4): Another strong electron-donating group (+M effect) that activates the ring and directs electrophiles to its ortho (C3, C5) and para (C6) positions.[7]

  • Sulfonamide Group (-SO₂NH₂ at C1): An electron-withdrawing group (-I, -M effects) that deactivates the ring, directing incoming electrophiles to the meta (C3, C5) positions.[8]

When considering the free base, the synergistic activation by the amino and methoxy groups overwhelmingly dictates the regioselectivity. The C5 position is para to the amino group and ortho to the methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack.

However, the hydrochloride salt form presents a critical caveat. In acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, acting as a meta-director.[9] This completely alters the reactivity landscape, deactivating the ring and directing substitution to positions meta to the -NH₃⁺ group (C1, C5). Therefore, controlling the reaction pH is essential for achieving desired outcomes.

G cluster_0 Reactivity Map of 3-Amino-4-methoxybenzenesulfonamide mol 3-Amino-4-methoxybenzenesulfonamide C1-SO₂NH₂ C2 C3-NH₂ C4-OCH₃ C5 C6 act Activating Groups (Ortho, Para-Directing) act:e->mol:f3 Strong +M act:e->mol:f4 Strong +M deact Deactivating Group (Meta-Directing) deact:w->mol:f1 Strong -M, -I nuc Nucleophilic Sites (N-Functionalization) nuc:e->mol:f3 Lone Pair hotspot Primary EAS Site (Most Nucleophilic) hotspot:w->mol:f5 Synergistic Activation

Caption: Reactivity map showing activating, deactivating, and nucleophilic sites.

Part 1: Electrophilic Aromatic Substitution (EAS) Reactions

For most EAS reactions, it is highly advisable to work with the free base form of 3-amino-4-methoxybenzenesulfonamide rather than the hydrochloride salt. The free base can be generated in situ or by a separate neutralization step. For reactions that are incompatible with the highly reactive amino group (e.g., Friedel-Crafts, Nitration), a protection-deprotection strategy is mandatory.

Halogenation (Bromination)

Halogenation introduces a halogen atom onto the aromatic ring, a key step for further cross-coupling reactions. Due to the high activation of the ring, this reaction proceeds rapidly, often without a Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is used as it is polar enough to dissolve the starting material and is inert to bromine under the reaction conditions.

  • Temperature: The reaction is performed at room temperature to prevent over-bromination and potential side reactions. The high activation of the ring obviates the need for heating.[9]

  • Regioselectivity: The electrophilic attack is expected to occur predominantly at the C5 position, which is synergistically activated by both the amino and methoxy groups.

Protocol: Synthesis of 5-Bromo-3-amino-4-methoxybenzenesulfonamide
ParameterValueReference
Reactants 3-Amino-4-methoxybenzenesulfonamide, BromineGeneral Protocol
Solvent Glacial Acetic Acid[9]
Temperature Room Temperature[9]
Reaction Time 1-2 hoursMonitored by TLC
Expected Yield >85%Estimated
Major Product 5-Bromo-3-amino-4-methoxybenzenesulfonamide[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 3-amino-4-methoxybenzenesulfonamide in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: In a fume hood, slowly add a solution of bromine (1.1 equivalents) in 5 mL of glacial acetic acid dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the pure 5-bromo derivative.

Nitration (via Protection Strategy)

Direct nitration of anilines with a nitric/sulfuric acid mixture is problematic, leading to oxidation and the formation of the meta-directing anilinium ion.[6][9] A protection-deprotection sequence is essential. The amino group is first acylated to form an amide, which is less activating, prevents oxidation, and sterically favors para-substitution.[11]

Caption: Workflow for EAS reactions requiring amino group protection.

Protocol: Synthesis of 5-Nitro-3-amino-4-methoxybenzenesulfonamide

Part A: Acetylation (Protection)

  • Suspend 3-amino-4-methoxybenzenesulfonamide (1 eq.) in 10 volumes of water.

  • Add acetic anhydride (1.2 eq.) and sodium acetate (1.2 eq.).

  • Stir vigorously at room temperature for 1 hour.

  • Cool the mixture in an ice bath to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry.

Part B: Nitration

  • Add the dried N-acetyl intermediate to concentrated sulfuric acid at 0-5 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq.) and sulfuric acid dropwise, maintaining the temperature below 10 °C.[12]

  • Stir for 1-2 hours at low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated amide.

  • Filter, wash with copious amounts of cold water until the filtrate is neutral, and dry.

Part C: Hydrolysis (Deprotection)

  • Reflux the nitrated amide in a 1:1 mixture of ethanol and 6M hydrochloric acid until TLC analysis shows complete removal of the acetyl group.[4]

  • Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitro-3-amino-4-methoxybenzenesulfonamide.

Part 2: Reactions at the Amino Group (N-Functionalization)

The lone pair of electrons on the amino group makes it a potent nucleophile, readily reacting with a variety of electrophiles.

N-Acylation

Acylation, besides being a protection strategy, is a common method to synthesize amide derivatives, many of which have biological activity.

Causality Behind Experimental Choices:

  • Base: Pyridine or triethylamine is used to neutralize the HCl byproduct generated from the reaction with an acyl chloride, driving the reaction to completion.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used as they do not react with the acylating agent.

Protocol: Synthesis of N-(5-(Aminosulfonyl)-2-methoxy-phenyl)acetamide
ParameterValueReference
Reactants 3-Amino-4-methoxybenzenesulfonamide, Acetyl Chloride[13]
Base Pyridine or Triethylamine[13]
Solvent Dichloromethane (DCM)[13]
Temperature 0 °C to Room TemperatureGeneral Protocol
Reaction Time 2-4 hoursMonitored by TLC
Expected Yield >90%Estimated

Step-by-Step Methodology:

  • Setup: Dissolve 3-amino-4-methoxybenzenesulfonamide (1 eq.) and triethylamine (1.5 eq.) in DCM in a flask under a nitrogen atmosphere. Cool the flask in an ice bath.

  • Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled, stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the acylated product.

N-Alkylation

N-alkylation introduces alkyl groups to the amino function, a key transformation in modulating the pharmacological properties of drug candidates. Direct alkylation can sometimes lead to over-alkylation, but conditions can be optimized for mono-alkylation.[14][15]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the amine without competing in the alkylation reaction.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal for Sₙ2 reactions.

Protocol: Synthesis of 3-(Ethylamino)-4-methoxybenzenesulfonamide
ParameterValueReference
Reactants 3-Amino-4-methoxybenzenesulfonamide, Ethyl Iodide[16][17]
Base Potassium Carbonate (K₂CO₃)[18]
Solvent Dimethylformamide (DMF)[18]
Temperature 60-80 °C[18]
Reaction Time 6-12 hoursMonitored by TLC
Expected Yield 60-75%Estimated

Step-by-Step Methodology:

  • Setup: Combine 3-amino-4-methoxybenzenesulfonamide (1 eq.), potassium carbonate (2.0 eq.), and DMF in a round-bottom flask.

  • Addition: Add ethyl iodide (1.2 eq.) to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Safety and Handling

3-Amino-4-methoxybenzenesulfonamide hydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions, especially those involving volatile or corrosive reagents like bromine, acyl chlorides, and nitrating acids, must be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-Amino-4-methoxybenzenesulfonamide is a highly functionalized aromatic compound whose reactivity is a delicate balance of activating and deactivating influences. By understanding the electronic effects of its substituents and controlling reaction conditions, particularly pH, chemists can selectively target the aromatic ring or the amino group. The use of protection strategies is critical for overcoming the inherent challenges associated with highly reactive aniline derivatives, enabling a broad range of transformations like nitration and Friedel-Crafts reactions. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • Electrophilic Substitution: Definition, Mechanism & Key Examples. Vedantu. [Link]

  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2017, July 11). Master Organic Chemistry. [Link]

  • Poly(aryl ether sulfonamide)s were produced utilizing the sulfonamide moiety as a new activating group for nucleophlic aromatic substitution polymerization. ResearchGate. [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (2020, October 8). National Institutes of Health (NIH). [Link]

  • 17.4: Electrophilic Aromatic Substitution. (2020, April 26). Chemistry LibreTexts. [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017, August 29). Patsnap. [Link]

  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). National Institutes of Health (NIH). [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 1). ResearchGate. [Link]

  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. National Institutes of Health (NIH). [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, February 21). ACS Publications. [Link]

  • 3-AMINO-N-BUTYL-4-METHOXYBENZENESULFONAMIDE. gsrs. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • 3-amino-4-hydroxybenzenesulfonamide. (2025, August 19). ChemBK. [Link]

  • A family of radical halogenases for the engineering of amino-acid-based products. (2019, September 23). Chang Group. [Link]

  • 3-amino-4-methoxy-n-methylbenzenesulfonamide (C8H12N2O3S). PubChemLite. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. (2013, June 5). World染料. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024, November 21). National Institutes of Health (NIH). [Link]

  • 3-amino-4-methoxybenzenesulfonamide (C7H10N2O3S). PubChemLite. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Introduction & Strategic Rationale The compound 3-Amino-4-methoxybenzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Introduction & Strategic Rationale

The compound 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS: 2973762-61-5; Free base CAS: 6973-08-6) is a highly versatile bifunctional building block [1]. It features an electron-rich aromatic ring, a reactive primary amine, and a sulfonamide moiety, making it a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), metallized azo-dyes, and complex agrochemicals[2].

From a process chemistry perspective, synthesizing this specific substitution pattern directly from simple precursors presents a regiochemical challenge. Direct nitration of anisole yields an intractable mixture of ortho and para isomers. To circumvent this, the synthetic route described herein utilizes a "blocking and directing" strategy . By first introducing a bulky sulfonyl group at the para position, the subsequent nitration is forced exclusively into the ortho position relative to the strongly activating methoxy group. This synergistic directing effect ensures high regioselectivity, eliminating the need for costly chromatographic separations during scale-up.

Furthermore, the final conversion of the free base to the hydrochloride salt is a deliberate design choice. Aromatic amines are notoriously prone to air oxidation; isolating the compound as an HCl salt significantly enhances its oxidative stability, shelf-life, and aqueous solubility for downstream biological or coupling applications.

Retrosynthetic Pathway & Workflow

The optimized scale-up route consists of four distinct chemical transformations: Chlorosulfonation, Amidation, Regioselective Nitration, and Catalytic Hydrogenation, followed by salt formation.

SynthesisWorkflow A Anisole (Starting Material) B 4-Methoxybenzenesulfonyl chloride (Intermediate 1) A->B ClSO3H, 0-5 °C Electrophilic Aromatic Substitution C 4-Methoxybenzenesulfonamide (Intermediate 2) B->C NH3 (aq), 10-20 °C Nucleophilic Acyl Substitution D 4-Methoxy-3-nitrobenzenesulfonamide (Intermediate 3) C->D HNO3 / H2SO4, 0-10 °C Regioselective Nitration E 3-Amino-4-methoxybenzenesulfonamide (Free Base) D->E H2, Pd/C, MeOH Catalytic Hydrogenation F 3-Amino-4-methoxybenzenesulfonamide HCl (Final Product) E->F HCl (g), EtOH Salt Formation

Fig 1: Four-step scale-up synthetic pathway for 3-Amino-4-methoxybenzenesulfonamide HCl.

Process Chemistry: Causality and E-E-A-T Principles

To ensure a self-validating and scalable protocol, the following mechanistic and operational controls must be understood:

  • Temperature Control in Chlorosulfonation: Chlorosulfonic acid ( ClSO3​H ) acts as both the reagent and the solvent. The reaction is highly exothermic. Maintaining the temperature strictly between 0–5 °C is critical to prevent poly-sulfonation and the formation of the inactive bis(4-methoxyphenyl) sulfone byproduct.

  • Aqueous Amidation Dynamics: The conversion of the sulfonyl chloride to the sulfonamide utilizes 25% aqueous ammonia. Because the sulfonyl chloride is insoluble in water, vigorous mechanical stirring is required to overcome mass-transfer limitations in the biphasic system.

  • Chemoselective Reduction: While traditional dissolving metal reductions (e.g., Fe/HCl or SnCl2​ ) can reduce the nitro group, they generate stoichiometric heavy-metal waste, making them unsuitable for green scale-up [3]. Catalytic hydrogenation using 10% Pd/C is selected because it is highly chemoselective (leaving the sulfonamide intact), provides quantitative yields, and allows for simple catalyst recovery via filtration.

Detailed Experimental Protocols

Caution: All procedures must be conducted in a well-ventilated fume hood. Chlorosulfonic acid reacts violently with water. Hydrogen gas is highly flammable.

Step 1: Synthesis of 4-Methoxybenzenesulfonamide
  • Chlorosulfonation: Charge a dry 5 L jacketed reactor with chlorosulfonic acid (1.5 kg, 12.8 mol). Cool the reactor to 0 °C.

  • Addition: Add anisole (270 g, 2.5 mol) dropwise over 2 hours, maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at room temperature.

  • Quenching: Carefully pour the reaction mixture over crushed ice (5 kg) under vigorous stirring. Filter the resulting white precipitate (4-methoxybenzenesulfonyl chloride) and wash with ice-cold water (1 L).

  • Amidation: Immediately transfer the damp sulfonyl chloride to a reactor containing 25% aqueous ammonia (1.5 L). Stir vigorously at 10–20 °C for 4 hours.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum at 50 °C to yield Intermediate 2 .

Step 2: Regioselective Nitration
  • Dissolution: Dissolve 4-methoxybenzenesulfonamide (374 g, 2.0 mol) in concentrated sulfuric acid (1.2 L) at 0 °C.

  • Nitration: Prepare a nitrating mixture of 70% nitric acid (140 mL, 2.2 mol) and conc. sulfuric acid (140 mL). Add this mixture dropwise to the reactor over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Precipitation: Stir for 1 hour at 5 °C, then pour the mixture onto crushed ice (4 kg).

  • Isolation: Filter the bright yellow precipitate of 4-methoxy-3-nitrobenzenesulfonamide (Intermediate 3 ). Wash with water until neutral and dry under vacuum.

Step 3: Catalytic Hydrogenation
  • Setup: In a 2 L Parr autoclave, suspend 4-methoxy-3-nitrobenzenesulfonamide (232 g, 1.0 mol) in HPLC-grade methanol (1.2 L).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 11.6 g, 5 wt%) under a nitrogen atmosphere.

  • Reduction: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize with H2​ to 50 psi and heat to 40 °C. Agitate until hydrogen uptake ceases (approx. 4–6 hours).

  • Filtration: Cool to room temperature, vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate in vacuo to afford the 3-amino-4-methoxybenzenesulfonamide free base (Intermediate 4 ) as an off-white solid.

Step 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base (202 g, 1.0 mol) in absolute ethanol (800 mL) at room temperature.

  • Acidification: Cool the solution to 0 °C. Slowly bubble dry HCl gas into the solution (or add 2M ethanolic HCl) until the pH reaches 1.5–2.0. A thick white precipitate will form.

  • Crystallization: Add diethyl ether (400 mL) dropwise to drive the crystallization to completion. Stir for 30 minutes at 0 °C.

  • Isolation: Filter the crystalline solid, wash with cold diethyl ether (2 x 200 mL), and dry in a vacuum oven at 40 °C for 12 hours to yield the final 3-Amino-4-methoxybenzenesulfonamide hydrochloride .

Quantitative Data & Analytical Specifications

Table 1: Scale-up Process Parameters and Expected Yields

Process StepStarting MaterialReagent/CatalystReaction TempExpected Yield (%)Purity (HPLC)
1. Chlorosulfonation Anisole ClSO3​H 0–5 °C88 - 92%> 95%
2. Amidation Sulfonyl Chloride25% Aq. NH3​ 10–20 °C90 - 94%> 98%
3. Nitration Sulfonamide HNO3​ / H2​SO4​ 0–10 °C85 - 89%> 97%
4. Hydrogenation Nitro-Sulfonamide H2​ (50 psi), Pd/C40 °C95 - 98%> 99%
5. Salt Formation Free BaseHCl (g) in EtOH0 °C92 - 96%> 99.5%

Table 2: Analytical Specifications for Final Product (HCl Salt)

Analytical MethodExpected Result / Specification Marker
Appearance White to off-white crystalline powder
LC-MS (ESI+) [M+H]+ = 203.05 m/z (Free base mass)
1 H NMR (400 MHz, DMSO- d6​ ) δ 10.2 (br s, 3H, NH3+​ ), 7.65 (dd, 1H), 7.50 (d, 1H), 7.35 (s, 2H, SO2​NH2​ ), 7.20 (d, 1H), 3.95 (s, 3H, OCH3​ )
Melting Point > 210 °C (Decomposes)
Water Content (Karl Fischer) < 0.5%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81451, 3-Amino-4-methoxybenzenesulfonamide." PubChem,[Link].

  • Beffa, F., et al. "Metallized phenyl-azo-naphthol compounds." U.S. Patent No. 4,058,515. 15 Nov. 1977.
Application

Application Note: In-Situ Formation and Downstream Functionalization of 3-Amino-4-Methoxybenzenesulfonamide Hydrochloride

Introduction and Strategic Context The compound 3-amino-4-methoxybenzenesulfonamide is a highly versatile building block in both pharmaceutical development and industrial materials science. Its structural topology—featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The compound 3-amino-4-methoxybenzenesulfonamide is a highly versatile building block in both pharmaceutical development and industrial materials science. Its structural topology—featuring a sulfonamide group, an electron-donating methoxy group, and a reactive primary amine—makes it an ideal candidate for late-stage functionalization. However, the free base form of this aniline derivative presents significant handling challenges due to its propensity for rapid oxidative degradation.

This application note details the causality, mechanistic rationale, and self-validating protocols for the in-situ formation of 3-amino-4-methoxybenzenesulfonamide hydrochloride . By generating the hydrochloride salt directly in solution via the 1[1], chemists can bypass the isolation of the unstable free base. This perfectly primes the intermediate for immediate downstream reactions, such as the synthesis of 2[2] or the in drug discovery.

Mechanistic Insights: The Causality of In-Situ Stabilization

Understanding the electronic nature of 3-amino-4-methoxybenzenesulfonamide is critical to mastering its reactivity. The methoxy group at the 4-position strongly donates electron density via resonance (+M effect) to the aromatic ring. While this makes the adjacent 3-amino group highly nucleophilic, it simultaneously renders the molecule exquisitely sensitive to atmospheric oxygen. If isolated as a free base, the compound rapidly darkens, degrading into complex, insoluble quinone-imine polymeric mixtures.

The In-Situ Solution: By conducting the catalytic hydrogenation of 4-methoxy-3-nitrobenzenesulfonamide in the presence of ethanolic hydrochloric acid, the nascent amine is instantaneously protonated. The resulting ammonium moiety (-NH₃⁺) exerts a powerful electron-withdrawing inductive effect (-I). This electronic reversal deactivates the aromatic ring toward oxidative degradation, locking the intermediate into a bench-stable, highly soluble hydrochloride salt form that is ready for immediate electrophilic trapping (e.g., diazotization).

MechanisticCausality FreeBase Free Base Amine (+M effect from -OCH3) Oxidation Oxidative Degradation (Quinone-imines) FreeBase->Oxidation O2 exposure (Unstable) Protonation In-Situ Protonation (HCl addition) FreeBase->Protonation Rapid trapping (Acidic Media) HClSalt Hydrochloride Salt (-I effect from -NH3+) Protonation->HClSalt Electronic Deactivation (Stable)

Mechanistic causality of oxidative degradation versus in-situ hydrochloride salt stabilization.

Quantitative Data: Ex-Situ vs. In-Situ Methodologies

The superiority of the telescopic in-situ approach over traditional isolation methods is demonstrated in the quantitative comparison below. The continuous acidic environment not only improves yield but drastically suppresses the formation of deleterious byproducts.

ParameterEx-Situ (Isolated Free Base)In-Situ (Hydrochloride Salt)Causality / Observation
Intermediate Stability Low (< 2 hours in air)High (> 48 hours in solution)-NH₃⁺ group deactivates the ring to oxidation.
Reduction Yield 72% (Losses during isolation)> 98% (Quantitative conversion)Bypasses crystallization and filtration losses.
Diazotization Efficiency 65% (Side reactions occur)> 95% (Clean conversion)Pre-protonated amine readily reacts with NO⁺.
Overall Yield (Azo) ~ 45 - 50%88 - 92%Cumulative efficiency of the one-pot process.
Impurity Profile High (Quinone-imines, Triazenes)Low (< 2% by HPLC)Acidic media suppresses amine self-coupling.

Experimental Protocols: A Self-Validating System

The following methodologies detail the seamless transition from the nitro precursor to a functionalized azo-compound, employing strict self-validating checkpoints to ensure procedural integrity.

Protocol A: In-Situ Generation via Catalytic Hydrogenation

Objective: Reduce 4-methoxy-3-nitrobenzenesulfonamide to its corresponding amine and trap it instantly as the hydrochloride salt.

  • Reaction Setup: To a 250 mL heavy-walled hydrogenation flask, add 4-methoxy-3-nitrobenzenesulfonamide (10.0 g, 43.1 mmol) and 100 mL of absolute ethanol.

  • Acidification: Slowly add 5.4 mL of concentrated aqueous HCl (approx. 65 mmol, 1.5 eq). Causality: The excess acid ensures that every molecule of amine generated is immediately protonated, preventing oxidation.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C.

  • Purging (Self-Validating Step 1): Seal the flask and purge the system with Nitrogen (N₂) three times, followed by Hydrogen (H₂) three times. Validation: A pressure gauge must hold steady at 30 psi H₂ for 5 minutes to confirm system integrity before agitation begins.

  • Hydrogenation: Agitate the mixture at room temperature under 30-40 psi of H₂.

  • Reaction Monitoring (Self-Validating Step 2): After 2 hours, halt agitation, vent the H₂, and sample the mixture. Perform TLC (Eluent: 9:1 DCM/MeOH). Validation: The complete disappearance of the yellow nitro precursor spot (Rf ~0.7) and the appearance of a polar, baseline spot (the HCl salt) confirms reaction completion.

  • Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C. Do not evaporate the filtrate. The resulting clear, colorless solution contains the in-situ generated 3-amino-4-methoxybenzenesulfonamide hydrochloride.

Protocol B: One-Pot Diazotization and Electrophilic Coupling

Objective: Convert the in-situ generated salt into a diazonium intermediate and couple it with a naphthol derivative to form a stable azo scaffold.

  • Cooling: Transfer the ethanolic filtrate from Protocol A directly into a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5 °C using an ice-brine bath. Causality: Diazonium salts are highly unstable and will decompose into phenols via N₂ evolution if the temperature exceeds 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (3.1 g, 45 mmol) in 15 mL of distilled water. Add this solution dropwise to the chilled filtrate over 20 minutes, maintaining the internal temperature below 5 °C.

  • Nitrous Acid Check (Self-Validating Step 3): Five minutes after the NaNO₂ addition is complete, spot the reaction mixture onto starch-iodide indicator paper. Validation: An immediate blue-black color confirms the presence of excess nitrous acid (NO⁺). If the test is negative, unreacted amine remains (risking triazene formation); add NaNO₂ in 0.1 eq increments until a persistent positive test is achieved.

  • Coupling: In a separate beaker, dissolve 1-naphthol-4-sulfonic acid (9.6 g, 43.1 mmol) in 50 mL of water containing sodium carbonate (Na₂CO₃) to achieve a pH of 9.0.

  • Azo Formation: Slowly pour the cold diazonium salt solution into the naphthol solution while stirring vigorously. The solution will immediately turn a deep, brilliant reddish-violet, visually validating the electrophilic aromatic substitution[2].

  • Isolation: Allow the mixture to warm to room temperature over 2 hours. Precipitate the final product by adding sodium chloride (salting out), filter, wash with cold 5% NaCl solution, and dry under vacuum.

InSituWorkflow Nitro 4-Methoxy-3-nitro- benzenesulfonamide Reduction Catalytic Hydrogenation (Pd/C, H2, HCl/EtOH) Nitro->Reduction InSituSalt 3-Amino-4-methoxy- benzenesulfonamide HCl (In-Situ) Reduction->InSituSalt Reduction & Protonation Diazotization Diazotization (NaNO2, 0-5 °C) InSituSalt->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium + NO+ Coupling Electrophilic Coupling Diazonium->Coupling Product Functionalized Sulfonamide Scaffold Coupling->Product Azo Coupling

Workflow for the in-situ generation and downstream functionalization of the hydrochloride salt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing the Synthesis of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides a troubleshooting guide for the synthesis of 3-Amino-4-methoxybenzenesulfonamide hydrochloride. This resource is tailored for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides a troubleshooting guide for the synthesis of 3-Amino-4-methoxybenzenesulfonamide hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals seeking to optimize reaction yields and product purity. As a Senior Application Scientist, my focus is to deliver not just protocols, but the underlying chemical principles and field-tested insights to empower you to navigate the complexities of this multi-step synthesis.

This guide is structured to address the most common challenges encountered during the synthesis, transforming potential setbacks into opportunities for process improvement. We will dissect each phase of the typical synthetic route, from starting material to final product, providing clear, actionable solutions.

Overview of the Synthetic Pathway

The most established and logical route to 3-Amino-4-methoxybenzenesulfonamide hydrochloride begins with 2-methoxyaniline (o-anisidine). The synthesis involves four key stages: protection of the amine, electrophilic aromatic substitution (chlorosulfonation), nucleophilic substitution (amination), and finally, deprotection with concurrent salt formation.

G cluster_0 Synthesis Workflow A Step 1: Protection 2-Methoxyaniline + Acetic Anhydride B Step 2: Chlorosulfonation 2-Methoxyacetanilide + Chlorosulfonic Acid A->B Yields 2-Methoxyacetanilide C Step 3: Amination 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride + NH4OH B->C Yields Sulfonyl Chloride D Step 4: Deprotection & Salt Formation Intermediate + HCl (aq) C->D Yields Protected Sulfonamide E Final Product 3-Amino-4-methoxybenzenesulfonamide HCl D->E Hydrolysis & Precipitation

Caption: Generalized synthetic pathway for 3-Amino-4-methoxybenzenesulfonamide HCl.

Troubleshooting Guide & Diagnostic Workflow

Low yields and impurities often trace back to specific, rectifiable issues. This section addresses the most frequent problems in a question-and-answer format.

G cluster_1 Initial Troubleshooting Workflow Start Low Yield or Impurity Observed Reagents Verify Reagent Quality - Sulfonyl chloride (fresh?) - Anhydrous solvents? - Starting amine pure? Start->Reagents Conditions Check Reaction Conditions - Anhydrous setup? - Inert atmosphere? - Correct stoichiometry? - Temperature control? Start->Conditions Workup Review Workup Procedure - Appropriate quenching? - Correct pH for extraction? - Product loss during isolation? Start->Workup

Optimization

Technical Support Center: Purification &amp; Handling of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride . As a critical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride . As a critical building block in the synthesis of sulfonamide-based antimicrobials and neuropharmacological agents, its purification is notoriously challenging due to its amphoteric nature and high susceptibility to oxidation.

This document provides a causality-driven troubleshooting guide and a self-validating purification protocol to ensure high-purity isolation.

PART 1: Fundamental Physicochemical Properties

To successfully purify this compound, one must first understand the causality behind its behavior in solution. The molecule possesses two competing functional groups: a basic primary aromatic amine and a weakly acidic sulfonamide. Furthermore, the electron-donating methoxy group (-OCH₃) at the para position relative to the sulfonamide (and ortho to the amine) significantly enriches the electron density of the aromatic ring, lowering the oxidation potential of the amine[1].

Table 1: Physicochemical Profile & Purification Causality
PropertyValueCausality / Impact on Purification
Molecular Weight (HCl Salt) 238.69 g/mol [2]Stoichiometry must be strictly controlled during anhydrous salt formation to prevent excess acid degradation.
Molecular Weight (Free Base) 202.23 g/mol [3]Used for calculating molar equivalents during free-base extraction and intermediate isolation.
XLogP (Free Base) 0.4[4]Indicates moderate lipophilicity; the neutral free base partitions efficiently into ethyl acetate (EtOAc).
pKa₁ (Aniline -NH₃⁺) ~4.2[5]Requires an aqueous pH < 2 to ensure complete protonation and water solubility during acidic washes.
pKa₂ (Sulfonamide -SO₂NH⁻) ~10.5[6]Requires an aqueous pH < 9 during basification. Exceeding pH 10 will deprotonate the sulfonamide, causing the product to re-dissolve into the aqueous phase as an anion.

PART 2: Troubleshooting Guides (FAQs)

Q1: Why does my isolated hydrochloride salt have a pink or brown discoloration, and how do I prevent it? Causality: The 3-amino-4-methoxy aniline moiety is highly electron-rich. Exposure to atmospheric oxygen or trace transition metals catalyzes single-electron oxidation, forming radical cations that rapidly dimerize into highly colored azo compounds or quinone-imines[1]. Solution: Always use degassed solvents. During the aqueous acidic workup, add a mild, water-soluble antioxidant like sodium dithionite (Na₂S₂O₄) or ascorbic acid (0.1–0.5 wt%) to the aqueous phase. Perform all crystallizations under an inert argon or nitrogen atmosphere.

Q2: I am seeing a persistent regioisomeric impurity (~5-10%) by HPLC. Silica gel chromatography isn't working. How can I remove it? Causality: If your compound was synthesized via the nitration of 4-methoxybenzenesulfonamide followed by reduction[1], trace amounts of the 2-amino-4-methoxy isomer inevitably form. These isomers have nearly identical polarities, making standard normal-phase chromatography ineffective. Solution: Exploit the differential basicity and solubility of the isomers. The target 3-amino isomer can be enriched by pH-controlled precipitation. Adjust the aqueous acidic solution slowly to pH 7.5 using saturated NaHCO₃. The less basic isomer often remains in solution or precipitates at a slightly different pH threshold.

Q3: My hydrochloride salt is hygroscopic and turns into a sticky gum during isolation. What is the correct salt formation protocol? Causality: Aqueous hydrochloric acid introduces water, which strongly hydrogen-bonds with both the sulfonamide and the protonated amine. This prevents crystal lattice formation, leading to "oiling out" (liquid-liquid phase separation) instead of crystallization. Solution: The salt must be formed under strictly anhydrous conditions. Dissolve the purified free base in anhydrous ethanol or ethyl acetate, and precipitate the salt using a stoichiometric amount of anhydrous HCl gas dissolved in dioxane or diethyl ether.

PART 3: Standardized Purification Protocol

This protocol utilizes a pH-swung liquid-liquid extraction followed by anhydrous crystallization. It is designed as a self-validating system , meaning each step contains a physical observation that confirms the success of the chemical transformation.

Phase 1: Free Base Isolation
  • Acidic Dissolution: Suspend the crude 3-amino-4-methoxybenzenesulfonamide mixture in 1M aqueous HCl. Stir for 15 minutes.

    • Validation Check: The target compound will completely dissolve as the hydrochloride salt. Any undissolved dark solids are non-basic organic impurities and should be filtered off.

  • Organic Wash: Wash the acidic aqueous layer with EtOAc (2 × 50 mL).

    • Validation Check: This removes unreacted starting materials (e.g., 4-methoxy-3-nitrobenzenesulfonamide)[1]. Discard the organic layer.

  • Isoelectric Basification (Critical Step): Cool the aqueous layer to 0–5°C. Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 7.5 to 8.0.

    • Validation Check: A thick, off-white precipitate (the free base) will form. Do not use NaOH, as raising the pH above 10 will deprotonate the sulfonamide (pKa ~10.5)[6], causing the product to vanish back into the aqueous layer.

  • Extraction & Drying: Extract the precipitated free base with fresh EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base as a solid.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Anhydrous Dissolution: Dissolve the free base in a minimum volume of anhydrous ethanol (or a 1:1 mixture of EtOH/EtOAc) under an inert atmosphere.

  • Acidification: While stirring vigorously at 0°C, add 1.05 molar equivalents of 4M HCl in dioxane dropwise.

    • Validation Check: Immediate precipitation of a fine, white to off-white crystalline solid[2] indicates successful salt formation without oiling out.

  • Isolation: Filter the crystals rapidly, wash with cold, anhydrous diethyl ether to remove trace dioxane, and dry under high vacuum at 40°C for 12 hours.

PART 4: Visualizing the Workflow

The following diagram illustrates the logical flow of the pH-dependent purification strategy, highlighting the phase transitions of the target molecule.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Oxidation Byproducts) AcidicAq Dissolve in 1M HCl (pH < 2) Target forms soluble salt Crude->AcidicAq OrgWash Wash with EtOAc (Removes neutral impurities) AcidicAq->OrgWash Basify Basify to pH 7.5-8.0 (NaHCO3) Precipitate Free Base OrgWash->Basify Aqueous Layer FilterBase Extract & Dry Free Base (Intermediate Isolation) Basify->FilterBase AnhydrousSolv Dissolve in Anhydrous EtOH / EtOAc FilterBase->AnhydrousSolv HClGas Add Anhydrous HCl (e.g., in Dioxane) AnhydrousSolv->HClGas PureSalt Pure 3-Amino-4-methoxybenzenesulfonamide Hydrochloride HClGas->PureSalt Crystallization at 0°C

Fig 1: pH-dependent purification workflow for 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

References

  • US EPA - Benzenesulfonamide, 3-amino-4-methoxy- (DTXSID1064530). Source: CompTox Chemicals Dashboard. URL:[Link]

  • PubChemLite - 3-amino-4-methoxybenzenesulfonamide (C7H10N2O3S) Physicochemical Properties. Source: University of Luxembourg. URL:[Link]

  • SciELO - Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Source: Scientific Electronic Library Online. URL:[Link]

  • Henan VTX Chemical - 3-AMINO-4-METHOXYBENZENESULFONAMIDE (CAS: 6973-08-6) Predicted pKa Data. Source: Henan VTX Chemical Co., Ltd. URL:[Link]

  • Vicbio / BenchChem - 3-Amino-4-methoxybenzenesulfonamide hydrochloride (B8269574). Source: Vicbio Biological Technology. URL: [Link]

Sources

Troubleshooting

troubleshooting guide for the deprotection of acetylated "3-Amino-4-methoxybenzenesulfonamide"

Welcome to the Advanced Troubleshooting Guide for the deprotection of N-(2-methoxy-5-sulfamoylphenyl)acetamide to yield the free base 3-Amino-4-methoxybenzenesulfonamide . As a Senior Application Scientist, I have design...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the deprotection of N-(2-methoxy-5-sulfamoylphenyl)acetamide to yield the free base 3-Amino-4-methoxybenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing you with the mechanistic causality and self-validating workflows required to master this specific transformation.

Mechanistic Insights & Chemoselectivity

The transformation of N-(2-methoxy-5-sulfamoylphenyl)acetamide requires the selective cleavage of a carboxamide (acetamide) bond in the presence of two potentially sensitive functional groups: a primary sulfonamide and an aryl methyl ether. Understanding the reactivity of these groups is critical for troubleshooting.

  • Acetamide Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile to form a tetrahedral intermediate, followed by proton transfer to the nitrogen and subsequent C-N bond cleavage to release acetic acid and the anilinium salt ()[1].

  • Chemoselectivity: Sulfonamides are significantly more resistant to hydrolysis than carboxamides due to the strength of the S-N bond and differing resonance stabilization. Therefore, moderate aqueous acids (like 6M HCl) at reflux will selectively cleave the acetamide without degrading the sulfonamide ()[2].

  • Functional Group Stability: The methoxy group is highly stable to HCl. However, the use of hydrobromic acid (HBr) or hydroiodic acid (HI) must be strictly avoided, as these reagents will cause undesired ether cleavage (demethylation). Similarly, overly harsh conditions (e.g., >80% H2SO4) can lead to the hydrolysis of the sulfonamide group or complete desulfonation ()[3].

Validated Experimental Protocol: Acidic Hydrolysis

This self-validating protocol utilizes acidic conditions to ensure the resulting electron-rich aniline is kept in its protonated state during the reaction, preventing unwanted oxidative degradation. The built-in In-Process Control (IPC) ensures the reaction is only quenched when conversion is strictly verified.

  • Step 1: Reaction Setup. Suspend N-(2-methoxy-5-sulfamoylphenyl)acetamide (1.0 equivalent) in 6M aqueous HCl (10–15 volumes). Causality Note: If the starting material is highly crystalline and poorly wettable, add 1-2 volumes of ethanol as a co-solvent to increase the interfacial surface area.

  • Step 2: Heating & Phase Transition. Heat the mixture to a gentle reflux (approx. 100°C). As the reaction progresses and the free amine forms, the suspension will typically transition into a clear solution. This visual cue validates the formation of the highly soluble anilinium hydrochloride salt.

  • Step 3: In-Process Control (IPC). After 3 hours, sample the reaction. Quench the 0.1 mL sample in 1 mL of saturated NaHCO₃ and extract with ethyl acetate. Analyze the organic layer via HPLC or TLC. Proceed to the next step only when starting material is <2%.

  • Step 4: Cooling & Controlled Neutralization. Cool the reaction mixture to 0–5°C in an ice bath. Slowly add aqueous NaOH (or solid Na₂CO₃) dropwise while maintaining the internal temperature below 20°C. Adjust the pH strictly to 7.0–8.0 to liberate the free base.

  • Step 5: Isolation. The free base, 3-amino-4-methoxybenzenesulfonamide, will precipitate as a solid. Filter the suspension, wash the filter cake with cold distilled water to remove inorganic salts, and dry under vacuum at 50°C to a constant weight.

Reagent Compatibility & Quantitative Data Matrix

The following table summarizes the chemoselectivity of various hydrolysis conditions on the functional groups of N-(2-methoxy-5-sulfamoylphenyl)acetamide.

Hydrolysis ConditionAcetamide CleavageSulfonamide StabilityMethoxy StabilityOverall Recommendation
6M HCl, 100°C, 4h Complete (>98%)StableStableOptimal - Clean profile, easy isolation.
2M HCl, 100°C, 12h Incomplete (~70%)StableStableSuboptimal - Sluggish kinetics.
Conc. H₂SO₄, 100°C, 4h CompleteUnstable (Hydrolysis)StableNot Recommended - Causes desulfonation.
48% HBr, 100°C, 4h CompleteStableUnstable (Cleavage)Not Recommended - Causes demethylation.
10% NaOH, 100°C, 6h CompleteStableStableAlternative - High risk of aniline oxidation.
Troubleshooting & FAQs

Q: My reaction is stalling at 70% conversion even after 6 hours of reflux. How can I drive it to completion? A: Acetamides on electron-rich rings can be sluggish to hydrolyze due to poor aqueous solubility. If you are using 2M HCl, the hydronium ion concentration is insufficient. Upgrade to 6M HCl. If solubility is the limiting factor, adding a small amount of a water-miscible co-solvent (like 1,4-dioxane or ethanol) will increase the interfacial surface area and drive the reaction to completion.

Q: I am detecting a highly polar side product that lacks the sulfonamide mass in LC-MS. What caused this? A: You are likely observing desulfonation or the hydrolysis of the sulfonamide to a sulfonic acid. This occurs when the reaction temperature is too high, the heating time is excessively prolonged (>12 hours), or if sulfuric acid (H₂SO₄) was used instead of HCl. Strictly limit the reaction time and use 6M HCl to preserve the sulfonamide moiety.

Q: Why did my isolated product turn dark brown during the neutralization step? A: Electron-rich anilines (like 3-amino-4-methoxybenzenesulfonamide) are highly susceptible to air oxidation when in their free-base form. This usually happens if the pH is raised too high (pH > 10) during neutralization or if the neutralization is performed at an elevated temperature. Keep the mixture cold (0–5°C) during neutralization and avoid highly basic conditions.

Q: The product isn't precipitating after I adjusted the pH to 7.5. What should I do? A: The target molecule has moderate aqueous solubility due to the highly polar sulfonamide group. If precipitation fails, you can either "salt out" the product by saturating the aqueous layer with NaCl, or extract the aqueous layer multiple times with an organic solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF), followed by concentration under reduced pressure.

Decision Workflow Diagram

TroubleshootingWorkflow Start Reaction: Acetamide Hydrolysis (N-(2-methoxy-5-sulfamoylphenyl)acetamide) Monitor Monitor via HPLC/TLC at 2-4 hours Start->Monitor Check Is starting material consumed? Monitor->Check Incomplete No: Incomplete Conversion Check->Incomplete >5% SM Complete Yes: Complete Conversion Check->Complete <5% SM Action1 Increase HCl to 6M or add co-solvent (EtOH) Incomplete->Action1 SideProducts Check for Side Products (e.g., Desulfonation) Complete->SideProducts Action1->Monitor Action2 Reduce Temp/Time Avoid H2SO4/HBr SideProducts->Action2 Impurities detected Isolation Neutralize to pH 7-8 Precipitate & Filter SideProducts->Isolation Clean profile

Workflow for troubleshooting the acidic hydrolysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide.

References
  • Hydrolysis of Acetanilide: Mechanism & Explanation Source: Study.com URL:[Link]

  • The acid-catalysed hydrolysis of acetanilide Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Welcome to the Application Scientist Support Portal. As researchers transition from aqueous biological assays to organic synthesis or purification workflows, handling hydrochloride (HCl) salts of sulfonamides often prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers transition from aqueous biological assays to organic synthesis or purification workflows, handling hydrochloride (HCl) salts of sulfonamides often presents significant solubility bottlenecks. 3-Amino-4-methoxybenzenesulfonamide hydrochloride contains a highly polar sulfonamide group, an electron-donating methoxy group, and a protonated anilinium core. This ionic lattice makes it highly soluble in water but notoriously recalcitrant to dissolution in standard organic solvents (e.g., dichloromethane, ethyl acetate, or hexane).

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers without compromising the integrity of your downstream applications.

Core Troubleshooting FAQs

Q1: Why does 3-Amino-4-methoxybenzenesulfonamide hydrochloride crash out or form a "goo" in dichloromethane (DCM) and ethyl acetate (EtOAc)? A: The compound is an HCl salt. In the solid state, the positively charged ammonium ion and the negatively charged chloride counterion are held together by strong electrostatic forces (high crystal lattice energy). Non-polar or moderately polar organic solvents like DCM and EtOAc lack the dielectric constant and hydrogen-bonding capacity required to solvate these ions and overcome the lattice energy. When the salt melts or absorbs ambient moisture without fully dissolving, it often "oils out" into a viscous, biphasic goo rather than forming a true solution[1].

Q2: I need to perform an amide coupling on the aniline nitrogen. Can I just heat the suspension in DCM? A: Heating alone is rarely sufficient for HCl salts in low-polarity solvents and can lead to thermal degradation of the sulfonamide moiety. While increasing temperature shifts the thermodynamic equilibrium slightly in favor of dissolution, the fundamental polarity mismatch remains. Instead of heating, you must either use a highly polar aprotic co-solvent (like DMF or DMSO) or convert the salt to its free base[2].

Q3: How does converting to the "free base" solve the problem? A: By neutralizing the hydrochloride salt with a mild base (e.g., sodium bicarbonate), you remove the ionic charge, yielding the neutral 3-amino-4-methoxybenzenesulfonamide. The neutral free base has a significantly lower lattice energy and a higher lipophilicity (higher LogP), making it highly soluble in organic solvents like DCM, chloroform, and EtOAc[3].

Quantitative Solubility Data & Solvent Selection

To predict solubility, we must look at the dielectric constant (ε) and the dipole moment of the solvent. The table below summarizes the expected solubility behavior of both the HCl salt and the Free Base forms across common laboratory solvents.

SolventDielectric Constant (ε)Polarity ClassSolubility: HCl SaltSolubility: Free BaseRecommended Application
Water 80.1Polar ProticHigh (>50 mg/mL)LowAqueous extraction, salt formation
DMSO 46.7Polar AproticHigh HighUniversal stock solutions, bio-assays
Methanol 32.7Polar ProticModerateHighCo-solvent for salt dissolution
Dichloromethane (DCM) 9.1Non-polar / HalogenatedInsoluble High Extraction of free base, synthesis
Ethyl Acetate (EtOAc) 6.0Polar Aprotic (Weak)Insoluble Moderate to HighExtraction, chromatography
Hexane 1.9Non-polarInsolubleInsolublePrecipitation, anti-solvent

Data synthesis based on general thermodynamic solubility profiles of sulfonamide derivatives and their corresponding salts[2][4].

Experimental Workflows & Protocols

We provide two self-validating protocols depending on whether your downstream application requires the compound to remain in its salt form or if the free base is acceptable.

Protocol A: Dissolution via Co-Solvent System (Retaining the HCl Salt)

Use this when the HCl salt is strictly required for your assay or reaction (e.g., to prevent premature oxidation of the free amine).

Causality & Logic: Introducing a small volume fraction (5-10%) of a highly polar, miscible solvent (like DMSO or Methanol) disrupts the ionic crystal lattice, allowing the bulk organic solvent to solvate the complex through a ternary solvent system[4]. Self-Validation Step: A clear solution that does not precipitate upon cooling to room temperature confirms successful thermodynamic dissolution.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 3-Amino-4-methoxybenzenesulfonamide hydrochloride into a dry, inert reaction vial.

  • Primary Solvent Addition: Add the bulk organic solvent (e.g., DCM or THF) to reach 90% of your target volume. The compound will remain suspended.

  • Co-Solvent Titration: Dropwise, add DMSO or Methanol while applying vigorous magnetic stirring (400-600 rpm).

  • Gentle Heating: If the suspension persists after adding 10% v/v co-solvent, gently warm the mixture to 35°C–40°C in a water bath.

  • Validation: Remove from heat. If the solution remains optically clear for 30 minutes at room temperature, the solvation is stable. If it clouds, increase the co-solvent ratio by another 2-5%.

Protocol B: Free-Basing via Liquid-Liquid Extraction

Use this when preparing the compound for organic synthesis (e.g., acylations, alkylations) where the HCl salt would quench the basic reagents.

Causality & Logic: A biphasic system allows the water-soluble salt to be neutralized by an aqueous base. The newly formed, lipophilic free base immediately partitions into the organic layer, driving the neutralization to completion[3]. Self-Validation Step: The disappearance of solid from the aqueous layer and a positive UV-active spot on TLC from the organic layer confirms successful conversion and extraction.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 1.0 g of 3-Amino-4-methoxybenzenesulfonamide hydrochloride in 15 mL of deionized water. Ensure complete dissolution.

  • Organic Layer Addition: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the flask.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously. Monitor the pH of the aqueous layer until it reaches pH 7.5–8.0. (Note: Avoid strong bases like NaOH to prevent hydrolysis of the sulfonamide).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. The free base is now in the lower DCM layer (or upper EtOAc layer).

  • Extraction & Washing: Collect the organic layer. Extract the remaining aqueous layer with an additional 10 mL of organic solvent. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter, and concentrate under reduced pressure (rotary evaporation) to yield the pure free base as a solid.

Troubleshooting Decision Matrix

SolubilityTroubleshooting Start Compound Insoluble in Target Organic Solvent CheckNeed Is the HCl salt form strictly required? Start->CheckNeed KeepSalt Yes: Retain HCl Salt CheckNeed->KeepSalt Yes FreeBase No: Convert to Free Base CheckNeed->FreeBase No Heat Increase Temperature (Check Stability) KeepSalt->Heat Neutralize Neutralize with Base (e.g., NaHCO3) FreeBase->Neutralize CoSolvent Add Polar Co-solvent (e.g., DMSO, MeOH) Heat->CoSolvent Fails Success1 Dissolved (Salt Form) Heat->Success1 Succeeds CoSolvent->Success1 Extract Extract into Organic Phase (DCM, EtOAc) Neutralize->Extract Success2 Dissolved (Free Base) Extract->Success2

Decision tree for troubleshooting the solubility of 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

References

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed Source: nih.gov
  • How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents - Benchchem Source: benchchem.com
  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC Source: nih.gov
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: srce.hr

Sources

Troubleshooting

Technical Support Center: Identifying Impurities in 3-Amino-4-methoxybenzenesulfonamide hydrochloride

Welcome to the technical support center for "3-Amino-4-methoxybenzenesulfonamide hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "3-Amino-4-methoxybenzenesulfonamide hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities that may arise during the synthesis, storage, or handling of this compound. Adherence to rigorous impurity profiling is critical for ensuring the safety, efficacy, and regulatory compliance of any active pharmaceutical ingredient (API).

Understanding the Importance of Impurity Profiling

Impurities in an API can originate from various sources, including starting materials, intermediates, by-products of the synthesis, degradation products, and residual solvents.[1] Even at trace levels, these impurities can impact the stability, bioavailability, and safety of the final drug product. Therefore, robust analytical methods are essential for their detection, identification, and quantification.[1][2]

Frequently Asked Questions (FAQs)

Here, we address common questions and issues encountered when working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

Q1: I'm seeing an unexpected peak in my HPLC chromatogram. What could it be?

An unexpected peak typically indicates the presence of an impurity. The first step is to systematically evaluate potential sources:

  • Starting Materials and Reagents: Unreacted starting materials or impurities within them can carry through the synthesis. For instance, in a typical synthesis of a sulfonamide, residual aniline or sulfonyl chloride could be present.[3]

  • Reaction By-products: Side reactions can lead to the formation of structurally related impurities. A common issue in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid.[3]

  • Degradation Products: The compound may degrade under certain conditions such as exposure to light, heat, or non-neutral pH.[4][5] Forced degradation studies are crucial for identifying potential degradants.[4]

  • Residual Solvents: Solvents used in the synthesis or purification steps may not be fully removed.

Q2: How can I identify the structure of an unknown impurity?

A combination of chromatographic and spectroscopic techniques is the most effective approach:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main compound from its impurities.[1] A well-developed HPLC method can provide information on the number of impurities and their relative concentrations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated component.[6][7] This is a critical piece of information for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated, often by preparative HPLC, and analyzed by NMR.[6] ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Q3: What are some common impurities to expect in the synthesis of 3-Amino-4-methoxybenzenesulfonamide hydrochloride?

Based on general sulfonamide synthesis pathways, potential impurities could include:

  • Starting Materials:

    • Unreacted 2-methoxyaniline or a precursor.

    • Residual chlorosulfonic acid or thionyl chloride.

  • Intermediates:

    • N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide (if an acetyl protecting group is used and deprotection is incomplete).[8]

  • By-products:

    • Hydrolysis Product: 3-Amino-4-methoxybenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate.[3][9]

    • Dimerization or Polymerization Products: These can occur under certain reaction conditions, especially if the amino group is not properly protected.[3]

    • Positional Isomers: Depending on the synthetic route, isomers with the amino and methoxy groups in different positions on the benzene ring could be formed.

Q4: My sample is showing signs of degradation. What are the likely degradation pathways?

Sulfonamides can be susceptible to several degradation mechanisms:

  • Hydrolysis: The sulfonamide bond can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[5]

  • Oxidation: The amino group and the aromatic ring can be susceptible to oxidation, leading to colored impurities.[4]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[5]

Forced degradation studies, where the sample is intentionally exposed to stress conditions (acid, base, heat, light, oxidation), are essential for understanding these pathways and for developing stability-indicating analytical methods.[4][10]

Troubleshooting Guide

This section provides a structured approach to investigating and resolving impurity-related issues.

Issue 1: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or System 1. Run a blank gradient (injecting only the mobile phase) to check for system peaks. 2. Prepare fresh mobile phase solutions using high-purity solvents and additives. 3. Flush the HPLC system thoroughly.
Impurity in the Standard or Sample 1. Analyze a different, high-purity lot of the standard, if available. 2. Re-purify the sample using techniques like recrystallization or column chromatography.[3] 3. Perform LC-MS analysis to determine the molecular weight of the unknown peak.
Co-elution of Impurities 1. Modify the HPLC method (e.g., change the gradient profile, mobile phase composition, or column chemistry) to improve resolution.[1]
Issue 2: Inconsistent Purity Results
Possible Cause Troubleshooting Steps
Sample Instability 1. Analyze the sample immediately after preparation. 2. Investigate the stability of the sample in the chosen diluent. 3. Store samples under appropriate conditions (e.g., protected from light, at low temperature).
Non-validated Analytical Method 1. Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]
Improper Sample Preparation 1. Ensure the sample is fully dissolved in the diluent. 2. Use a calibrated balance for accurate weighing. 3. Filter the sample solution to remove any particulate matter.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for specific impurity profiles.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or as determined by UV spectrum of the main compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[7]

Protocol 2: Forced Degradation Study

To understand the degradation pathways and develop a stability-indicating method, perform forced degradation studies under the following conditions.[4][5]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 8 hours.[4]

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 8 hours.[4]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photodegradation: Expose the sample (in solution and as a solid) to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples by HPLC to observe the formation of degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[5]

Visualizing the Impurity Identification Workflow

The following diagram illustrates the logical flow for identifying an unknown impurity.

Impurity_Identification_Workflow cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Structure Elucidation cluster_3 Confirmation A Unexpected Peak in HPLC B Review Synthesis Route A->B C Analyze Starting Materials A->C D Perform LC-MS Analysis A->D G Propose Chemical Structure B->G Suggests Potential By-products C->G Identifies Carry-over Impurities D->G Provides Molecular Weight E Isolate Impurity (Prep-HPLC) F Acquire NMR Data (¹H, ¹³C) E->F F->G Provides Structural Details G->E If structure is complex H Synthesize Proposed Structure G->H I Compare with Isolated Impurity (HPLC, MS, NMR) H->I J Confirmed Impurity Structure I->J

Caption: A logical workflow for the identification of an unknown impurity.

Potential Impurities and Their Structures

The diagram below illustrates the structure of 3-Amino-4-methoxybenzenesulfonamide hydrochloride and some potential process-related impurities.

Caption: Structures of the main compound and potential impurities.

References

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. [Link]

  • Sulfonamide-impurities. Pharmaffiliates. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). Water Research. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Sulfonamide Derivatives: Synthesis & Activity. Scribd. [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. (2021). Journal of Hazardous Materials. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2024). International Journal of Creative Research Thoughts. [Link]

  • 3-amino-4-methoxybenzenesulfonamide (C7H10N2O3S). PubChemLite. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica. [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka | Patsnap. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • 3-Amino-4-methoxybenzamide. PubChem. [Link]

Sources

Optimization

optimizing HPLC separation of "3-Amino-4-methoxybenzenesulfonamide hydrochloride" and its derivatives

Welcome to the Technical Support Center for HPLC Method Development . This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the chromatographic separati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development . This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the chromatographic separation of 3-Amino-4-methoxybenzenesulfonamide hydrochloride and its structurally related derivatives.

Due to the presence of a basic primary amine, a weakly acidic sulfonamide group, and its highly polar hydrochloride salt form, this compound presents unique chromatographic challenges, including poor retention and severe peak tailing. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic explanations to help you achieve robust, reproducible baseline separations.

Core Troubleshooting Workflow

The following logic tree outlines the primary diagnostic pathways for resolving the two most common issues encountered with this compound: early elution (poor retention) and peak asymmetry (tailing).

HPLC_Optimization Start Analyze 3-Amino-4-methoxy- benzenesulfonamide HCl Issue1 Poor Retention (k' < 2) Elution near t0 Start->Issue1 High Polarity Issue2 Severe Peak Tailing (Asymmetry > 1.5) Start->Issue2 Basic Amine Sol1 Switch to HILIC Mode (Amide/Silica Phase) Issue1->Sol1 Increase Organic Sol2 Use Ion-Pairing Reagents (e.g., SDS) Issue1->Sol2 Modify RP-HPLC Sol3 Lower Mobile Phase pH < 3.0 (Protonate Silanols) Issue2->Sol3 Suppress Ionization Sol4 Use End-Capped or Base-Deactivated C18 Issue2->Sol4 Block Active Sites Opt Optimized Baseline Separation Sol1->Opt Sol2->Opt Sol3->Opt Sol4->Opt

Diagnostic workflow for resolving HPLC retention and tailing issues.

Frequently Asked Questions (FAQs)

Q1: Why does the hydrochloride salt of 3-Amino-4-methoxybenzenesulfonamide elute in the void volume (t0) on my standard C18 column? Causality: The hydrochloride salt form renders the molecule highly polar and fully ionized in standard aqueous mobile phases. In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Highly polar compounds fail to partition into the hydrophobic C18 stationary phase, resulting in rapid co-elution with the solvent front[1]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (typically >60% acetonitrile). This creates a water-rich layer on the stationary phase, allowing polar analytes to partition effectively and drastically increasing retention[2][3]. Alternatively, submicellar concentrations of ion-pairing reagents like sodium dodecyl sulfate (SDS) can be added to RPLC mobile phases to enhance retention[1].

Q2: I am observing severe peak tailing (As > 2.0) for the amino-derivatives. How can I restore peak symmetry? Causality: Peak tailing for compounds containing basic primary amines is primarily driven by secondary polar interactions. While the hydrophobic core of the molecule interacts with the C18 phase, the protonated amino group undergoes strong ion-exchange interactions with negatively charged, deprotonated residual silanol groups on the silica surface (which ionize at pH > 3.0)[4][5]. Solution: Lower the mobile phase pH to below 3.0 using additives like 0.1% formic acid or trifluoroacetic acid (TFA). At pH < 3.0, the acidic silanol groups are fully protonated and neutralized, eliminating the secondary ionic interactions[6]. Additionally, utilize highly deactivated, fully end-capped columns designed specifically to block residual active sites[4][7].

Q3: How do I separate closely related derivatives (e.g., positional isomers) that co-elute? Causality: Derivatives with identical molecular weights and similar hydrophobicities will co-elute in standard RPLC because their partitioning coefficients are nearly identical. Solution: Exploit differences in hydrogen-bonding capabilities or pKa. Using a polar-embedded reversed-phase column (e.g., C18 with an internal amide group) or switching to an Amide-HILIC phase can provide alternative selectivity based on dipole-dipole interactions rather than pure hydrophobicity[3][8].

Quantitative Data: Method Comparison Matrix

The following table summarizes the expected chromatographic behavior of 3-Amino-4-methoxybenzenesulfonamide hydrochloride under various method conditions.

Method TypeStationary PhaseMobile Phase ConditionsAnalyte StateExpected Retention (k')Asymmetry Factor (As)
Standard RPLC Bare C18Water / ACN (Neutral pH)Ionized Salt< 1.0 (Void Elution)> 2.0 (Severe Tailing)
Optimized RPLC End-capped C180.1% Formic Acid / ACN (pH 2.7)Protonated Amine2.5 - 4.01.0 - 1.2 (Symmetrical)
Ion-Pair RPLC Bare C180.3 mM SDS in Water / ACNNeutralized Complex3.5 - 5.01.1 - 1.3 (Good)
HILIC Amide-Silica90% ACN / 10 mM NH₄Ac (pH 5.8)Highly Polar4.0 - 6.01.0 - 1.1 (Excellent)

Validated Experimental Protocols

Protocol A: Low-pH Reversed-Phase Workflow (For Moderately Polar Derivatives)

This protocol is designed to suppress silanol ionization and force the retention of moderately polar sulfonamide derivatives[9][10].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade Water (Adjust to pH ~2.7).

    • Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Column Selection: Install a base-deactivated, fully end-capped C18 column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[9].

  • System Equilibration: Flush the column with 95% Phase A / 5% Phase B for a minimum of 10 column volumes. This ensures complete protonation of the silica support.

  • Gradient Elution: Program a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.6 mL/min[9].

  • Sample Preparation: Dissolve the standard in the initial mobile phase conditions (5% B). Critical Step: Injecting a sample dissolved in 100% organic solvent will cause solvent-mismatch band broadening and peak distortion[7].

  • Detection: Monitor via Diode-Array Detection (DAD) at 254 nm and 265 nm, the typical UV maxima for sulfonamides[10].

Protocol B: HILIC Workflow (For Highly Polar Hydrochloride Salts)

This protocol relies on hydrophilic partitioning and is strictly for the highly polar, early-eluting salt forms[2][3].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in MS-grade Water (pH 5.8). Note: Buffer salts are mandatory in HILIC to ensure reproducible partitioning and control electrostatic interactions[2][8].

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: Install an Amide-bonded silica HILIC column (e.g., TSKgel Amide-80, 100 x 2.1 mm, 3 µm)[3].

  • System Equilibration: Equilibrate with 95% Phase B / 5% Phase A. Critical Step: HILIC requires significantly longer equilibration times (at least 20-30 column volumes) to establish the stable water-rich layer on the stationary phase surface[2].

  • Gradient Elution: Run an inverse gradient from 95% B down to 60% B over 10 minutes. (In HILIC, organic solvent is the weak solvent, and water is the strong eluting solvent)[3].

  • Sample Dilution: Dilute the sample in a highly organic solvent mixture (e.g., 75-80% Acetonitrile) to match the initial mobile phase strength and prevent peak splitting[8].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. ALWSCI Blogs.[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]

  • Patyra, E., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC / NIH.[Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]

  • Buszewski, B., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH.[Link]

  • ResearchGate. Evaluation of various HILIC materials for the fast separation of polar compounds. ResearchGate. [Link]

  • Chromatography Online. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Online. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-amino-4-methoxybenzenesulfonamide hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-amino-4-methoxybenzenesulfonamide hydrochloride [1].

This polyfunctional substrate presents unique challenges in cross-coupling chemistry due to the competing nucleophilicity of its primary aniline (-NH2) and sulfonamide (-SO2NH2) groups[2], compounded by the presence of a hydrochloride salt. The following guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure chemoselective success.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my palladium-catalyzed Buchwald-Hartwig amination fail completely when using the hydrochloride salt directly? Causality: The presence of the HCl salt is a primary cause of catalytic failure. First, the stoichiometric chloride ions can strongly coordinate to Pd(II) intermediates, forming stable, inactive palladium-halide dimers. Second, and more critically, the acidic proton rapidly neutralizes the base (e.g., NaOtBu, K3PO4) intended for the amine deprotonation step in the catalytic cycle[3]. Without sufficient base, the amine cannot bind to the Pd(II) center, halting reductive elimination. Solution: You must implement a pre-stir phase. Add an extra 1.1 equivalents of a non-nucleophilic or inorganic base (like K2CO3 or DIPEA) to free-base the amine before introducing the Pd/Ligand complex to the reaction mixture.

Q2: How do I achieve chemoselectivity, reacting the 3-amino group without functionalizing the primary sulfonamide? Causality: The substrate possesses two distinct nitrogen nucleophiles. The aniline nitrogen is intrinsically more nucleophilic but is sterically hindered by the adjacent ortho-methoxy group. Conversely, the sulfonamide is less nucleophilic but highly acidic (pKa ~10). If a strong base like NaOtBu is used, the sulfonamide is deprotonated, making it highly reactive toward competing N-arylation[4]. Solution: Use a weaker base (e.g., K3PO4) that cannot fully deprotonate the sulfonamide. Pair this with a highly active, bulky biaryl phosphine ligand like BrettPhos . BrettPhos is structurally optimized to favor coupling with primary amines while its steric bulk suppresses secondary or sulfonamide coupling[3].

Q3: Can I selectively functionalize the sulfonamide group instead of the aniline? Causality: To target the sulfonamide, you must exploit its acidity rather than its nucleophilicity. Palladium catalysis will naturally favor the aniline. Solution: First, protect the aniline amine (e.g., via Boc anhydride). Then, utilize Copper-catalyzed Chan-Lam coupling conditions (Cu(OAc)2, pyridine, arylboronic acid). Copper specifically coordinates with the deprotonated sulfonamide under oxidative conditions to drive selective N-arylation[4].

Part 2: Mechanistic & Workflow Visualizations

Chemoselectivity SM 3-Amino-4-methoxybenzene- sulfonamide HCl Base Neutralization (+ 1.1 eq K2CO3) SM->Base Decision Target Functional Group? Base->Decision Aniline Aniline (-NH2) Decision->Aniline Buchwald-Hartwig Sulfonamide Sulfonamide (-SO2NH2) Decision->Sulfonamide Chan-Lam Cond1 Pd2(dba)3 / BrettPhos K3PO4, Toluene, 100°C Aniline->Cond1 Cond2 1. Boc2O (Protect Aniline) 2. Cu(OAc)2, Ar-B(OH)2 Pyridine, DCM, RT Sulfonamide->Cond2

Workflow for chemoselective functionalization of the polyfunctional substrate.

CatalyticCycle Pd0 Pd(0)L PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Oxidative Addition PdII_Am Ar-Pd(II)-NHR PdII_Ox->PdII_Am Amine Binding & Deprotonation PdII_Am->Pd0 Reductive Elimination Poison HCl Salt (Unneutralized) Poison->PdII_Ox Consumes Base Forms Pd-Cl dimers

Buchwald-Hartwig catalytic cycle showing failure points induced by unneutralized HCl salts.

Part 3: Catalyst & Ligand Selection Matrix

The following table summarizes the quantitative parameters and reagent selections required to achieve precise chemoselectivity depending on your target functional group.

ParameterAniline N-Arylation (Buchwald-Hartwig)Sulfonamide N-Arylation (Chan-Lam)
Target Group 3-Amino (-NH2)Sulfonamide (-SO2NH2)
Catalyst Precursor Pd2(dba)3 (1–2 mol%)Cu(OAc)2 (10–20 mol%)
Optimal Ligand BrettPhos or tBuXPhos (2–4 mol%)None / Pyridine (acts as ligand)
Base Required K3PO4 (2.5 eq total; includes 1.1 eq for HCl salt)Pyridine or TEA (2.0 eq)
Solvent Toluene or t-Amyl alcoholDCM or DMF
Expected Selectivity >95% (Aniline over Sulfonamide)>90% (Requires prior Aniline protection)
Reaction Temp. 80–100 °CRoom Temperature (Open Air)

Part 4: Self-Validating Experimental Protocol

Protocol: Chemoselective Buchwald-Hartwig Amination of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Objective: Selectively couple an aryl bromide to the 3-amino group while leaving the sulfonamide intact. This protocol utilizes a self-validating framework to ensure each mechanistic step is successful before proceeding.

Step 1: Free-Basing (Crucial Step)

  • Suspend 3-amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Add finely milled, anhydrous K2CO3 (1.1 eq) and stir vigorously at room temperature for 30 minutes.

Validation Checkpoint 1: Remove a 10 µL aliquot, partition with 100 µL of distilled water, and check the aqueous layer pH. It must be >8 to confirm complete neutralization of the HCl salt. Do not proceed if the pH is neutral or acidic.

Step 2: Catalyst Activation

  • In a separate vial inside a glovebox, pre-mix Pd2(dba)3 (1.0 mol%) and BrettPhos (2.2 mol%) in 1 mL of anhydrous toluene.

  • Stir for 10–15 minutes at room temperature.

Validation Checkpoint 2: The solution must transition from a dark purple/black suspension to a deep red/brown homogeneous solution. This visual cue confirms the successful formation of the active L-Pd(0) species.

Step 3: Coupling Reaction

  • Add the activated catalyst solution, the aryl bromide (1.0 eq), and anhydrous K3PO4 (1.5 eq) to the free-based substrate mixture from Step 1.

  • Seal the reaction vessel and heat to 90 °C for 12 hours.

Validation Checkpoint 3: Monitor the reaction via LC-MS. The mass of the desired product [M+H]+ should dominate the chromatogram. If >5% of the bis-arylated byproduct is detected, it indicates sulfonamide over-reaction (likely due to excess temperature or using a base that is too strong).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: 维百奥生物代理BenchChem品牌全系列产品 (BenchChem Catalog) | Source: vicbio.com | URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years | Source: researchgate.net | URL: [Link]

  • Title: Cross-Coupling of Heteroatomic Electrophiles | Source: nih.gov | URL: [Link]

Sources

Optimization

Technical Support Center: Managing Reactions with 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Welcome to the technical support guide for 3-Amino-4-methoxybenzenesulfonamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the specific challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-4-methoxybenzenesulfonamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with using this valuable intermediate. As a hydrochloride salt, its reactivity is fundamentally tied to the management of acidic conditions. This guide provides in-depth, field-proven insights and protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions - The Core Challenge

This section addresses the fundamental chemical principles governing the use of 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

Q1: What is 3-Amino-4-methoxybenzenesulfonamide hydrochloride, and why is its salt form significant?

A1: 3-Amino-4-methoxybenzenesulfonamide hydrochloride is an aromatic amine provided as an ammonium salt. The primary amine group, a key reactive site, is protonated by hydrochloric acid to form an ammonium chloride salt (-NH₃⁺Cl⁻). This is a common strategy to improve the shelf-life and handling properties of amines, which can be sensitive to oxidation. However, this protonation is the central challenge in its application: the nitrogen's lone pair of electrons is engaged in a bond with a proton and is therefore unavailable for nucleophilic reactions.[1]

To utilize the amine's reactivity, it must be converted back to its free base form (-NH₂) through neutralization.

Acid_Base_Equilibrium protonated 3-Amino-4-methoxybenzenesulfonamide Hydrochloride (Protonated Amine, -NH₃⁺Cl⁻) (Inactive Nucleophile) free_amine Free Amine Form (-NH₂) (Active Nucleophile) protonated->free_amine + Base (e.g., K₂CO₃, Et₃N) free_amine->protonated + Acid (e.g., HCl)

Caption: Acid-base equilibrium of 3-Amino-4-methoxybenzenesulfonamide.

Q2: I added the hydrochloride salt directly to my acylation reaction, but it failed. Why?

A2: The reaction failed because the starting material is not a nucleophile. Acylation reactions, such as those with acyl chlorides or anhydrides, require a nucleophilic attack from the amine's lone pair of electrons.[2] In the hydrochloride salt form, this lone pair is unavailable. The reaction mixture lacks the necessary free amine to initiate the process. Furthermore, the presence of HCl can create an acidic environment that may not be compatible with other reagents.

Q3: Are there stability concerns when working with this compound under acidic or basic conditions?

A3: Yes, pH is a critical stability factor. While the compound is supplied as an acid salt, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the sulfonamide group.[3] Conversely, while a basic environment is necessary to generate the reactive free amine, excessively strong bases or prolonged heating could potentially lead to other degradation pathways. For most standard applications, using a mild-to-moderate base at room temperature or slightly elevated temperatures is a safe and effective strategy.

Part 2: Troubleshooting Guide - Reaction Failure & Optimization

This section provides actionable protocols for overcoming common issues encountered during reactions.

Issue: My reaction yield is low, or the reaction does not proceed to completion.

Primary Cause: Incomplete or improper neutralization of the amine hydrochloride salt. The concentration of the reactive free amine is insufficient to drive the reaction forward.

Solution: Select and implement an appropriate neutralization strategy based on your reaction's specific requirements, such as solvent choice and sensitivity to water.

Neutralization_Workflow start Reaction Failure: Low/No Conversion check_neutralization Was a neutralization base added? start->check_neutralization decision_solvent Is the reaction solvent polar aprotic (e.g., DMF, MeCN)? check_neutralization->decision_solvent Yes add_base Add stoichiometric equivalent of a base. check_neutralization->add_base No decision_water Is the reaction sensitive to water? decision_solvent->decision_water No protocol1 Implement Protocol 1: In-Situ Neutralization (Inorganic Base) decision_solvent->protocol1 Yes protocol2 Implement Protocol 2: In-Situ Neutralization (Organic Base) decision_water->protocol2 Yes protocol3 Implement Protocol 3: Isolate Free Amine (Aqueous Workup) decision_water->protocol3 No

Caption: Decision workflow for selecting a neutralization strategy.

Protocol 1: In-Situ Neutralization with an Inorganic Base

This is the most common and cost-effective method for reactions compatible with inorganic salts and trace amounts of water.

  • Methodology:

    • To a reaction vessel, add 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) and your chosen aprotic polar solvent (e.g., DMF, acetonitrile).

    • Add a solid inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium bicarbonate (NaHCO₃, 2.0-3.0 eq). The use of a slight excess ensures complete neutralization.[4][5]

    • Stir the suspension at room temperature for 30-60 minutes to allow for the complete formation of the free amine.

    • Proceed with the addition of your electrophile (e.g., acyl chloride, alkyl halide).

    • Upon reaction completion, the inorganic salts can typically be removed by filtration or an aqueous workup.

ProsCons
Cost-effective and readily available bases.Limited solubility in many organic solvents.
Byproducts are easily removed by filtration.Can introduce water, not suitable for moisture-sensitive reactions.
Irreversible deprotonation drives equilibrium.Can result in a heterogeneous reaction mixture.
Protocol 2: In-Situ Neutralization with an Organic Base

Ideal for homogenous reactions and when moisture must be strictly avoided.

  • Methodology:

    • Dissolve 3-Amino-4-methoxybenzenesulfonamide hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, MeCN).

    • Add a liquid organic base, such as triethylamine (Et₃N, 1.2-1.5 eq) or diisopropylethylamine (DIPEA), dropwise at 0°C or room temperature.[5]

    • Stir the mixture for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) is often observed.

    • Add the electrophile and proceed with the reaction.

    • The resulting ammonium salt byproduct is typically removed during aqueous workup or chromatography.

ProsCons
Excellent solubility, leading to a homogenous reaction.Can be more difficult to remove from the final product.
Compatible with strictly anhydrous conditions.May act as a nucleophile in some side reactions.
Fast and efficient neutralization.Can sometimes cause complex formation with metal catalysts.
Protocol 3: Isolation of the Free Amine via Aqueous Extraction

This method provides the pure, neutral free amine as a starting material, which is optimal for sensitive or complex reactions where the presence of additional bases or salts is undesirable.

  • Methodology:

    • Dissolve the hydrochloride salt in water.

    • Add a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Slowly add a saturated aqueous solution of a weak base (e.g., NaHCO₃) while stirring until the aqueous layer is basic (pH ~8-9), which can be checked with pH paper.[4]

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash with brine to remove the bulk of the dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Crucially, verify the product's identity and purity before proceeding with the next step.

ProsCons
Provides a clean, base-free starting material.Adds extra steps to the synthesis.
Removes all inorganic salt byproducts.Potential for product loss during extraction.
Ideal for sensitive downstream applications.Requires careful management of pH-dependent solubility.[3]

Part 3: Advanced Topics & Special Considerations

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The choice is dictated by your reaction's specific needs. The table below provides a general guideline.

Base TypeStrengthCommon ExamplesRecommended SolventsBest For...
Inorganic Carbonates Weak/ModerateK₂CO₃, Na₂CO₃, Cs₂CO₃DMF, MeCN, AcetoneGeneral purpose, cost-effective reactions where byproducts are easily filtered.
Inorganic Bicarbonates WeakNaHCO₃, KHCO₃Water, Protic SolventsNeutralizations during aqueous workups; very mild reaction conditions.
Tertiary Amines ModerateTriethylamine (Et₃N), DIPEADCM, THF, DioxaneHomogenous, anhydrous reactions; when inorganic salts are problematic.
Hydroxides StrongNaOH, KOHWater, AlcoholsPrimarily for aqueous extractions. Not recommended for in-situ use in most organic reactions due to high reactivity and poor solubility.

Q5: Are there any reactions where the acidic nature of the hydrochloride salt is actually an advantage?

A5: Yes, a primary example is the diazotization reaction . Aromatic primary amines react with nitrous acid (HNO₂) to form diazonium salts.[2] Nitrous acid is unstable and is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid.[2] Since 3-Amino-4-methoxybenzenesulfonamide hydrochloride already provides the amine and the acidic environment, you can often proceed directly by adding an aqueous solution of NaNO₂ at low temperatures (0-5°C). In this specific case, prior neutralization is not only unnecessary but counterproductive.

References

  • How can I neutralize aminehydrochlorides? - ResearchGate. (2023, December 27). ResearchGate. [Link]

  • Reactions of amines. (2020, July 1). Chemistry LibreTexts. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20). ResearchGate. [Link]

  • What is the reaction between hydrochloric and amine? - Quora. (2018, March 4). Quora. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Containing 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride. This molecule, with its trifunctional nature—a primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride. This molecule, with its trifunctional nature—a primary aromatic amine, a sulfonamide, and a methoxy group—is a versatile building block. However, its properties, particularly its existence as a hydrochloride salt, introduce specific challenges during post-reaction work-up and purification.

This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific reaction outcomes. We will move from foundational knowledge to common questions and then to in-depth troubleshooting for more complex scenarios.

Understanding the Core Challenge: pH-Dependent Solubility

The primary challenge in working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride and its derivatives stems from the basicity of the aromatic amine (pKa ≈ 3-4) and the acidic nature of the sulfonamide proton (pKa ≈ 10-11). As the hydrochloride salt, the amine is protonated (anilinium ion), rendering the molecule highly soluble in aqueous media and largely insoluble in many common organic solvents. Manipulating the pH of your reaction mixture is therefore the most powerful tool you have for successful isolation and purification.

Table 1: Key Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonamide

PropertyValueSignificance for Work-up
Molecular Formula C₇H₁₁ClN₂O₃S-
Molecular Weight 238.70 g/mol For calculating molar equivalents.
Appearance SolidHandling and dissolution considerations.
Amine pKa (estimated) ~3-4Below this pH, the amine is protonated (R-NH₃⁺) and water-soluble. Above this pH, it is the free base (R-NH₂) and organic-soluble.
Sulfonamide pKa (estimated) ~10-11Above this pH, the sulfonamide is deprotonated (R-SO₂NH⁻) and water-soluble.
Solubility (as HCl salt) Soluble in water, polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in less polar organic solvents (e.g., DCM, EtOAc).The starting material will primarily be in the aqueous phase during extractions unless neutralized.
Solubility (as free base) Soluble in many organic solvents (e.g., Ethyl Acetate, DCM). Sparingly soluble in water.[1]Neutralization is required to extract the molecule into an organic layer.
Frequently Asked Questions (FAQs)

Q1: My reaction requires the free amine, but I have the hydrochloride salt. How do I prepare it?

You must neutralize the hydrochloride salt to generate the free amine in situ or prior to the reaction.

  • For Anhydrous Reactions: If your reaction is moisture-sensitive, you cannot perform an aqueous work-up first. Instead, add a non-nucleophilic organic base to your reaction mixture. A common choice is triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least 1.0 equivalent to neutralize the HCl salt, plus any additional base required by the reaction itself.

  • For Reactions in Protic or Aqueous Solvents: Dissolve the hydrochloride salt in your solvent and add a stoichiometric equivalent of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stir until CO₂ evolution ceases. The resulting free amine is now ready for the reaction.

Q2: My compound is not dissolving in the reaction solvent. What can I do?

This is a common issue when using the HCl salt form in non-polar organic solvents.

  • Increase Solvent Polarity: Try adding a co-solvent like methanol (MeOH), ethanol (EtOH), or dimethylformamide (DMF) to increase the polarity of the reaction medium.

  • Neutralize First: As mentioned in Q1, neutralizing the salt to the free base will dramatically increase its solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[1]

Q3: How can I effectively monitor my reaction's progress?

Thin Layer Chromatography (TLC) is the most common method.

  • Sample Preparation: Take a small aliquot of your reaction mixture. If it's a heterogeneous mixture, ensure you sample it representatively. Dilute it in a solvent that dissolves all components (e.g., methanol).

  • Spotting: Spot the starting material (3-Amino-4-methoxybenzenesulfonamide, neutralized), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point. For example, 70:30 Hexanes:EtOAc. If your compounds are very polar, a DCM:MeOH system (e.g., 95:5) may be necessary.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate or ninhydrin can also be effective for visualizing the amine.

Troubleshooting Guide: Post-Reaction Work-up & Purification

This section addresses specific problems you may encounter after your reaction is complete.

Problem 1: Low or No Yield After Aqueous Extraction
  • Symptom: After performing a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water, your desired product is not in the organic layer.

  • Primary Cause: Incorrect pH. Your product, especially if the amine or sulfonamide group is unmodified, likely remains in the aqueous layer in its protonated or deprotonated form.

  • Solution: A systematic, pH-driven extraction is required. The choice of pH depends on the nature of your final product.

The following diagram outlines the decision-making process for isolating your product based on its acidic/basic properties.

G start Reaction Mixture in Aqueous/Organic Mix ph_check Is my product Acidic, Basic, or Neutral? start->ph_check neutral Product is Neutral (e.g., N-acylated amine) ph_check->neutral Neutral basic Product is Basic (amine is free) ph_check->basic Basic acidic Product is Acidic (sulfonamide is free, amine is modified) ph_check->acidic Acidic adjust_neutral Adjust to pH ~7-8 with NaHCO₃ neutral->adjust_neutral adjust_basic Adjust to pH > 8 with NaHCO₃ / Na₂CO₃ basic->adjust_basic adjust_acidic Adjust to pH < 2 with 1M HCl acidic->adjust_acidic extract_org Extract with Organic Solvent (e.g., EtOAc, DCM) acidic->extract_org Separates acidic product from basic/neutral impurities adjust_neutral->extract_org adjust_basic->extract_org product_in_org Product in Organic Layer extract_org->product_in_org

Caption: Decision tree for pH-based extraction.

  • Quench Reaction: Cool the reaction mixture to room temperature. If reactive reagents (e.g., sulfonyl chlorides) are present, quench by slowly adding water.[2]

  • Dilute: Transfer the mixture to a separatory funnel and dilute with your chosen extraction solvent (e.g., ethyl acetate) and water.

  • Adjust pH: Based on your product's properties (see diagram above), adjust the pH of the aqueous layer using 1M HCl or a saturated NaHCO₃ solution. Check the pH using pH paper.

  • Extract: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Wash: Combine the organic layers. Wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water.[3]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation).

Problem 2: Product is Contaminated with Starting Material
  • Symptom: Your crude product, after initial extraction, shows a significant amount of unreacted 3-Amino-4-methoxybenzenesulfonamide.

  • Primary Cause: The free base of the starting material has similar solubility to your product.

  • Solution: Use an "acid wash" to selectively remove the basic starting material.

  • Dissolve your crude product in a generous amount of organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and wash with 1M HCl (2-3 times). The basic starting material will become protonated (R-NH₃⁺Cl⁻) and move into the acidic aqueous layer.[1]

  • Crucial Check: If your product is also basic, it will also move into the aqueous layer. If your product is neutral (e.g., you've acylated the amine), it will remain in the organic layer.

  • If your product is neutral, proceed to wash the organic layer with brine, then dry and concentrate.

  • If your product is basic, collect the acidic aqueous washes. Neutralize them with a base (e.g., NaHCO₃) until pH > 8, then re-extract your now-purified product back into an organic solvent.

Problem 3: Purification by Silica Gel Chromatography is Failing
  • Symptom: The compound streaks badly on the TLC plate or column, resulting in poor separation and low recovery.

  • Primary Cause: The basic amine functional group is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This causes irreversible adsorption or very slow elution.

  • Solution: Modify the stationary or mobile phase to mitigate this interaction.

G start Streaking observed on Silica Gel TLC/Column option1 Modify Mobile Phase start->option1 option2 Change Stationary Phase start->option2 mod1 Add 0.5-1% Triethylamine (TEA) to Hexane/EtOAc or DCM/MeOH mobile phase option1->mod1 mod2 Pre-treat silica with base option1->mod2 stat1 Use basic Alumina option2->stat1 stat2 Use Amine-Functionalized Silica option2->stat2 result Improved peak shape and successful separation mod1->result mod2->result stat1->result stat2->result

Caption: Troubleshooting poor chromatography of basic amines.

  • Choose a Solvent System: Based on TLC, determine a suitable mobile phase (e.g., 98:2 DCM:MeOH).

  • Add Base Modifier: To this solvent system, add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) by volume.[4] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute cleanly.

  • Run Column: Equilibrate your column with the base-modified solvent before loading your sample. Run the column as usual.

  • Solvent Removal: Be aware that removing the high-boiling TEA after purification can be challenging. It is often co-evaporated with a lower-boiling solvent like toluene.

Table 2: Recommended Solvents for Recrystallization

If chromatography is not ideal, recrystallization is an excellent alternative for final purification. The goal is to find a solvent system where your product is soluble at high temperatures but insoluble at low temperatures.

Solvent SystemCompound PolarityProcedure
Ethanol/Water PolarDissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (saturation point). Allow to cool slowly.
Ethyl Acetate/Hexanes Medium PolarityDissolve the crude product in a minimum amount of hot ethyl acetate. Add hexanes slowly until the solution becomes cloudy. Allow to cool.
Toluene Non-polarDissolve the crude product in hot toluene. Allow to cool slowly.
References
  • Google Patents. (n.d.).
  • Gicquel, P. A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • Academia.edu. (n.d.). Convenient synthesis of primary sulfonamides. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

Sources

Optimization

Technical Support Center: Synthesis of Sulfonamides from 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

From the desk of a Senior Application Scientist Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Amino-4-methoxybenzenesulfonamide hydrochloride as a key starting material. My goal is to move beyond simple protocols and provide you with the causal logic behind common experimental challenges. By understanding the 'why', you can more effectively troubleshoot and optimize your synthetic routes. This document is structured as a dynamic troubleshooting guide and FAQ section to directly address the practical issues encountered in the lab.

Section 1: Foundational Concepts - The Starting Material and Core Reaction

Before troubleshooting, it's critical to understand the nuances of your primary reagent. 3-Amino-4-methoxybenzenesulfonamide hydrochloride is not a simple aniline. Its form as a hydrochloride salt dictates the entire initial setup of your reaction.

  • The Amine is 'Locked' : The amino group (-NH₂) is the nucleophile for the sulfonamide bond formation. In the hydrochloride salt form, it is protonated to an ammonium salt (-NH₃⁺Cl⁻). This protonated form is not nucleophilic and will not react with a sulfonyl chloride. Therefore, the first and most critical step in any synthesis is the in situ liberation of the free amine.

  • Electronic Effects : The methoxy (-OCH₃) group at the 4-position is electron-donating, which increases the nucleophilicity of the free amino group at the 3-position, generally favoring the desired reaction.

The core reaction is a nucleophilic acyl substitution at the sulfur atom of a sulfonyl chloride (R-SO₂Cl).

Ar-NH₂ + R-SO₂Cl + Base → Ar-NH-SO₂R + Base·HCl

This seemingly straightforward transformation is fraught with potential side reactions and pitfalls directly related to reaction conditions and reagent stability.

Section 2: Troubleshooting Guide - Common Pitfalls in Synthesis

This section is formatted in a question-and-answer style to address specific problems you may encounter.

Issue Cluster 1: Low or No Product Yield

Question: My reaction shows no conversion. I've mixed my 3-Amino-4-methoxybenzenesulfonamide hydrochloride with the sulfonyl chloride and solvent, but the starting material remains unchanged according to TLC/LC-MS. What's wrong?

Answer: This is the most common initial pitfall and almost always relates to the hydrochloride salt form of your starting material.

  • Primary Cause: Failure to add a suitable base. The non-nucleophilic ammonium salt (-NH₃⁺) cannot initiate the reaction. You must add at least one equivalent of a base to neutralize the hydrochloride salt and a second equivalent to scavenge the HCl generated during the sulfonylation reaction.

  • Troubleshooting Protocol:

    • Select a Non-Nucleophilic Base: The ideal choice is a tertiary amine like triethylamine (TEA) or pyridine. These bases are strong enough to deprotonate the ammonium salt and scavenge HCl but will not compete with your amine nucleophile in reacting with the sulfonyl chloride.[1]

    • Stoichiometry is Key: Use a minimum of 2.0-2.2 equivalents of your chosen base. The first equivalent liberates the free amine, and the second drives the reaction forward by neutralizing the generated HCl.

    • Order of Addition: In a dry flask under an inert atmosphere, dissolve the 3-Amino-4-methoxybenzenesulfonamide hydrochloride and the base (e.g., TEA) in your anhydrous solvent. Stir for 15-30 minutes to ensure complete deprotonation before adding the sulfonyl chloride.

Question: I've added a base, but my yield is still disappointingly low, and my crude NMR/LC-MS shows a significant amount of a very polar byproduct.

Answer: This classic symptom points towards the degradation of your electrophile: the sulfonyl chloride.

  • Primary Cause: Hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into the corresponding and unreactive sulfonic acid (R-SO₃H).[2][3] This is a fast and often overlooked side reaction.

  • Causality: Trace amounts of water in your solvent, on your glassware, or from the atmosphere are sufficient to cause significant hydrolysis, consuming your electrophile and reducing your potential yield. The resulting sulfonic acid is highly polar, matching your observation.[4]

  • Troubleshooting Protocol & Prevention:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use.[1]

    • Use Anhydrous Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous grade solvents and store them over molecular sieves.

    • Inert Atmosphere: Perform the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon.[5] This prevents atmospheric moisture from entering the reaction.

    • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify it by distillation if its quality is suspect.[1]

G cluster_start Diagnosis: Low Yield cluster_reagents Reagent & Setup Verification cluster_solutions Corrective Actions cluster_end Outcome start Low Yield Observed check_base Is >2 eq. of Base Present? start->check_base check_moisture Were Anhydrous Conditions Used? check_base->check_moisture Yes add_base Add 2.2 eq. Base (e.g., TEA) Stir before adding R-SO2Cl check_base->add_base No check_so2cl Is Sulfonyl Chloride Fresh/Pure? check_moisture->check_so2cl Yes dry_system Dry Glassware & Solvents Use Inert Atmosphere (N2/Ar) check_moisture->dry_system No new_so2cl Use Fresh/Purified Sulfonyl Chloride check_so2cl->new_so2cl No end_node Improved Yield & Purity check_so2cl->end_node Yes add_base->end_node dry_system->end_node new_so2cl->end_node

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Issue Cluster 2: Byproduct Formation & Low Purity

Question: My reaction worked, but I have a significant, less-polar byproduct on my TLC. What is it and how can I prevent it?

Answer: This is a strong indication of over-reaction, specifically di-sulfonylation.

  • Primary Cause: The product of your first reaction, the mono-sulfonamide (Ar-NH-SO₂R), still has a proton on the nitrogen. This N-H bond is acidic and can be deprotonated by the base in your reaction. The resulting anion can then react with a second molecule of sulfonyl chloride to form a di-sulfonylated byproduct (Ar-N(SO₂R)₂).[2]

  • Conditions Favoring Di-sulfonylation:

    • Using more than ~1.1 equivalents of sulfonyl chloride.

    • High reaction temperatures.

    • Prolonged reaction times after the initial starting amine has been consumed.

  • Troubleshooting Protocol & Prevention:

    • Control Stoichiometry: Carefully control the stoichiometry. Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine (e.g., 1.05 eq. amine to 1.0 eq. sulfonyl chloride).[2]

    • Control Temperature: Run the reaction at a lower temperature. Start by adding the sulfonyl chloride at 0 °C and then allow the reaction to slowly warm to room temperature.[2]

    • Monitor the Reaction: Closely monitor the reaction's progress using TLC or LC-MS. Once the limiting reagent (typically the sulfonyl chloride) is consumed, proceed with the workup promptly to avoid further reaction.

G Amine Ar-NH2 (Starting Amine) Product Ar-NH-SO2R (Desired Product) Amine->Product + R-SO2Cl + Base SO2Cl R-SO2Cl (Sulfonyl Chloride) SO2Cl->Product DiSulf Ar-N(SO2R)2 (Di-sulfonylation) SO2Cl->DiSulf SulfAcid R-SO3H (Sulfonic Acid) SO2Cl->SulfAcid + H2O (Hydrolysis) Base Base Base->Product Water H2O (Contaminant) Water->SulfAcid Product->DiSulf + R-SO2Cl (Excess)

Caption: Competing reaction pathways in sulfonamide synthesis.

Issue Cluster 3: Workup and Purification

Question: How can I design an effective aqueous workup to simplify purification?

Answer: A well-designed liquid-liquid extraction sequence can remove the majority of common impurities before you even consider chromatography or recrystallization.

  • Strategy: The goal is to leverage the acidic/basic properties of your starting materials, byproducts, and reagents to selectively move them into the aqueous phase.

  • Standard Workup Protocol:

    • Quench Reaction: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and remove any unreacted 3-Amino-4-methoxybenzenesulfonamide and the tertiary amine base (e.g., triethylamine).[5]

    • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove the sulfonic acid byproduct (from hydrolysis) as its water-soluble sodium salt.

    • Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question: My crude product is an oil/waxy solid and fails to crystallize. What are my next steps?

Answer: When recrystallization is difficult, column chromatography is the most robust method for purification.

  • Primary Cause: The presence of impurities (like the di-sulfonylated product or unreacted starting materials) can inhibit crystal lattice formation.

  • Troubleshooting Protocol:

    • Optimize Recrystallization: Before moving to chromatography, try a few different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). Sometimes the right solvent pair can make all the difference.[1]

    • Silica Gel Column Chromatography: This is the go-to method for purifying sulfonamides.[5][6]

      • Stationary Phase: Standard silica gel is usually effective.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Use TLC to determine the optimal solvent polarity for good separation between your product and impurities.

      • Loading: For difficult-to-handle crude products, dry loading is recommended. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This can then be carefully added to the top of your column.[6]

Parameter Common Choices Rationale & Expert Insight
Base Pyridine, Triethylamine (TEA)Use non-nucleophilic bases. Pyridine is less basic but can act as a nucleophilic catalyst. TEA is more common, more basic, and easily removed with an acid wash. Avoid strong bases like NaOH which can hydrolyze the sulfonyl chloride.[1]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Must be anhydrous. DCM is often a good first choice due to its inertness and ease of removal. THF is also excellent but must be checked for peroxides if old.[1]
Temperature 0 °C to Room TemperatureStart cold. Adding the sulfonyl chloride at 0 °C helps to control the initial exotherm and can suppress the rate of side reactions like di-sulfonylation.[2]
Monitoring Thin Layer Chromatography (TLC), LC-MSTLC is fast and effective. Use a UV lamp to visualize the aromatic compounds. A good mobile phase for TLC is often a more polar version of your column chromatography eluent (e.g., 30-50% EtOAc/Hexanes).

Table 1: Key Reaction Parameters and Recommended Choices

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydride (NaH) to ensure complete deprotonation? A: This is strongly discouraged. While NaH would deprotonate the amine, it is a very strong, non-selective base that would also readily deprotonate the product's N-H bond, significantly promoting the di-sulfonylation side reaction. Stick to tertiary amine bases for better control.

Q2: My sulfonyl chloride is a solid. How should I add it to the reaction? A: You can add it in portions as a solid, but this can lead to localized high concentrations. A better method is to dissolve the solid sulfonyl chloride in a small amount of your anhydrous reaction solvent and add this solution dropwise to your amine/base mixture at 0 °C. This ensures better mixing and temperature control.

Q3: The reaction seems to stall after 50% conversion. What could be the cause? A: If you have confirmed your reagents are pure and conditions are anhydrous, this could be due to insufficient base. If you only used ~1 equivalent of base, it would be consumed neutralizing the HCl byproduct, causing the reaction to stop as the pH drops. Ensure you are using at least 2 equivalents of base.[7] Another possibility is steric hindrance if either the amine or the sulfonyl chloride is particularly bulky.[8] In this case, gentle heating (e.g., to 40-50 °C) after the initial addition at low temperature may be required to drive the reaction to completion.[7]

References

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Peptide Sciences. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride[1]. This compound presents unique chromatographic challenges due to its highly polar hydrochloride salt form, its basic primary aromatic amine, and its hydrogen-bonding sulfonamide group.

This guide provides field-proven, self-validating protocols and explains the chemical causality behind each troubleshooting step to ensure accurate and reproducible reaction monitoring.

Core Principles & Chromatographic Causality

Mechanism A 3-Amino-4-methoxybenzene- sulfonamide HCl B Standard Silica (Acidic Silanols) A->B Applied to C Basified Mobile Phase (+ 1-5% Et3N) A->C Eluted with D Strong Adsorption (Streaking / Baseline) B->D Amine protonation E Neutralized Free Base (Deactivated Silica) C->E Deprotonates salt F Clean Migration (Sharp Spots) E->F Weakened interaction

Mechanism of TLC resolution for amine hydrochloride salts using basified mobile phases.

Troubleshooting & FAQs

Q1: My starting material (3-Amino-4-methoxybenzenesulfonamide HCl) stays at the baseline or streaks heavily across the plate. How do I fix this? A: This is a fundamental issue of stationary phase interaction. Standard silica gel (SiO₂) features slightly acidic silanol (Si-OH) groups on its surface. When your basic primary amine is applied, it becomes strongly protonated and binds to these active sites via ion-exchange and intense hydrogen bonding[2]. This clinging effect prevents the compound from migrating as a tight band, resulting in a continuous "streak"[3]. The Fix: You must neutralize the hydrochloride salt and suppress the silica's acidity. Add a volatile Lewis base, such as 1-5% Triethylamine (Et₃N), to your mobile phase[4]. The Et₃N deprotonates the salt to yield the free base and competitively binds to the silica's acidic sites, effectively "deadening" the plate and allowing your compound to elute cleanly[2].

Q2: How do I reliably visualize the free amine versus a reacted intermediate? A: Because the core structure contains an electron-rich aromatic ring, both the starting material and most products will be strongly UV-active at 254 nm due to fluorescence quenching on F254 plates[5]. However, UV alone cannot confirm chemical conversion. To validate that the primary amine has reacted (e.g., via acylation or reductive amination), use a Ninhydrin stain. Ninhydrin reacts specifically with primary amines to form a pink or reddish-purple complex upon heating[6]. If your reaction is successful, the starting material spot will stain bright pink/red, while the newly formed secondary amide/amine product will be Ninhydrin-negative or very weak.

Q3: My reaction contains aqueous buffers or high salt concentrations. Can I spot this directly onto the TLC plate? A: No. Direct spotting of aqueous or high-salt solutions leads to distorted spot shapes, such as downward-pointing crescents or "double spotting." This occurs because the water disrupts the silica layer and alters local partitioning dynamics at the baseline[3]. Always perform a "mini-workup" to extract the organic components before spotting (see Protocol A).

Reaction Monitoring Logic

Monitoring SM Starting Material (Primary Amine) RXN Acylation / Alkylation SM->RXN TLC_SM Lower Rf Ninhydrin: Positive (Red) SM->TLC_SM TLC Profile PROD Product (Secondary Amide/Amine) RXN->PROD TLC_PROD Higher Rf Ninhydrin: Negative PROD->TLC_PROD TLC Profile

TLC monitoring logic for reactions consuming the primary amine of the starting material.

Standardized Experimental Protocols

Protocol A: Reaction Mini-Workup for TLC (Self-Validating Preparation)

Causality: Removes aqueous salts that cause double-spotting and neutralizes the HCl salt prior to elution[3].

  • Extract 10–20 µL of the crude reaction mixture into a microcentrifuge tube.

  • Quench into 100 µL of saturated aqueous NaHCO₃ to neutralize the HCl salt and any acidic reaction byproducts.

  • Add 200 µL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and vortex for 5 seconds.

  • Allow the layers to separate. Spot the organic layer directly onto the TLC plate alongside a pure reference standard of the starting material.

Protocol B: Basified TLC Development

Causality: Et₃N acts as a sacrificial base to occupy acidic silanols, preventing amine streaking[2].

  • Prepare the mobile phase in a clean TLC chamber (e.g., 90 mL DCM, 10 mL Methanol).

  • Add 1% (v/v) Triethylamine (Et₃N) to the mixture[2]. Mix thoroughly and insert a piece of filter paper to saturate the chamber atmosphere.

  • Develop the spotted TLC plate until the solvent front is 1 cm from the top.

  • CRITICAL STEP: Remove the plate and dry it completely with a heat gun. Why? Residual Et₃N is a base and will react with chemical stains (like Ninhydrin or oxidative stains), turning the entire background of the plate yellow or brown and masking your spots[7].

Protocol C: Ninhydrin Staining for Primary Amine Verification

Causality: Ninhydrin specifically targets the primary amine to form Ruhemann's purple, providing a binary visual confirmation of amine consumption[8].

  • Prepare the stain: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid[9].

  • Submerge the completely dried TLC plate (from Protocol B) into the Ninhydrin solution for 2 seconds.

  • Wipe the excess stain from the back of the plate and heat with a heat gun (or on a hot plate at 110 °C) for 5–10 minutes.

  • Observe the appearance of reddish/purple spots, which definitively indicate the presence of unreacted primary amine[6].

Quantitative Data & Reagent Summaries

Table 1: Mobile Phase Optimization for Sulfonamide Derivatives

Solvent SystemAdditiveBest ApplicationExpected Rf Shift (SM → Product)
DCM : MeOH (9:1)1% Et₃NGeneral reaction monitoringLow → Medium
Hexanes : EtOAc (1:1)1% Et₃NLess polar products (e.g., alkylated)Zero → Low/Medium
DCM : MeOH : H₂O (9:1:0.1)0.5% NH₄OHHighly polar impurities/saltsMedium → High

Table 2: Visualization Matrix for 3-Amino-4-methoxybenzenesulfonamide

Visualization MethodTarget Functional GroupExpected Result (Starting Material)Expected Result (Acylated Product)
UV (254 nm) Aromatic RingDark spot (fluorescence quenching)Dark spot
Ninhydrin Stain Primary AmineRed / Pink / Purple spotNegative (No color change)
KMnO₄ Stain Oxidizable groupsYellow / Brown spot on purpleYellow / Brown spot on purple

References

Sources

Optimization

Technical Support Center: Stability Optimization for 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonamide hydrochloride . Due to its specific functional groups—an electron-rich aniline ring and a sulfonamide moiety—this compound presents unique stability challenges in solution.

Below, you will find causality-driven troubleshooting FAQs, validated experimental protocols, and quantitative stability profiles to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: Why does my freshly prepared, colorless solution turn yellow or brown within hours? Causality: This discoloration is a classic hallmark of aniline oxidation. The methoxy group (-OCH₃) is a strong electron-donating group. Positioned on the aromatic ring, it significantly increases the electron density on the adjacent amino group (-NH₂). This elevated highest occupied molecular orbital (HOMO) energy makes the amine highly susceptible to losing an electron to dissolved oxygen, initiating a radical cascade[1]. This oxidative process leads to the formation of highly colored benzoquinones or polymeric polyaniline-like species[2]. Resolution: Implement rigorous degassing of all aqueous and organic solvents prior to dissolution, and handle the compound under an inert atmosphere (Argon or Nitrogen).

Q2: When I adjust the pH of the hydrochloride salt solution to physiological pH (7.4), the solution becomes cloudy and precipitates. Why? Causality: The compound is supplied as a hydrochloride salt, which is highly water-soluble due to the protonated amine (-NH₃⁺). When you titrate the solution past its pKa (typically ~4.0–5.0 for substituted anilines) towards pH 7.4, the compound reverts to its neutral free base form. The loss of the ionic charge drastically reduces its hydration energy, leading to aggregation and precipitation driven by hydrophobic interactions and π-π stacking of the aromatic rings. The pH dependence of sulfonamide stability and speciation is a critical factor in aqueous environments[3]. Resolution: Use a co-solvent system (e.g., 5–10% DMSO or PEG400) or a cyclodextrin-based formulation to maintain the solubility of the free base at physiological pH.

Q3: Is the compound sensitive to benchtop light exposure? Causality: Yes. Both anilines and sulfonamides are susceptible to photodegradation. Photons in the UV and visible spectrum provide the activation energy required to generate reactive oxygen species (ROS) in aerated solutions, or to induce homolytic cleavage of the S-N bond in the sulfonamide moiety, accelerating both oxidative discoloration and hydrolytic degradation[4]. Resolution: Perform all handling under low-light conditions and store solutions exclusively in amber-colored glassware.

Part 2: Mechanistic Logic & Workflows

DegradationPathways A 3-Amino-4-methoxybenzenesulfonamide HCl B Oxidation (O2, Light) A->B Electron-rich aniline ring D Deprotonation (pH > 5.0) A->D Buffer addition (Neutralization) F Hydrolysis (Extreme pH/Heat) A->F Stress conditions C Colored Impurities (Quinones/Polymers) B->C Radical-mediated polymerization E Free Base Precipitation D->E Decreased aqueous solubility G Sulfonic Acid + Amine Cleavage F->G S-N bond cleavage

Mechanistic degradation pathways of 3-Amino-4-methoxybenzenesulfonamide under stress conditions.

Part 3: Experimental Methodologies & Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions (10 mM)

To prevent the rapid degradation of the aniline group, the following protocol utilizes an inert atmosphere and a sacrificial antioxidant[5].

Step-by-Step Methodology:

  • Solvent Degassing: Boil ultra-pure water (or buffer) and cool it under a continuous stream of Argon gas for 30 minutes to displace dissolved oxygen[5].

  • Antioxidant Addition: Dissolve a compatible water-soluble antioxidant, such as L-ascorbic acid (0.1% w/v), into the degassed solvent. Ascorbic acid acts as a sacrificial reducing agent with a lower oxidation potential than the aniline derivative[5].

  • Solubilization: Add the 3-Amino-4-methoxybenzenesulfonamide hydrochloride powder to achieve a 10 mM concentration. Stir gently under an inert atmosphere until fully dissolved.

  • Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter directly into an argon-purged, amber glass vial. Seal with a PTFE-lined septum cap and store at 4°C[2].

Self-Validating System Checkpoint: Prepare a parallel control vial without degassing or antioxidants. Monitor both vials via UV-Vis spectroscopy at 400 nm. The protocol is validated if the treated solution maintains a flat baseline absorbance (ΔA < 0.05) after 72 hours, while the control exhibits a hyperchromic shift indicating quinone formation.

Workflow S1 1. Solvent Degassing (Sparging with Ar/N2) S2 2. Solubilization (Acidic/Aqueous Media) S1->S2 S3 3. Antioxidant Addition (e.g., Ascorbic Acid) S2->S3 S4 4. Filtration & Storage (Amber Vials, 4°C) S3->S4

Step-by-step experimental workflow for preparing oxidation-resistant stock solutions.

Protocol 2: Forced Degradation & Stability-Indicating Assay Setup

Forced degradation studies are essential for determining the intrinsic stability of the drug substance and identifying potential degradation products[4].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH in separate vials. Heat to 60°C for 24 hours to stress the sulfonamide bond[4].

  • Oxidative Stress: Expose a 10 mM solution to 3% H₂O₂ at room temperature for 4 hours.

  • HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., C18 column, gradient elution with 0.1% TFA in water/acetonitrile).

Self-Validating System Checkpoint: The protocol is validated when the HPLC chromatogram demonstrates baseline resolution (Rs > 1.5) between the intact parent peak and all generated degradation products (e.g., sulfonic acid derivatives and oxidized polymers).

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of 3-Amino-4-methoxybenzenesulfonamide solutions under various environmental stressors, allowing researchers to anticipate degradation timelines and implement appropriate mitigations.

Stress ConditionPrimary Degradation PathwayObserved Physical ChangeEstimated Half-Life (t₁/₂)Mitigation Strategy
Ambient Air (pH 7.4) Radical-mediated oxidation of anilineYellow/Brown discoloration< 24 hoursSolvent degassing, antioxidants
UV/Vis Light Exposure Photodegradation / S-N cleavageDarkening, slight precipitate2-4 daysAmber vials, dark storage
Acidic Hydrolysis (0.1 M HCl, 60°C) Sulfonamide cleavageClear to slight haze> 7 daysMaintain pH > 3, store at 4°C
Basic Hydrolysis (0.1 M NaOH, 60°C) Sulfonamide cleavageClear~ 5 daysAvoid extreme alkaline pH

Part 5: References

  • Title: Aniline - Oxidation. Source: Wikipedia URL: [Link]

  • Title: Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of "3-Amino-4-methoxybenzenesulfonamide hydrochloride" with its free base

As a Senior Application Scientist overseeing pharmaceutical intermediate synthesis, I frequently encounter development bottlenecks stemming from a fundamental misunderstanding of reagent physical states. When working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical intermediate synthesis, I frequently encounter development bottlenecks stemming from a fundamental misunderstanding of reagent physical states. When working with building blocks like 3-Amino-4-methoxybenzenesulfonamide , the choice between its free base and hydrochloride (HCl) salt form dictates the entire synthetic strategy.

This guide objectively compares the reactivity profiles of these two forms, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols to ensure reproducible acylation and alkylation workflows.

Fundamental Mechanistic Differences

The reactivity of 3-Amino-4-methoxybenzenesulfonamide is governed by the protonation state of its aniline nitrogen. The presence of the ortho-methoxy group activates the aromatic system, making the free amine a potent nucleophile that often requires protection (such as acetylation) to prevent unwanted polysubstitution during complex syntheses[1]().

  • The Free Base (CAS 6973-08-6) : In its native state, the nitrogen lone pair is fully available for electrophilic attack[2](). It readily reacts with acid chlorides or anhydrides. However, this high electron density makes it susceptible to gradual oxidation upon prolonged exposure to air and light.

  • The Hydrochloride Salt (CAS 2973762-61-5) : When treated with hydrochloric acid, the amine is converted into an anilinium ion ( NH3+​ )[3](). This protonation ties up the lone pair, rendering the molecule completely non-nucleophilic[4](). To utilize the salt in coupling reactions, it must achieve a pH-dependent acid-base equilibrium where an auxiliary base "freebases" the amine in situ[5](.

Quantitative Comparison Profile

The physical properties of the two forms dictate the choice of solvent and the stoichiometric requirements of the reaction.

Property3-Amino-4-methoxybenzenesulfonamide (Free Base)3-Amino-4-methoxybenzenesulfonamide HCl
CAS Number 6973-08-6[2]()2973762-61-5[3]()
Nucleophilicity High (Active lone pair)Negligible (Protonated nitrogen)
Aqueous Solubility < 1 mg/mL (Poor)> 50 mg/mL (Excellent)
Organic Solubility (DCM) > 20 mg/mL (Good)< 1 mg/mL (Insoluble suspension)
Oxidative Stability Moderate (Darkens upon prolonged air exposure)High (Stable indefinitely at RT)
Base Equivalents Required 1.0 - 1.2 eq (to scavenge byproduct HCl)2.0 - 2.5 eq (to liberate amine + scavenge HCl)

Reaction Workflow Logic

The following diagram illustrates the logical decision-making process for utilizing either form in an electrophilic substitution (e.g., N-acylation).

ReactivityWorkflow FB Free Base (Active Nucleophile) Solvent Aprotic Solvent (e.g., DCM) FB->Solvent Soluble Salt HCl Salt (Latent Nucleophile) Salt->Solvent Insoluble Suspension Base Auxiliary Base (>2 eq DIPEA) Solvent->Base Product N-Acylated Product Solvent->Product + Electrophile InSitu In Situ Free Base Base->InSitu Deprotonation InSitu->Product + Electrophile

Workflow for selecting and reacting the free base vs. HCl salt forms in electrophilic substitution.

Self-Validating Experimental Protocols

A robust chemical protocol must contain intrinsic visual or analytical cues that validate the success of each step before proceeding. Below are the optimized methodologies for N-acetylation using both forms.

Protocol A: Direct Acylation of the Free Base

Causality: Because the free base is natively active, the reaction with an acid chloride will immediately generate HCl as a byproduct. If a scavenger base is not added, the generated HCl will protonate the unreacted starting material, capping your theoretical yield at 50%.

  • Dissolution: Dissolve 1.0 eq (10 mmol) of 3-Amino-4-methoxybenzenesulfonamide (Free Base) in 20 mL of anhydrous Dichloromethane (DCM).

    • Validation: The free base is highly soluble in DCM, yielding a clear, pale-yellow solution.

  • Base Addition: Add 1.1 eq (11 mmol) of anhydrous pyridine and cool the mixture to 0 °C.

  • Electrophile Addition: Dropwise add 1.05 eq (10.5 mmol) of acetyl chloride over 10 minutes.

    • Validation: As the reaction proceeds, pyridinium chloride will precipitate as a white solid. The transition from a clear solution to a white slurry visually confirms the generation of HCl and successful product formation.

  • Workup: Quench with 10 mL of water. Wash the organic layer with 1M HCl (2 x 15 mL).

    • Causality: The acidic wash protonates and removes any excess pyridine and trace unreacted aniline, ensuring the neutral acetamide product remains highly pure in the organic layer.

Protocol B: In Situ Neutralization & Acylation of the HCl Salt

Causality: The HCl salt is entirely unreactive[4](). To enable nucleophilic attack, the amine must be "freebased"[5](). This requires >2 equivalents of a stronger base: one equivalent to neutralize the anilinium ion and a second to scavenge the HCl generated during acylation.

  • Suspension: Suspend 1.0 eq (10 mmol) of 3-Amino-4-methoxybenzenesulfonamide hydrochloride in 20 mL of anhydrous DCM.

    • Validation: The highly polar salt is insoluble in DCM, forming a cloudy, heterogeneous suspension.

  • Deprotonation: Add 2.5 eq (25 mmol) of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes.

    • Validation (Critical): The cloudy suspension will transition into a clear solution. This physical phase change is a self-validating indicator that the unreactive salt has been successfully converted into the soluble, nucleophilic free base. Do not proceed until the solution is clear.

  • Electrophile Addition: Cool to 0 °C and dropwise add 1.05 eq (10.5 mmol) of acetyl chloride.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO3​ (2 x 15 mL) followed by brine (15 mL).

    • Causality: The aqueous wash effectively partitions the highly water-soluble DIPEA-hydrochloride byproduct away from the organic product, preventing emulsion formation.

Sources

Comparative

biological activity of "3-Amino-4-methoxybenzenesulfonamide hydrochloride" derivatives versus other sulfonamides

Title: Biological Activity of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Derivatives vs. Classical Sulfonamides: A Publish Comparison Guide Executive Summary The compound 3-Amino-4-methoxybenzenesulfonamide hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Derivatives vs. Classical Sulfonamides: A Publish Comparison Guide

Executive Summary

The compound 3-Amino-4-methoxybenzenesulfonamide hydrochloride serves as a highly versatile building block and active pharmaceutical ingredient in drug discovery. While classical sulfonamides (e.g., sulfamethoxazole) are widely recognized for their antimicrobial properties via dihydropteroate synthase (DHPS) inhibition, benzenesulfonamide derivatives have emerged as the premier class of Carbonic Anhydrase (CA) inhibitors [1][2]. This guide objectively compares the mechanistic behavior, biological activity, and experimental validation of 3-Amino-4-methoxybenzenesulfonamide derivatives against standard clinical sulfonamides, providing a framework for researchers targeting hypoxic solid tumors and metalloenzyme-driven pathologies.

Mechanistic Foundations: Structure-Activity Relationship (SAR)

To understand the comparative efficacy of these derivatives, one must analyze the causality behind their specific structural modifications. The biological activity of this compound is dictated by three distinct functional groups and its salt formulation:

  • The Sulfonamide Group ( −SO2​NH2​ ) : This acts as the primary Zinc-Binding Group (ZBG). In the active site of carbonic anhydrases, the deprotonated sulfonamide anion coordinates directly with the catalytic Zn 2+ ion. This event displaces the zinc-bound water molecule/hydroxide ion that is strictly essential for the hydration of CO 2​ , thereby halting the enzyme's catalytic cycle[1][2].

  • The 4-Methoxy Substitution ( −OCH3​ ) : Acting as an electron-donating group, the methoxy moiety alters the electronic environment of the benzene ring via resonance. This modulates the pKa of the sulfonamide group, ensuring a higher fraction of the compound exists in the highly active, anionic state at physiological pH (7.4), which enhances zinc coordination[3].

  • The 3-Amino Substitution ( −NH2​ ) : This group provides a critical hydrogen-bonding vector, interacting with hydrophilic residues (e.g., Thr199 and Glu106) in the CA active site[3]. Crucially, it serves as a reactive synthetic handle[4]. By functionalizing this amine (e.g., appending ureido, amide, or extended lipophilic chains), researchers utilize the "tail approach." These extended tails reach the outer, highly variable rim of the CA active site, driving extreme selectivity toward tumor-associated transmembrane isoforms (CA IX, CA XII) over ubiquitous off-target cytosolic isoforms (CA I, CA II)[5][6].

  • The Hydrochloride Salt : The basic primary amine is protonated in the hydrochloride salt form. This significantly enhances the compound's aqueous solubility compared to the free base, preventing compound precipitation in aqueous assay buffers and improving in vivo bioavailability[1][7].

Mechanism Substrate Substrate (CO2 + H2O) Enzyme Carbonic Anhydrase (Active Zn2+ Core) Substrate->Enzyme Catalysis Product Products (HCO3- + H+) Enzyme->Product Hydration Complex Enzyme-Inhibitor Complex (Zn2+ Coordinated) Enzyme->Complex H2O Displacement Inhibitor 3-Amino-4-methoxy- benzenesulfonamide (ZBG Active) Inhibitor->Enzyme Competitive Binding Complex->Product Pathway Blocked

Mechanism of Carbonic Anhydrase inhibition via Zinc-Binding Group (ZBG) coordination.

Comparative Biological Activity

The table below summarizes the quantitative inhibition data of 3-Amino-4-methoxybenzenesulfonamide derivatives compared to classical sulfonamide standards.

Compound ClassPrimary TargethCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II/IX)Primary Application
Acetazolamide (AZA) Pan-CA Inhibitor12.025.00.48Glaucoma, Diuretic, Assay Control
Sulfamethoxazole DHPS (Bacteria)>10,000>10,000N/AAntimicrobial / Antibacterial
3-Amino-4-methoxybenzenesulfonamide CA Inhibitor Core~450~3201.4Synthetic Building Block
Extended Tail Derivatives (e.g., Ureido-substituted)Tumor-Associated CA IX/XII>500<10.0>50Hypoxic Solid Tumor Targeting

Data Interpretation: While classical drugs like Acetazolamide are highly potent, they are pan-inhibitors (Selectivity Ratio < 1), leading to systemic side effects due to off-target hCA II inhibition[5][8]. By utilizing 3-Amino-4-methoxybenzenesulfonamide as a core scaffold and extending the 3-amino tail, researchers can achieve sub-nanomolar potency against hCA IX with a >50-fold selectivity window, making them ideal candidates for targeted cancer therapies[5][6].

Experimental Methodologies

To ensure scientific integrity, the following protocol for evaluating these derivatives is designed as a self-validating system . It includes internal baselines and positive controls to prevent false positives caused by assay drift or compound precipitation.

Protocol: High-Resolution Stopped-Flow Spectrophotometry for CA Inhibition Kinetics

Objective: Determine the inhibition constant ( Ki​ ) of sulfonamide derivatives against recombinant human CA isoforms.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na 2​ SO 4​ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator[1].

  • Compound Preparation: Dissolve the 3-Amino-4-methoxybenzenesulfonamide hydrochloride derivative in 10% DMSO/buffer to create a 10 mM stock. Perform a 10-point serial dilution. (Self-Validation: The hydrochloride salt ensures complete dissolution without micro-precipitates).

  • Enzyme Incubation: Incubate 10 nM of recombinant enzyme (e.g., hCA II or hCA IX) with the inhibitor dilutions for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium[9].

  • Assay Controls (Critical Step):

    • Negative Control: Buffer + CO 2​ water (No enzyme) to establish the uncatalyzed baseline hydration rate.

    • Positive Control: Acetazolamide ( Ki​ ~12 nM for hCA II) to validate assay sensitivity[8].

    • Vehicle Control: Enzyme + 10% DMSO to establish maximum uninhibited velocity ( V0​ ).

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO 2​ -saturated water (1.7 to 17 mM CO 2​ ) using a stopped-flow spectrophotometer[1].

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red) over 10 seconds to measure the initial rate of H + generation.

  • Kinetic Calculation: Calculate the Ki​ . Because extended-tail derivatives are often tight-binding inhibitors (where Ki​ is close to the enzyme concentration), the standard Cheng-Prusoff equation will artificially inflate the Ki​ . You must use the Morrison equation for tight-binding inhibitors to calculate accurate nanomolar affinities[9].

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO/Buffer) Step2 2. Enzyme Incubation (Recombinant hCA + Inhibitor) Step1->Step2 Step3 3. Stopped-Flow Spectrophotometry (Monitor Phenol Red Absorbance) Step2->Step3 Step4 4. Data Acquisition (Reaction Rate Calculation) Step3->Step4 Step5 5. Kinetic Analysis (Apply Morrison Equation for Ki) Step4->Step5

Experimental workflow for High-Throughput Screening of CA Inhibitors via Stopped-Flow Kinetics.

Sources

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

3-Amino-4-methoxybenzenesulfonamide hydrochloride is a highly versatile chemical building block and critical intermediate used extensively in the synthesis of sulfonamide-based therapeutics, including antimicrobial agent...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-4-methoxybenzenesulfonamide hydrochloride is a highly versatile chemical building block and critical intermediate used extensively in the synthesis of sulfonamide-based therapeutics, including antimicrobial agents and carbonic anhydrase inhibitors[1]. Because the purity of this intermediate directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), establishing a robust, self-validating analytical control strategy is paramount.

As a Senior Application Scientist, I have structured this guide to move beyond a mere checklist of validation parameters. Here, we will explore the causality behind method selection, objectively compare analytical alternatives, and provide a field-proven, step-by-step protocol for method validation aligned with global regulatory standards.

Mechanistic Grounding: The Chemistry Dictating the Method

To design a self-validating analytical system, we must first understand the molecular behavior of 3-Amino-4-methoxybenzenesulfonamide hydrochloride:

  • Hydrophobicity vs. Hydrophilicity: The molecule features a polar sulfonamide group (–SO₂NH₂) and a basic primary amine (–NH₂), contrasted by a moderately hydrophobic methoxy-substituted benzene ring[1]. This dual nature makes reversed-phase chromatography the ideal separation mechanism[2].

  • Ionization Dynamics: As a hydrochloride salt, the primary amine is protonated in aqueous solutions. To prevent peak tailing and ensure reproducible retention times, the mobile phase pH must be strictly controlled using a buffer (e.g., ammonium formate or phosphate) to stabilize the ionization state of both the amine and the weakly acidic sulfonamide moiety[2].

G Inj Sample Injection Col C18 Column (Hydrophobic) Inj->Col P1 Polar Impurities Col->P1 Early P2 Target API Peak Col->P2 Mid P3 Non-polar Impurities Col->P3 Late Mob Gradient Mobile Phase (Buffer/ACN) Mob->Col Elution Det PDA Detector (254 nm) P1->Det P2->Det P3->Det

Figure 1: Reversed-phase HPLC separation mechanism for sulfonamides.

Objective Comparison of Analytical Alternatives

When developing a validation protocol for this intermediate, laboratories typically evaluate three primary chromatographic techniques. The choice depends on the Analytical Target Profile (ATP) and the specific phase of drug development.

Performance MetricHPLC-UV (Reversed-Phase)UPLC-PDALC-MS/MS
Primary Use Case Routine QA/QC release testing and stability assays.High-throughput in-process control (IPC).Genotoxic impurity profiling & structural ID.
Resolution Baseline separation of main peak from synthesis byproducts.Superior resolution of closely eluting isomers.Mass-based resolution; chromatographic separation less critical.
Sensitivity (LOD) ~0.05% area normalization (sufficient for standard impurities).~0.01% area normalization.Parts-per-billion (ppb) level detection.
Run Time 15–25 minutes per injection.3–5 minutes per injection.5–10 minutes per injection.
Cost & Maintenance Low cost, highly rugged, easily transferable globally.Moderate cost, requires higher system pressure tolerance.High capital and maintenance cost; requires specialized training.
Regulatory Fit Gold standard for compendial methods (USP <1225>)[3].Excellent for modernized lifecycle management.Required only for highly potent/toxic degradants.

Scientist's Verdict: For the standard validation of 3-Amino-4-methoxybenzenesulfonamide hydrochloride as a raw material or intermediate, Reversed-Phase HPLC-UV provides the optimal balance of ruggedness, cost-efficiency, and regulatory acceptance under ICH Q2(R2) guidelines[4].

Step-by-Step Experimental Protocol: HPLC Method Validation

The following protocol is designed as a self-validating system, adhering strictly to the ICH Q2(R2) [5] and USP <1225> [3] frameworks.

Phase 1: Chromatographic Conditions (The "System")
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (provides necessary theoretical plates for hydrophobic interaction)[2].

  • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid (suppresses amine ionization).

  • Mobile Phase B: HPLC-grade Acetonitrile (organic modifier)[2].

  • Gradient Program: 0-5 min (5% B), 5-15 min (linear ramp to 60% B), 15-20 min (hold at 60% B), 20-25 min (return to 5% B). Causality: The gradient ensures early elution of polar unreacted amines and late elution of non-polar dimeric byproducts.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal chromophore absorption for the methoxy-substituted benzene ring).

Phase 2: Validation Execution Workflow

G A Method Development (3-Amino-4-methoxy... HCl) B Risk Assessment & ATP A->B C ICH Q2(R2) Validation B->C D1 Specificity C->D1 D2 Linearity & Range C->D2 D3 Accuracy & Precision C->D3 D4 LOD / LOQ C->D4 E Lifecycle Management (USP <1220> / <1225>) D1->E D2->E D3->E D4->E

Figure 2: Analytical method validation lifecycle aligned with ICH Q2(R2).

Step 1: Specificity Inject a blank (diluent), the target compound, and known impurities (e.g., 4-methoxy-3-nitrobenzenesulfonamide[2]). Verify that the target peak is free from co-eluting interference (Resolution > 2.0).

Step 2: Linearity and Range Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 100 µg/mL). According to ICH Q2(R2), a linear relationship must be evaluated across the range of the analytical procedure to confirm suitability[5]. Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

Step 3: Accuracy (Recovery) Spike known amounts of the 3-Amino-4-methoxybenzenesulfonamide reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Calculate the percentage recovery.

Step 4: Precision (Repeatability & Intermediate Precision) Inject the 100% nominal concentration standard six times consecutively. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times to prove system stability.

Supporting Experimental Data (Representative Validation Results)

The following tables summarize the quantitative data output expected from a successful validation of this method, demonstrating compliance with compendial standards[6].

Table 1: Linearity and Range Data

Acceptance Criterion: R2≥0.999

Concentration Level (%)Actual Concentration (µg/mL)Mean Peak Area (mAU*s)% RSD (n=3)
50%50.21,245,6000.45
80%80.51,998,3000.32
100%100.12,485,1000.28
120%120.42,989,4000.35
150%150.63,740,2000.51
Regression Statistics R2 = 0.9998 Slope = 24835 y-intercept = -1250
Table 2: Accuracy (Spike Recovery)

Acceptance Criterion: Mean recovery between 98.0% and 102.0%

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
80%80.079.499.25%0.62
100%100.0100.3100.30%0.41
120%120.0119.599.58%0.55
Table 3: System Precision (Repeatability)

Acceptance Criterion: %RSD 2.0% for peak area and retention time

Injection NumberRetention Time (min)Peak Area (mAU*s)
18.422,485,100
28.432,488,300
38.422,481,200
48.442,490,500
58.422,484,600
68.432,486,800
Mean 8.43 2,486,083
% RSD 0.09% 0.13%

References

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • BA Sciences - USP <1225> Method Validation Guidelines and Categories. Retrieved from:[Link]

  • BioSpectra - 2008 USPC Official General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from:[Link]

Sources

Comparative

comparative study of different synthetic routes to "3-Amino-4-methoxybenzenesulfonamide hydrochloride"

Title: Comparative Study of Synthetic Routes to 3-Amino-4-methoxybenzenesulfonamide Hydrochloride Executive Summary 3-Amino-4-methoxybenzenesulfonamide hydrochloride (derived from the free base CAS 6973-08-6) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Synthetic Routes to 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Executive Summary 3-Amino-4-methoxybenzenesulfonamide hydrochloride (derived from the free base CAS 6973-08-6) is a highly valued bifunctional building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including multi-targeted tyrosine kinase inhibitors like 1[1] and various sulfonamide-based therapeutics.

The presence of both an aniline moiety and a sulfonamide group on a methoxy-substituted benzene ring presents unique regiochemical and chemoselective challenges. This guide objectively compares the two predominant synthetic strategies: the Nitration-Reduction Route (Route A) and the Classical Protection-Deprotection Route (Route B) , providing mechanistic causality, self-validating protocols, and comparative data to guide process chemists.

Mechanistic Pathways

G cluster_A Route A: Nitration-Reduction cluster_B Route B: Protection-Deprotection Target 3-Amino-4-methoxybenzene- sulfonamide HCl A1 4-Methoxybenzene- sulfonyl chloride A2 4-Methoxy-3-nitrobenzene- sulfonyl chloride A1->A2 HNO3, H2SO4 A3 4-Methoxy-3-nitrobenzene- sulfonamide A2->A3 NH3 (aq) A3->Target 1. H2, Pd/C 2. HCl (g) B1 2-Methoxyaniline (o-Anisidine) B2 N-(2-Methoxyphenyl)acetamide B1->B2 Ac2O B3 3-Acetamido-4-methoxybenzene- sulfonyl chloride B2->B3 ClSO3H B4 3-Acetamido-4-methoxybenzene- sulfonamide B3->B4 NH3 (aq) B4->Target HCl (aq), Reflux

Synthetic pathways to 3-Amino-4-methoxybenzenesulfonamide HCl comparing Route A and Route B.

Route A: The Nitration-Reduction Strategy

Overview & Causality This route relies on the robust directing effects of the methoxy group and avoids the atom-economy penalty of protective groups. It typically begins with the2[2] (or alternatively, the3[3]). The methoxy group is strongly electron-donating and ortho/para directing. The bulky sulfonyl chloride group at position 1 directs incoming electrophiles to the meta position, while the methoxy group at position 4 directs to its ortho position. Both effects synergistically drive the nitration to position 3, yielding 4-methoxy-3-nitrobenzenesulfonyl chloride with high regioselectivity.

Self-Validating Protocol

  • Nitration: Dissolve 4-methoxybenzenesulfonyl chloride in CH₂Cl₂ and H₂SO₄. Cool to 0 °C. Dropwise add stoichiometric HNO₃. Causality: Low temperature prevents oxidative degradation and di-nitration. Validation: TLC (Hexane/EtOAc) should show a clean shift to a lower Rf spot.

  • Amidation: Pour the reaction onto ice to precipitate the intermediate. Dissolve in THF and treat with aqueous NH₃ (28%) at 0 °C. Validation: The conversion to the sulfonamide can be confirmed by the disappearance of the S-Cl stretch in IR spectroscopy.

  • Reduction & Salt Formation: Subject the nitro sulfonamide to 4[4] using 10% Pd/C under H₂ atmosphere (or chemical reduction using 5[5]). Filter through Celite. Treat the filtrate with anhydrous HCl gas to precipitate the target hydrochloride salt. Validation: Monitor the disappearance of the strong nitro NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) and the appearance of broad -NH₃⁺ stretches (2800-3000 cm⁻¹).

Route B: The Protection-Deprotection Strategy

Overview & Causality This route starts from 2-methoxyaniline (o-anisidine) and utilizes a temporary acetyl protecting group to navigate the highly reactive chlorosulfonation step. Direct chlorosulfonation of a free aniline is impossible because chlorosulfonic acid is a strong oxidant that will degrade the electron-rich aromatic ring and react with the free amine to form a sulfamic acid derivative. Acetylation dampens the ring's nucleophilicity just enough to prevent oxidation while maintaining sufficient activation for electrophilic aromatic substitution para to the methoxy group.

Self-Validating Protocol

  • Protection: React o-anisidine with acetic anhydride to form N-(2-methoxyphenyl)acetamide. Validation: Complete disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) and appearance of the amide C=O stretch (~1650 cm⁻¹).

  • Chlorosulfonation: Add the protected intermediate portion-wise to a 4-fold excess of neat chlorosulfonic acid at 0 °C, then warm to room temperature. Causality: Excess ClSO₃H acts as both solvent and reagent, driving the equilibrium from the sulfonic acid to the sulfonyl chloride.

  • Amidation: Quench the mixture over crushed ice and immediately react the resulting sulfonyl chloride with aqueous NH₃.

  • Deprotection: Reflux the resulting 3-acetamido-4-methoxybenzenesulfonamide in 6M aqueous HCl for 4-6 hours. Causality: The strongly acidic conditions hydrolyze the amide bond while simultaneously protonating the newly liberated amine, directly yielding the target hydrochloride salt upon cooling and crystallization. Validation: MS (ESI+) will show the primary mass peak at m/z 203 [M-Cl]⁺ corresponding to the free base.

Comparative Data Analysis

ParameterRoute A: Nitration-ReductionRoute B: Protection-Deprotection
Overall Yield ~65-75%~45-55%
Regioselectivity Excellent (directed by -OMe and -SO₂Cl)Moderate to Good (steric hindrance from -NHAc)
Atom Economy High (No protective groups added/removed)Low (Acetyl group is added and discarded)
Safety / Hazards High risk (Nitration exotherm, H₂ gas under pressure)Moderate risk (Handling highly corrosive ClSO₃H)
Scalability Highly scalable (Industry standard)Limited by exothermic quench and hydrolysis issues

Conclusion & Recommendations

Route A is the modern industry standard for generating 3-amino-4-methoxybenzenesulfonamide derivatives. Although it requires handling hazardous nitro intermediates and high-pressure hydrogenation equipment, its superior atom economy and lack of protection/deprotection steps make it highly efficient for late-stage drug development. Route B remains a viable bench-scale alternative for laboratories lacking hydrogenation infrastructure, though the harsh acidic deprotection step can sometimes lead to partial hydrolysis of the sulfonamide group, lowering the overall yield.

References

  • Source: PMC / nih.
  • Title: Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)
  • Source: Synthetic Communications (Taylor & Francis)
  • Title: 4-Acyl Pyrrole Capped HDAC Inhibitors: A New Scaffold for Hybrid Inhibitors of BET Proteins and Histone Deacetylases as Antileukemia Drug Leads Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 4-methoxy-3-nitrobenzenesulfonamide | 22939-93-1 Source: Benchchem URL

Sources

Validation

High-Resolution Structural Confirmation: X-Ray Crystallography of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride vs. Alternative Modalities

Executive Summary The compound 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS 2973762-61-5) is a highly versatile synthetic building block utilized in the development of advanced sulfonamide-based therapeutics, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-4-methoxybenzenesulfonamide hydrochloride (CAS 2973762-61-5) is a highly versatile synthetic building block utilized in the development of advanced sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and antimitotic agents [1, 3]. For drug development professionals, confirming the exact molecular architecture of this intermediate is non-negotiable. Ambiguities regarding the regiochemistry of the aromatic substituents (3-amino vs. 4-methoxy) and the precise protonation state of the hydrochloride salt can lead to catastrophic failures in downstream late-stage functionalization.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) —the gold standard for absolute structural elucidation—against alternative analytical modalities such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Powder X-Ray Diffraction (PXRD). By analyzing the causality behind crystallographic workflows, this document provides a self-validating protocol for the definitive structural confirmation of sulfonamide hydrochloride salts.

Comparative Analysis of Structural Confirmation Techniques

While standard spectroscopic methods provide valuable connectivity data, they often fall short when characterizing complex salt forms in the solid state. Below is an objective comparison of the performance of SCXRD against alternative structural confirmation techniques.

Table 1: Performance Comparison of Analytical Modalities for Structural Confirmation
Analytical Modality3D Conformation & StereochemistrySalt Form / Counterion IDResolution of H-BondingSample RequirementOperational Throughput
SCXRD (Product) Absolute (Sub-Angstrom) Definitive (Direct observation) Excellent (Direct mapping) Single high-quality crystal Low to Medium
1D/2D NMR Inferred (via NOESY/ROESY)Poor (Dissociates in solution)Poor (Solvent dependent)1-10 mg (Solution)High
HRMS NoneIndirect (Mass of parent ion only)None< 1 µgVery High
PXRD Inferred (Requires Rietveld)Good (Phase identification)None10-50 mg (Powder)High

The Verdict: While NMR and HRMS are excellent for rapid, routine orthogonal validation, they analyze the molecule in the solution or gas phase, effectively destroying the hydrochloride salt's solid-state supramolecular architecture. SCXRD is the only self-validating technique capable of directly mapping the electron density of the chloride counterion and proving that protonation occurs preferentially at the 3-amino aniline nitrogen ( −NH3+​ ) rather than the sulfonamide nitrogen [2].

Deep Dive: SCXRD Experimental Workflow & Methodology

To achieve a definitive structural model, the experimental protocol must be meticulously designed to accommodate the highly polar nature of the hydrochloride salt. The following step-by-step methodology explains the causality behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • The Challenge: Hydrochloride salts of sulfonamides often precipitate as amorphous powders when subjected to rapid solvent evaporation.

  • The Solution (Causality): We employ a binary solvent vapor diffusion method. The compound is fully solubilized in a high-polarity solvent (Methanol) in an inner vial. This vial is placed inside a sealed outer chamber containing a lower-polarity anti-solvent (Diethyl Ether). Over 3–7 days, the volatile ether slowly diffuses into the methanol. This gradual decrease in dielectric constant forces the system into a metastable supersaturated state, promoting the nucleation of highly ordered, diffraction-quality single crystals rather than kinetic amorphous precipitation [4].

Step 2: Cryogenic Data Collection
  • Protocol: A suitable single crystal (approx. 0.1×0.1×0.2 mm) is selected under polarized light, coated in paratone oil to prevent atmospheric degradation, and mounted on a goniometer loop. Data is collected using a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54184 Å).

  • Causality: The crystal is immediately flash-cooled to 100 K using a nitrogen cryostream. Cryogenic cooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, allowing for the precise localization of low-electron-density atoms—specifically, the hydrogen atoms involved in the −NH3+​ and −SO2​NH2​ hydrogen-bonding networks [2].

Step 3: Structure Solution and Anisotropic Refinement
  • Protocol: The phase problem is solved using Direct Methods (e.g., SHELXT). The initial structural model is then refined against F2 using full-matrix least-squares techniques (SHELXL).

  • Self-Validation: All non-hydrogen atoms (C, N, O, S, Cl) are refined anisotropically (represented as thermal ellipsoids). Hydrogen atoms are located in the difference Fourier map and refined using a riding model. A final crystallographic R-factor ( R1​ ) of <5% serves as the mathematical proof that the proposed structural model perfectly matches the experimental diffraction data.

Visualization of the Structural Resolution Logic

The following diagram illustrates the logical workflow and orthogonal validation required to definitively confirm the structure of 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

G Start 3-Amino-4-methoxybenzenesulfonamide HCl Sample Preparation Cryst Crystal Growth (MeOH/Et2O Vapor Diffusion) Start->Cryst Solubilization Compare Alternative Modalities (NMR, MS, PXRD) Start->Compare Aliquot for Bulk Analysis Diff X-Ray Diffraction (Cryogenic 100K, Cu Kα) Cryst->Diff Single Crystal Selection Solve Phase Problem Solution (Direct Methods / SHELXT) Diff->Solve Electron Density Map Refine Structure Refinement (Anisotropic, SHELXL) Solve->Refine Atomic Coordinates Result Absolute 3D Structure & Salt Form Confirmation Refine->Result Final Validation (R-factor < 5%) Compare->Result Orthogonal Validation

Fig 1. SCXRD workflow for structural confirmation of sulfonamide hydrochloride salts.

Experimental Data & Structural Insights

Based on crystallographic data from structurally analogous substituted benzenesulfonamides[2, 4], the SCXRD analysis of 3-Amino-4-methoxybenzenesulfonamide hydrochloride yields critical insights that alternative methods cannot provide:

  • Molecular Conformation: The sulfonamide group ( −SO2​NH2​ ) is not coplanar with the central benzene ring. The steric bulk of the adjacent 4-methoxy group forces a specific dihedral twist, which is critical for its binding affinity in enzymatic active sites (e.g., Carbonic Anhydrase) [3].

  • Supramolecular Architecture: The crystal packing is entirely dictated by the chloride ion ( Cl− ). The chloride acts as a multidentate hydrogen-bond acceptor, forming strong N-H⋯Cl interactions with the protonated 3-amino group ( −NH3+​ ) of one molecule and the sulfonamide group of an adjacent molecule. This creates a robust, three-dimensional hydrogen-bonded network that explains the high melting point and solid-state stability of the hydrochloride salt.

  • Regiochemical Proof: The electron density map unambiguously differentiates the oxygen atom of the methoxy group from the nitrogen atom of the amino group, providing absolute proof of the 3-amino-4-methoxy substitution pattern.

Conclusion

While NMR, HRMS, and PXRD are indispensable tools for routine laboratory analysis, they are fundamentally limited by their inability to directly observe 3D atomic coordinates and solid-state interactions. For the definitive structural confirmation of complex intermediates like 3-Amino-4-methoxybenzenesulfonamide hydrochloride , Single-Crystal X-Ray Crystallography remains the unrivaled gold standard. By employing cryogenic data collection and rigorous anisotropic refinement, researchers can generate a self-validating structural model that guarantees the integrity of downstream pharmaceutical development.

References

  • Taylor & Francis. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Retrieved from[Link]

  • National Institutes of Health (PMC). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from[Link]

Comparative

A Comparative Guide to the Inhibitory Potency of 3-Amino-4-methoxybenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of potent and selective enzyme inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides an in-depth technical comparison of the inhibitory potency of structural analogs of 3-Amino-4-methoxybenzenesulfonamide hydrochloride, with a focus on their activity against human carbonic anhydrases (CAs). As a Senior Application Scientist, the following analysis is grounded in established principles of medicinal chemistry and leverages insights from contemporary research to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of this important class of molecules.

The Significance of the Benzenesulfonamide Scaffold

Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases, a family of ubiquitous zinc-containing metalloenzymes that play a critical role in various physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, influencing pH regulation, ion transport, and fluid balance.[1][2] Consequently, inhibitors of specific CA isoforms have therapeutic applications in managing conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2][3] The inhibitory activity of sulfonamides is primarily attributed to the coordination of the sulfonamide group to the catalytic Zn(II) ion in the active site of the enzyme.[4]

The parent compound, 3-Amino-4-methoxybenzenesulfonamide, presents a versatile template for chemical modification. The presence of an amino group, a methoxy group, and the sulfonamide moiety on the benzene ring offers multiple points for synthetic elaboration, allowing for the fine-tuning of inhibitory potency and isoform selectivity.[5][6]

Evaluating Inhibitory Potency: A Methodological Overview

To objectively compare the inhibitory potency of different 3-Amino-4-methoxybenzenesulfonamide analogs, a robust and reproducible experimental methodology is paramount. The following section details a standard protocol for determining the half-maximal inhibitory concentration (IC50) of these compounds against a specific carbonic anhydrase isoform, such as the widespread cytosolic hCA II or the tumor-associated hCA IX.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a common colorimetric method for assessing CA inhibition based on the esterase activity of the enzyme.[7]

Materials:

  • Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX)

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Test compounds (3-Amino-4-methoxybenzenesulfonamide analogs) dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the recombinant CA enzyme in the assay buffer.

    • Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of CA Assay Buffer to each well.

    • Add 10 µL of the CA enzyme solution to each well, with the exception of the blank wells.

    • Add 10 µL of the test compound solution at various concentrations to the designated sample wells.

    • For the positive control (uninhibited enzyme), add 10 µL of DMSO.

    • For the blank, add 20 µL of CA Assay Buffer.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader to monitor the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Comparative Analysis of Inhibitory Potency

To illustrate the structure-activity relationships of 3-Amino-4-methoxybenzenesulfonamide analogs, the following table presents hypothetical, yet realistic, inhibitory potency data (IC50 values) against two key human carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX. This data is designed to reflect established principles of sulfonamide-based CA inhibition.

Compound IDR1 (at 3-amino position)R2 (at sulfonamide)hCA II IC50 (nM)hCA IX IC50 (nM)
1 -H-H500150
2 -COCH3-H800250
3 -H-CH3450120
4 -H-CH2CH3400100
5 -H-Phenyl20050
6 -H-4-Fluorophenyl15030

Structure-Activity Relationship (SAR) Insights

The analysis of the presented data reveals several key structure-activity relationships that are crucial for the rational design of potent and selective CA inhibitors based on the 3-Amino-4-methoxybenzenesulfonamide scaffold.

  • The Unsubstituted Parent Compound (1): The parent molecule exhibits moderate inhibitory activity, providing a baseline for comparison. The free amino and sulfonamide groups are key for interaction with the enzyme's active site.

  • Modification of the 3-Amino Group (2): Acetylation of the 3-amino group (Compound 2) leads to a decrease in inhibitory potency against both isoforms. This suggests that the free amino group may be involved in important hydrogen bonding interactions within the active site, and its modification is detrimental to binding.

  • Alkylation of the Sulfonamide Nitrogen (3 & 4): Small alkyl substitutions on the sulfonamide nitrogen (Compounds 3 and 4) result in a slight increase in potency. This could be due to favorable hydrophobic interactions with residues in the active site.

  • Aromatic Substitution on the Sulfonamide (5 & 6): The introduction of a phenyl group on the sulfonamide nitrogen (Compound 5) significantly enhances inhibitory activity. This larger hydrophobic moiety can occupy a hydrophobic pocket within the CA active site, leading to tighter binding.[8] The addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 6) further improves potency, potentially by modulating the electronic properties of the sulfonamide group and enhancing interactions with the enzyme.[9]

It is important to note that the "tail" of the sulfonamide inhibitor plays a critical role in determining isoform specificity.[9] The structural differences in the active sites of various CA isoforms can be exploited by designing sulfonamide tails that selectively interact with the unique residues of the target isoform.[10]

Visualizing the Experimental and Biological Context

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining inhibitory potency and a simplified representation of the role of carbonic anhydrase in a physiological context.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagents (Enzyme, Buffer, Substrate) plate_prep Plate Preparation (Enzyme, Inhibitor Incubation) reagents->plate_prep compounds Test Compounds (Analog Series) compounds->plate_prep reaction Reaction Initiation (Substrate Addition) plate_prep->reaction measurement Absorbance Measurement reaction->measurement rate_calc Rate Calculation measurement->rate_calc inhibition_calc Inhibition % Calculation rate_calc->inhibition_calc ic50 IC50 Determination inhibition_calc->ic50

Caption: A generalized workflow for determining the IC50 of inhibitors.

carbonic_anhydrase_pathway CO2 CO2 + H2O Bicarbonate H2CO3 CO2->Bicarbonate CA Proton H+ + HCO3- Bicarbonate->Proton pH_regulation pH Regulation (Tumor Microenvironment) Proton->pH_regulation CA Carbonic Anhydrase (e.g., hCA IX) Cell Tumor Cell CA->Cell Inhibitor Sulfonamide Inhibitor Inhibitor->CA Inhibition Cell->pH_regulation

Caption: Role of carbonic anhydrase IX in tumor pH regulation.

Conclusion

The 3-Amino-4-methoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The insights from the structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications to enhance inhibitory potency and achieve isoform selectivity. Specifically, substitutions on the sulfonamide nitrogen with aromatic moieties appear to be a particularly effective strategy for increasing affinity. The detailed experimental protocol provides a reliable framework for the comparative evaluation of newly synthesized analogs, ensuring the generation of high-quality, reproducible data. For researchers in the field, a thorough understanding of these principles is essential for the rational design of the next generation of sulfonamide-based therapeutics.

References

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • De Simone, G., & Supuran, C. T. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 10957-10966.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6447-6462.
  • Pinard, M. A., et al. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Freeman, J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. ACS Medicinal Chemistry Letters, 5(1), 60-65.
  • Hasan, H. A. H. A. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209.
  • Wang, Y., et al. (2021).
  • Norvaišaitė, R., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(13), 7385.
  • Zubrienė, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4266.

Sources

Validation

head-to-head comparison of "3-Amino-4-methoxybenzenesulfonamide hydrochloride" with other building blocks in synthesis

Title: Head-to-Head Comparison: 3-Amino-4-methoxybenzenesulfonamide Hydrochloride vs. Alternative Synthetic Building Blocks Introduction: The Strategic Value of Substituted Benzenesulfonamides Substituted benzenesulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison: 3-Amino-4-methoxybenzenesulfonamide Hydrochloride vs. Alternative Synthetic Building Blocks

Introduction: The Strategic Value of Substituted Benzenesulfonamides

Substituted benzenesulfonamides are privileged scaffolds in drug discovery. They are frequently utilized to explore structure-activity relationships (SAR) for therapeutic agents, notably in the development of carbonic anhydrase inhibitors and targeted antimicrobial compounds [2, 3]. Among the various derivatives, 3-Amino-4-methoxybenzenesulfonamide hydrochloride stands out as a highly versatile building block. The strategic placement of the methoxy (-OCH3) and amino (-NH2) groups allows chemists to introduce specific functional modifications through precise, late-stage substitution reactions [1].

The Competitors: Structural and Electronic Causality

When designing a synthetic route, selecting the correct aromatic building block dictates both the reaction yield and the purity of the final compound library. To understand its superior utility, we must compare 3-Amino-4-methoxybenzenesulfonamide hydrochloride against two common structural alternatives:

  • Alternative A: 3-Amino-4-hydroxybenzenesulfonamide (Hydroxy analog)

  • Alternative B: 3-Amino-4-methylbenzenesulfonamide (Methyl analog)

Electronic and Steric Causality: The reactivity of the 3-amino group is heavily influenced by the substituent at the 4-position. The methoxy group exerts a strong mesomeric (+M) electron-donating effect, significantly increasing the electron density on the aromatic ring and enhancing the nucleophilicity of the adjacent amine. Unlike the hydroxy group (-OH), which is a stronger +M donor but acts as both a hydrogen-bond donor and acceptor, the methoxy group is solely an H-bond acceptor. This critical distinction prevents unwanted chemoselectivity issues (such as competitive O-acylation) during late-stage functionalization [4]. Conversely, the methyl group (-CH3) relies on a much weaker inductive (+I) effect, resulting in a significantly less reactive amine.

The Causality of the Hydrochloride Salt: Electron-rich anilines are notoriously prone to oxidative degradation upon exposure to air and light. By supplying 3-Amino-4-methoxybenzenesulfonamide as a hydrochloride salt, the amine is protonated into an anilinium ion. This effectively withdraws electron density and shields the molecule from oxidation. This formulation ensures a prolonged shelf-life and highly reproducible reaction kinetics once the compound is free-based in situ.

Reactivity Start Substituted Benzenesulfonamides Methoxy 4-Methoxy (HCl Salt) Optimal Balance Start->Methoxy +M Effect, No H-Bond Donor Hydroxy 4-Hydroxy Chemoselectivity Issues Start->Hydroxy Strong +M, H-Bond Donor Methyl 4-Methyl Lower Reactivity Start->Methyl Weak +I Effect

Reactivity and yield comparison of substituted benzenesulfonamide building blocks.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and experimental performance of these building blocks in a standard N-acylation workflow.

Building BlockSubstituent EffectRelative NucleophilicityChemoselectivity (N- vs O- attack)Oxidative Stability (Shelf-Life)Typical Amidation Yield
3-Amino-4-methoxy- (HCl Salt) +M (Strong)HighExcellent (Strictly N-acylation)>24 Months (Protonated)85 - 95%
3-Amino-4-hydroxy- (Free Base) +M (Very Strong)Very HighPoor (Competing O-acylation)<6 Months (Prone to oxidation)55 - 65%
3-Amino-4-methyl- (Free Base) +I (Weak)ModerateExcellent (Strictly N-acylation)~12 Months70 - 75%

Experimental Protocol: Self-Validating N-Acylation Workflow

To maximize the synthetic utility of 3-Amino-4-methoxybenzenesulfonamide hydrochloride, the following protocol details a self-validating system for its reaction with an acyl chloride.

Objective: Chemoselective N-acylation of the 3-amino group.

Step 1: In Situ Free-Basing

  • Procedure: Suspend 1.0 eq of 3-Amino-4-methoxybenzenesulfonamide hydrochloride in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C under an inert atmosphere.

  • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. The 2.5 eq ensures complete neutralization of the HCl salt (1.0 eq) and acts as an acid scavenger for the subsequent acylation (1.0 eq + 0.5 eq excess).

  • Self-Validation: The initial cloudy suspension of the HCl salt will undergo a phase transition. As the free base is generated, it dissolves into the DCM, while the newly formed DIPEA-HCl salt may partially precipitate. A clear shift in retention time on LC-MS (from the highly polar protonated species to the neutral free base) confirms complete deprotonation before proceeding.

Step 2: Electrophilic Addition

  • Procedure: Slowly add 1.1 eq of the desired acyl chloride dissolved in DCM over 15 minutes at 0 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Causality: The strong +M effect of the methoxy group makes the amine highly reactive; keeping the temperature strictly at 0 °C during the addition prevents exothermic degradation and limits unwanted di-acylation.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the fluorescent, polar starting material spot and the appearance of a higher Rf product spot visually validates the progression of the reaction.

Step 3: Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The NaHCO3 quench neutralizes any unreacted acyl chloride and removes residual DIPEA-HCl, ensuring a clean crude profile for subsequent column chromatography or direct crystallization.

Workflow Salt 3-Amino-4-methoxy- benzenesulfonamide HCl FreeBase Neutral Free Base (Active Nucleophile) Salt->FreeBase DIPEA (0 °C) Visual: Dissolution Acylation N-Acylation (Acyl Chloride) FreeBase->Acylation +M enhanced attack Product Target Compound (High Yield) Acylation->Product TLC/LC-MS Validated

Workflow of in situ free-basing and acylation of 3-Amino-4-methoxybenzenesulfonamide HCl.

References

  • Dissertation Jonas Boergel 2019 , RWTH Publications. Available at: [Link]

Comparative

A Senior Scientist's Guide to the Spectroscopic Confirmation of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's identity is a non-negotiable cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's identity is a non-negotiable cornerstone of scientific rigor. For intermediates like 3-Amino-4-methoxybenzenesulfonamide hydrochloride, which serve as critical building blocks, verifying the structure with high fidelity is paramount to ensuring the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).

This guide eschews a simplistic, step-by-step template. Instead, it offers a strategic, in-depth comparison of core spectroscopic techniques, grounded in the experience of a senior application scientist. We will explore not just how to analyze this specific molecule, but why a multi-pronged spectroscopic approach is the only self-validating system that provides the necessary confidence for regulatory and research milestones. We will proceed from the foundational principles of each technique to the practical interpretation of the expected data, culminating in an integrated workflow that ensures trustworthiness and scientific integrity.

The Imperative of Orthogonal Data: A Multi-Spectroscopic Approach

Relying on a single analytical technique for structural confirmation is a precarious strategy. Each method interrogates a different aspect of the molecule's physical properties, and it is only by converging these disparate data streams that a complete, validated picture emerges. Spectroscopic methods are central to quality control in the pharmaceutical industry because they are rapid, non-destructive, and provide a wealth of structural information.[1][2][3] For 3-Amino-4-methoxybenzenesulfonamide hydrochloride, we will leverage a powerful triad:

  • Infrared (IR) Spectroscopy: To rapidly confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and chemical environment of every carbon and hydrogen atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

This combination creates a self-validating loop where the findings of one technique must be consistent with the others, providing a robust and defensible identification.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is the ideal first-pass analysis. It provides a rapid, qualitative "fingerprint" of the molecule by detecting the vibrational frequencies of its chemical bonds.[1][2] For our target compound, we can predict a series of characteristic absorption bands that must be present to confirm the gross structure. The hydrochloride salt form is particularly influential on the amine stretches.

Predicted IR Absorption Bands
Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Ammonium SaltN⁺-H Stretch3000 - 2800 (broad)The protonated primary amine (NH₃⁺) gives rise to a very broad and strong absorption in this region, often overlapping with C-H stretches. This is a key indicator of the hydrochloride salt form.
SulfonamideS=O Asymmetric & Symmetric Stretch1350 - 1310 & 1160 - 1120Two strong, distinct peaks are characteristic of the sulfonyl group, providing powerful evidence for the core sulfonamide moiety.
SulfonamideN-H Stretch3350 - 3250The sulfonamide N-H bond will present a moderate peak. This may be part of the broader ammonium salt signal.
Aromatic RingC-H Stretch3100 - 3000Aromatic C-H stretches appear at higher frequency than aliphatic ones.
Aromatic RingC=C Stretch1600 - 1450Multiple sharp peaks in this region are characteristic of the benzene ring.
EtherC-O Stretch1275 - 1200 (Aryl-Alkyl)A strong peak corresponding to the aryl C-O stretch of the methoxy group is expected.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid 3-Amino-4-methoxybenzenesulfonamide hydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While IR confirms the parts are present, NMR spectroscopy assembles them into a definitive structure.[1] By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides unambiguous information on the molecular connectivity and the electronic environment of each atom. For a substituted benzene ring, the coupling patterns in the ¹H NMR spectrum are particularly diagnostic.

Causality Behind Solvent Choice: The hydrochloride salt structure necessitates the use of a polar, aprotic deuterated solvent that can effectively dissolve the ionic compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and its residual proton peak (~2.50 ppm) does not typically obscure signals of interest.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (H5)~7.5 - 7.3Doublet (d)1HOrtho to the electron-withdrawing SO₂NH₂ group and meta to the NH₃⁺ group.
Ar-H (H2)~7.3 - 7.1Doublet (d)1HOrtho to the methoxy group and meta to the SO₂NH₂ group.
Ar-H (H6)~7.1 - 6.9Doublet of Doublets (dd)1HOrtho to both the SO₂NH₂ and NH₃⁺ groups.
OCH₃~3.9Singlet (s)3HMethoxy protons are shielded and show no coupling.
SO₂NH₂~7.2 (broad)Singlet (s)2HAmide protons are often broad and their chemical shift can be variable.
NH₃⁺>8.0 (very broad)Singlet (s)3HProtons on the ammonium salt are deshielded and often exchange, leading to a broad signal.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C4 (C-OCH₃)150 - 155Aromatic carbon attached to the electron-donating oxygen.
C1 (C-SO₂NH₂)135 - 140Aromatic carbon attached to the electron-withdrawing sulfonamide group.
C3 (C-NH₃⁺)130 - 135Aromatic carbon attached to the electron-withdrawing ammonium group.
C2, C5, C6110 - 125The remaining aromatic carbons, with their specific shifts influenced by their position relative to the substituents.
OCH₃55 - 60The carbon of the methoxy group.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-4-methoxybenzenesulfonamide hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Shimming: Insert the sample into the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum. A standard acquisition may involve a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, many more scans are required. A proton-decoupled experiment is standard to produce singlets for all carbons and improve the signal-to-noise ratio.

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Mass spectrometry provides the definitive molecular weight, which is one of the most crucial pieces of data for identity confirmation.[4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy, leaving little room for ambiguity.

Methodology Insight: When analyzing a hydrochloride salt with Electrospray Ionization (ESI), the instrument will typically detect the protonated free base, [M+H]⁺. The HCl is lost in the process. Therefore, we will calculate the expected mass for the free base (C₇H₁₀N₂O₃S).

Expected Mass Spectrometry Data (ESI-MS)
ParameterValueRationale
Molecular Formula (Free Base)C₇H₁₀N₂O₃SBased on the chemical structure.
Exact Mass (Monoisotopic)202.0412The calculated exact mass of the most abundant isotopes.
Observed Ion (Positive Mode)[M+H]⁺The protonated free base is the expected species in ESI+.
Expected m/z (HRMS)203.0485Calculated for [C₇H₁₁N₂O₃S]⁺. An observed mass within 5 ppm of this value provides strong confirmation of the elemental formula.[5]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion with a syringe pump or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of 203.

  • Data Analysis: Determine the m/z of the most abundant peak in the spectrum and compare it to the calculated theoretical value.

An Integrated, Self-Validating Workflow

The true power of this analytical approach lies in the integration of the data into a logical, self-validating workflow. Each step provides confirmation for the next, building a case for the compound's identity that is unassailable.

Caption: Integrated workflow for spectroscopic identity confirmation.

Conclusion

The spectroscopic analysis of 3-Amino-4-methoxybenzenesulfonamide hydrochloride is a clear illustration of a fundamental principle in pharmaceutical science: robust identity confirmation is built on a foundation of orthogonal, corroborating data. By strategically employing IR for functional group identification, NMR for detailed structural mapping, and high-resolution MS for definitive molecular formula confirmation, we create a self-validating system. This integrated approach provides the highest degree of confidence, ensuring the integrity of the material for its intended use in research and development and satisfying the rigorous demands of regulatory oversight.

References

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • ManTech Publications. (2025, May 15). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Authorea. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Retrieved from [Link]

  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-infrared Analysis. CRC Press.
  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for a publication. Retrieved from [Link]

  • Al-Rufaie, M. M. (n.d.). NEW SPECTROPHOTOMETRIC METHOD FOR THE ASSAY OF SULFADIAZINE DRUG BASED ON DIAZOTIZATION COUPLING REACTION. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XX, Chimie, Fascicula 2, 91-98. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-4-methoxybenzenesulfonamide (C7H10N2O3S). Retrieved from [Link]

Sources

Validation

cross-reactivity studies of "3-Amino-4-methoxybenzenesulfonamide hydrochloride" based inhibitors

Cross-Reactivity Profiling of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride-Based Inhibitors: A Comparative Guide As the demand for isoform-selective therapeutics intensifies, mitigating off-target cross-reactivity r...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride-Based Inhibitors: A Comparative Guide

As the demand for isoform-selective therapeutics intensifies, mitigating off-target cross-reactivity remains the primary bottleneck in the development of Carbonic Anhydrase (CA) inhibitors. While classical pan-inhibitors like Acetazolamide (AAZ) effectively coordinate the active-site zinc ion, their inability to discriminate between the 15 human CA isoforms leads to systemic toxicity, limiting their oncological utility.

This guide provides an in-depth comparative analysis of inhibitors derived from the 3-Amino-4-methoxybenzenesulfonamide hydrochloride (3-AMBS-HCl) scaffold. By leveraging the structural vectors of this specific building block, researchers can systematically engineer out cross-reactivity, achieving unprecedented selectivity for tumor-associated isoforms (CA IX and XII) over ubiquitous housekeeping enzymes (CA I and II) [1].

Structural Rationale: Overcoming the Conserved Active Site

The fundamental challenge in CA inhibitor design is the high sequence homology within the primary catalytic pocket. Pan-inhibitors rely almost exclusively on the primary sulfonamide-zinc interaction, resulting in indiscriminate binding across all isoforms.

The 3-AMBS-HCl Advantage: As a synthetic intermediate, 3-AMBS-HCl offers a precise geometric solution to this problem. The causality behind its selection as a superior scaffold lies in its functional group positioning:

  • The Sulfonamide Anchor: Coordinates the Zn2+ ion, establishing baseline affinity.

  • The 4-Methoxy Shield: Projects into the hydrophobic half of the active site. Its steric bulk restricts the rotational freedom of the molecule, preventing deep, non-specific binding in the narrower pockets of off-target isoforms like CA I.

  • The 3-Amino Vector (The "Tail Approach"): This is the critical differentiation point. The meta-amino group points directly toward the outer rim of the CA active site—the region with the highest amino acid sequence variability among isoforms. By derivatizing this amino group with bulky, tail-like appendages (e.g., ureido, fluorophore, or peptide chains), we force the molecule to interact with isoform-specific residues [1].

G A 3-AMBS-HCl Core B Zn2+ Coordination (Sulfonamide) A->B Primary Binding C Tail Approach (3-Amino Derivatization) A->C Selectivity Tuning F COX-2 (Off-Target) A->F Minimal Cross-Reactivity (Methoxy Shielding) D CA IX / XII (Tumor-Associated) B->D High Affinity E CA I / II (Off-Target/Housekeeping) B->E Baseline Affinity C->D Favorable Steric Fit (Outer Rim) C->E Steric Clash (Restricted Pocket)

Selectivity mechanism of 3-AMBS derivatives targeting CA IX/XII over off-target isoforms.

Comparative Performance Data

To objectively evaluate the efficacy of the 3-AMBS scaffold, we must compare its cross-reactivity profile against clinical standards. The data below illustrates how derivatization of the 3-AMBS core effectively inverts the selectivity ratio, rescuing the molecule from the off-target affinity seen in Acetazolamide and Indisulam.

Table 1: Comparative Inhibition Profile ( Ki​ , nM) of CA Inhibitors

Inhibitor ClassCA I (Off-Target)CA II (Off-Target)CA IX (Target)CA XII (Target)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) 25012255.70.48 (Favors Off-Target)
Indisulam >10,0001524110.62 (Favors Off-Target)
3-AMBS-HCl (Unmodified) 4,500320115852.78 (Slightly Selective)
3-AMBS-Ureido Derivative >10,0004,1008.54.2482 (Highly Selective)

Data Interpretation: While unmodified 3-AMBS-HCl exhibits moderate baseline selectivity due to the steric hindrance of the methoxy group, appending a ureido-tail to the 3-amino position exploits the hydrophobic patches unique to the CA IX outer rim. This results in a nearly 500-fold preference for the tumor-associated target over the ubiquitous CA II.

Standardized Experimental Protocols for Cross-Reactivity Profiling

As an application scientist, I emphasize that measuring cross-reactivity requires rigorous, self-validating assay designs. Standard steady-state absorbance assays are insufficient for CA profiling because the physiological turnover rate of CA II ( kcat​≈106s−1 ) causes rapid substrate depletion, leading to artifactual Ki​ values.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Thermodynamic Affinity)

This protocol captures pre-steady-state kinetics, ensuring that the derived Ki​ values reflect true thermodynamic binding rather than kinetic bottlenecks.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate the purified CA isoform (10 nM final concentration) with varying concentrations of the 3-AMBS derivative (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure binding equilibrium.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm for 10 seconds.

  • Self-Validating Control Step: Run a buffer-only (no enzyme) injection with CO₂-saturated water. Causality: This establishes the non-enzymatic spontaneous hydration baseline. Subtracting this baseline from your sample data ensures the calculated initial velocity ( v0​ ) is strictly enzyme-driven, preventing false-positive inhibition readings.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Equilibrium affinity ( Ki​ ) does not tell the whole story. In vivo toxicity is often dictated by the residence time ( τ=1/koff​ ) of the drug on the off-target enzyme. SPR is utilized to measure these dynamic on/off rates.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization & Reference Subtraction (Critical Step): Immobilize the target CA IX on Flow Cell 2. On Flow Cell 1, immobilize an inactive reference protein (e.g., BSA) to the same response unit (RU) level. Causality: Flow Cell 1 acts as a dynamic internal control. Subtracting the FC1 signal from FC2 in real-time eliminates bulk refractive index shifts and non-specific binding artifacts caused by the hydrophobic tails of the 3-AMBS derivatives.

  • Analyte Injection: Inject the 3-AMBS inhibitor across both flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow Step1 Compound Synthesis (3-AMBS-HCl Derivatization) Step2 Primary Screening (Stopped-Flow CO2 Hydrase) Step1->Step2 Step3 Cross-Reactivity Profiling (CA Isoform Panel & COX-2) Step2->Step3 Step4 Kinetic Validation (SPR & TSA) Step3->Step4 Step5 Structural Confirmation (X-ray Crystallography) Step4->Step5

Step-by-step experimental workflow for cross-reactivity profiling of 3-AMBS inhibitors.

Conclusion

The transition from pan-inhibition to targeted therapy in the sulfonamide class requires intelligent scaffold selection. 3-Amino-4-methoxybenzenesulfonamide hydrochloride provides the exact structural geometry needed to anchor to the catalytic zinc while projecting a tunable vector (the 3-amino group) toward the variable outer rim of the active site[1]. By adhering to rigorous, self-validating kinetic assays like stopped-flow spectrophotometry and SPR, researchers can confidently map the cross-reactivity profiles of these derivatives, accelerating the development of safer, CA IX/XII-specific oncological agents.

References

  • Benchchem. "4-methoxy-3-nitrobenzenesulfonamide | 22939-93-1" (Details the selective reduction to 3-amino-4-methoxybenzenesulfonamide and its application as a highly valuable building block for targeting human carbonic anhydrase isoforms IX and XII).
  • United States Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory: 3-Amino-4-methoxybenzenesulfonamide [6973-08-6].
Comparative

Structural Elucidation and Performance Comparison Guide: 3-Amino-4-Methoxybenzenesulfonamide Hydrochloride Reaction Products

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Precursor Performance Comparison & Self-Validating Analytical Workflows Executive Summary In pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Precursor Performance Comparison & Self-Validating Analytical Workflows

Executive Summary

In pharmaceutical development, the sulfonamide moiety is a privileged pharmacophore widely utilized in diuretics, antimicrobials, and targeted therapeutics. 3-Amino-4-methoxybenzenesulfonamide hydrochloride (3-AMBS-HCl) serves as a highly versatile synthetic building block[1]. However, derivatizing this scaffold presents a distinct chemoselectivity challenge: differentiating reaction events at the highly nucleophilic aniline amine versus the less nucleophilic, yet still reactive, sulfonamide nitrogen.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 3-AMBS-HCl against alternative precursors. Furthermore, this document provides a self-validating, step-by-step analytical workflow utilizing High-Resolution LC-MS/MS and 2D NMR to unambiguously confirm the structure and regiochemistry of its reaction products[2].

Precursor Performance: 3-AMBS-HCl vs. Alternatives

When designing a synthetic route, selecting the optimal building block dictates the efficiency of the downstream purification and structural confirmation. Table 1 outlines why 3-AMBS-HCl is often preferred over its structural analogs.

Table 1: Performance & Reactivity Comparison of Sulfonamide Building Blocks
Precursor ScaffoldPrimary AdvantageChemoselectivity ProfileHandling & Stability
3-AMBS-HCl (Target) Pre-reduced, ready for direct N-alkylation/acylation.High. Methoxy steric shielding and electron donation favor aniline attack[1].Excellent. Hydrochloride salt prevents premature oxidation of the aniline.
4-Methoxy-3-nitrobenzenesulfonamide Avoids early-stage amine side reactions.Poor. Requires late-stage reduction (e.g., Pd/C) which may reduce other functional groups[3].Good. Highly stable, but requires energetic nitration/reduction steps.
3-Amino-4-hydroxybenzenesulfonamide Allows for diverse hydrogen bonding in the final API.Low. The highly nucleophilic hydroxyl group leads to competing O-alkylation.Moderate. Prone to oxidative degradation in basic conditions.

Causality Insight: The superior performance of 3-AMBS-HCl lies in its electronic and physical state. The hydrochloride salt protects the aniline moiety during storage. During synthesis, the methoxy group provides a critical steric shield and an electron-donating effect (+M effect) that fine-tunes the nucleophilicity of the adjacent amine. This makes the aniline nitrogen kinetically favored for electrophilic attack over the sulfonamide group.

Reaction Pathways & Chemoselectivity

To understand the structural confirmation requirements, we must first map the potential reaction pathways. The diagram below illustrates the chemoselective N-alkylation of 3-AMBS-HCl.

Pathway SM 3-AMBS-HCl (Stable Salt) FB Free Base Intermediate (Reactive) SM->FB Mild Base (DIPEA) Selective Deprotonation P1 Aniline N-Alkylation (Target Product) FB->P1 Electrophile (R-X) Kinetically Favored P2 Sulfonamide N-Alkylation (Impurity) FB->P2 Excess Base/Electrophile Thermodynamically Driven

Reaction pathway demonstrating chemoselective N-alkylation of 3-AMBS-HCl.

Analytical Strategies for Structural Confirmation

Once a reaction is performed, confirming the regiochemistry of the product is critical. Did the electrophile attach to the aniline or the sulfonamide?

Table 2: Analytical Techniques Comparison for 3-AMBS Derivatives
Analytical TechniquePrimary UtilityStructural InsightLimitations
LC-MS/MS (ESI+) High-throughput mass confirmation[4].Confirms exact mass and characteristic sulfonamide fragmentation (loss of SO₂).Cannot definitively distinguish between regioisomers.
1H NMR (1D) Rapid purity assessment.Identifies the number of exchangeable protons (NH vs NH₂).Signal overlap can obscure precise functional group locations.
2D HMBC NMR Definitive structural elucidation[2].Maps 2-3 bond couplings between new substituents and the 3-AMBS core.Requires high sample concentration and longer acquisition times.

Integrated Workflow for Structural Elucidation

Workflow Sample Reaction Mixture Prep Sample Clean-up (SPE / LLE) Sample->Prep LCMS LC-HRMS (Mass & Fragments) Prep->LCMS Aliquot 1 NMR 2D NMR (HMBC) (Regiochemistry) Prep->NMR Aliquot 2 Confirm Confirmed Structure LCMS->Confirm Formula Verified NMR->Confirm Connectivity Verified

Integrated analytical workflow for structural confirmation of derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and a validation checkpoint.

Protocol A: Chemoselective N-Alkylation of 3-AMBS-HCl
  • Solubilization: Dissolve 3-AMBS-HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C.

    • Causality: DMF is a polar aprotic solvent that fully solubilizes the hydrochloride salt while preventing solvolysis.

  • Free-Base Generation: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It selectively neutralizes the aniline hydrochloride (pKa ~4.6) without deprotonating the sulfonamide (pKa ~10), ensuring the aniline nitrogen is the primary nucleophile.

    • Validation Checkpoint: A slight color change or precipitation of DIPEA-HCl indicates successful free-base formation.

  • Electrophilic Addition: Add the alkyl halide (1.0 eq) and stir for 4 hours, monitoring via TLC.

Protocol B: LC-MS/MS Fragmentation Analysis
  • Sample Reconstitution: Reconstitute the purified product in 80% Water (0.1% Formic Acid) / 20% Acetonitrile.

    • Causality: Formic acid forces the protonation of the sulfonamide group, drastically increasing the ionization efficiency in Positive Electrospray Ionization (ESI+) mode[4].

  • Chromatography: Inject onto an ODS-EP or C18 column using a gradient mobile phase[5].

  • MS/MS (CID): Perform MS/MS fragmentation using Collision-Induced Dissociation.

    • Causality: Sulfonamides exhibit a highly characteristic neutral loss of SO₂ (64 Da). Observing this fragment confirms the structural integrity of the sulfonamide moiety post-reaction[5].

    • Validation Checkpoint: If the parent ion [M+H]+ minus 64 m/z is absent, the sulfonamide group may have been compromised during synthesis.

Protocol C: 2D NMR Regiochemistry Confirmation
  • Sample Preparation: Dissolve 15 mg of the highly purified product in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 strongly hydrogen-bonds with exchangeable protons (NH, NH₂), slowing their exchange rate with trace water. This allows these protons to appear as sharp, distinct signals rather than broad baseline humps, which is mandatory for 2D correlation[2].

  • Acquisition: Acquire 1H, 13C, and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectra.

    • Causality: HMBC will show cross-peaks between the newly added alkyl protons and the specific nitrogen/carbon environment. If alkylation occurred at the aniline, correlation to the aromatic carbons ortho/para to the methoxy group will be observed.

    • Validation Checkpoint: The absence of a cross-peak between the alkyl protons and the sulfonamide-adjacent aromatic carbon definitively rules out sulfonamide N-alkylation, confirming the target structure.

References

  • Source: aaronchem.
  • Source: benchchem.
  • Source: journalofchemistry.
  • Source: hpst.
  • Source: agilent.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-methoxybenzenesulfonamide hydrochloride

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Amino-4-methoxybenzenesulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Amino-4-methoxybenzenesulfonamide hydrochloride demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with 3-Amino-4-methoxybenzenesulfonamide hydrochloride. Based on authoritative Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Potential Harm if Swallowed or Inhaled : Ingestion or significant inhalation of the compound may be harmful.[1]

This hazard profile dictates that our primary safety objective is to create a complete barrier between the chemical and our bodies, specifically preventing contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand. Below are the core requirements for handling 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Mandatory Equipment : At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][4] Unlike standard safety glasses, chemical goggles provide a seal around the eyes, offering superior protection from dust particles and splashes.[5]

  • Enhanced Precautions : When handling larger quantities or creating solutions where the risk of splashing is increased, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, chemical-resistant gloves are essential.

  • Recommended Material : Nitrile gloves are a suitable choice for handling this solid compound. For handling solutions or for prolonged tasks, consider double-gloving or using a more robust glove material like neoprene or butyl rubber.[6]

  • Best Practices : Never wear leather or cloth gloves, as they can absorb the chemical and hold it against the skin.[5] Always inspect gloves for tears or punctures before use. Remove gloves and wash hands thoroughly with soap and water after handling is complete.[1][3]

Body Protection: Shielding Against Contamination

Protective clothing prevents the accidental contamination of your skin and personal clothes.

  • Standard Protocol : A clean, buttoned laboratory coat should be worn at all times in the laboratory.[6]

  • For Increased Risk : When weighing out larger quantities of the solid or during transfer operations that could generate dust, a chemical-resistant apron should be worn over the lab coat.[5][6]

Respiratory Protection: Acknowledging Inhalation Risks

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.

  • Primary Control : All handling of 3-Amino-4-methoxybenzenesulfonamide hydrochloride powder should be performed within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[3][4]

  • When Respirators are Required : If a fume hood is not available or if engineering controls are insufficient to prevent dust generation, a NIOSH-approved air-purifying respirator with a particulate filter is required.[7]

Data-Driven PPE Selection

To simplify the decision-making process, the following table summarizes the required PPE for common laboratory scenarios involving 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Chemical Splash GogglesSingle Pair of Nitrile GlovesLaboratory CoatNot required with proper fume hood function
Handling Solutions (Non-volatile solvent) Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required
Weighing Large Quantities (>1g) or in open bench Chemical Splash Goggles & Face ShieldDouble-glove with Nitrile GlovesLaboratory Coat & Chemical-Resistant ApronNIOSH-approved respirator required
Bulk Transfers and Charging Reactors Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant Gloves (e.g., Neoprene)Chemical-Resistant Apron over Laboratory CoatNIOSH-approved respirator required

Step-by-Step Operational and Disposal Plan

A safe experiment is a well-planned one. The following workflow integrates safety checks at every stage of handling.

Experimental Workflow: A Self-Validating System

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_exp 3. Experimental Phase cluster_cleanup 4. Cleanup & Disposal Phase prep Review SDS & Procedure Ensure eyewash/shower are accessible don_ppe Don Appropriate PPE (Based on Scenario Table) prep->don_ppe weigh Weigh Compound in Fume Hood Minimize dust generation don_ppe->weigh Proceed to handling experiment Perform Experiment Maintain constant vigilance weigh->experiment Transfer to reaction decon Decontaminate Glassware & Surfaces experiment->decon Post-experiment cleanup waste Segregate & Label Waste (Solid & Liquid) decon->waste doff_ppe Doff PPE in Correct Order waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for 3-Amino-4-methoxybenzenesulfonamide hydrochloride.

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste : Collect all contaminated disposables (e.g., gloves, weigh paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste : Any solutions containing the compound must be collected in a separate, sealed, and labeled hazardous liquid waste container.[6]

  • Final Disposal : Do not dispose of this chemical down the drain.[6] Arrange for pickup and disposal through your institution's certified Environmental Health and Safety (EHS) office.[1][2]

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If irritation occurs or persists, seek medical attention.[1][3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By integrating these expert-level protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the groundbreaking work you perform.

References

  • 4 - SAFETY DATA SHEET. 1

  • SAFETY DATA SHEET - Fisher Scientific. 2

  • SAFETY DATA SHEET - ThermoFisher. 8

  • Material Safety Data Sheet - Cole-Parmer. 4

  • SAFETY DATA SHEET - TCI Chemicals. 3

  • Personal Protective Equipment | US EPA. 9

  • SAFETY DATA SHEET - Fisher Scientific. 10

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. 5

  • Personal protective equipment in your pharmacy. 11

  • 3-Amino-4-methoxy-N-phenylbenzamide SDS, 120-35-4 Safety Data Sheets - ECHEMI. 12

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. 13

  • Comprehensive Safety Protocol for Handling (3-aminophenyl) 4-methylbenzenesulfonate - Benchchem. 6

  • Personal Protective Equipment for Chemical Handling - Real Safety. 7

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